molecular formula C12H16N2S B1269946 N-phenylpiperidine-1-carbothioamide CAS No. 2762-59-6

N-phenylpiperidine-1-carbothioamide

Cat. No.: B1269946
CAS No.: 2762-59-6
M. Wt: 220.34 g/mol
InChI Key: VYTYEDNCIFTZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylpiperidine-1-carbothioamide (CAS 2762-59-6) is an organic thiourea derivative with the molecular formula C12H16N2S and a molecular weight of 220.33 g/mol . This compound serves as a valuable building block in materials science and crystal engineering research, primarily due to its well-defined intermolecular interactions that facilitate the rational design of molecular crystals . Single-crystal X-ray diffraction analysis reveals that the molecular crystal is stabilized by a prominent intermolecular N—H···S hydrogen bond, in addition to weaker intramolecular C—H···S and C—H···N hydrogen-bonding interactions . Key structural parameters include a C6—S1 bond length of 1.7056 (17) Å and an N1—C6 distance of 1.349 (2) Å . The compound is a synthetic precursor, efficiently prepared with an 86% yield by the reaction of phenyl isothiocyanate with piperidine in refluxing ethanol, with single crystals typically obtained through recrystallization from ethanol at room temperature . Physicochemical properties include a calculated density of 1.197 g/cm³ and a calculated boiling point of 326.3°C at 760 mmHg . Researchers should note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-phenylpiperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTYEDNCIFTZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351358
Record name N-phenylpiperidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2762-59-6
Record name 1-Piperidinecarboxanilide, thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperidinecarboxanilide, thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-phenylpiperidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-PENTAMETHYLENE-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-phenylpiperidine-1-carbothioamide synthesis from phenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-phenylpiperidine-1-carbothioamide from Phenyl Isothiocyanate

Introduction

Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates. This compound, a disubstituted thiourea, exemplifies this class of compounds. Its synthesis via the reaction of phenyl isothiocyanate and piperidine is a classic example of nucleophilic addition, offering a straightforward and efficient route to a valuable molecular scaffold.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of this synthesis. We will explore the underlying reaction mechanism, present a field-tested experimental protocol, discuss critical parameters for process optimization, and offer troubleshooting insights. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to perform this synthesis reliably and efficiently, ensuring high yield and purity.

Reaction Mechanism: Nucleophilic Addition

The formation of this compound is fundamentally a nucleophilic addition reaction. The isothiocyanate group (-N=C=S) of phenyl isothiocyanate is highly electrophilic at the central carbon atom. This electrophilicity is driven by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

The reaction proceeds as follows:

  • Nucleophilic Attack: The secondary amine, piperidine, acts as the nucleophile. The lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbon of the phenyl isothiocyanate.

  • Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate. The electron density shifts, breaking the C=N and C=S pi bonds, with the negative charge residing on the sulfur and nitrogen atoms.

  • Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the positively charged piperidine nitrogen to the negatively charged nitrogen of the original isothiocyanate group.

  • Final Product: This proton transfer neutralizes the intermediate, yielding the stable this compound product.

The overall reaction is typically fast and exothermic.

Caption: Figure 1: Nucleophilic addition of piperidine to phenyl isothiocyanate.

Detailed Experimental Protocol

This protocol is based on established and verified procedures, ensuring a high rate of success and product purity.[1][2][3]

Materials and Equipment
  • Reagents:

    • Phenyl Isothiocyanate (C₇H₅NS, MW: 135.19 g/mol )

    • Piperidine (C₅H₁₁N, MW: 85.15 g/mol )

    • Ethanol (Absolute, as solvent)

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and flask for vacuum filtration

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Melting point apparatus

    • Analytical balance

Synthesis Workflow

Caption: Figure 2: Step-by-step workflow for the synthesis.

Step-by-Step Procedure
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve phenyl isothiocyanate (0.1 mol, 13.52 g) in 20 mL of absolute ethanol.[1][2][3]

  • Reaction Initiation: To the stirred solution, add piperidine (0.1 mol, 8.52 g, ~9.9 mL) dropwise. The reaction is often exothermic, so controlled addition may be necessary.

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux and maintain stirring for 4 hours.[1][2][3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The product, this compound, will typically precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any soluble impurities. For further purification, recrystallize the solid from hot ethanol to obtain pure, crystalline this compound.[2][3]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product should be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) to confirm its structure. The reported yield for this procedure is approximately 86%.[1][2][3]

Data Summary and Optimization

The success of this synthesis hinges on controlling key experimental variables. The following table summarizes the optimized parameters derived from literature.[1][2][3]

ParameterValue/ConditionRationale & Field Insights
Reactant Molar Ratio 1:1 (Phenyl Isothiocyanate : Piperidine)An equimolar ratio ensures complete consumption of the limiting reagent and minimizes the need to remove unreacted starting materials, simplifying purification.[4]
Solvent EthanolEthanol is an excellent solvent for both reactants and facilitates the formation of a crystalline product upon cooling. Other polar aprotic solvents like THF are also effective.[4]
Temperature Reflux (~78 °C for Ethanol)Heating provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe. Refluxing prevents solvent loss.[1][4]
Reaction Time 4 hoursThis duration is generally sufficient for the reaction to go to completion. Monitoring by TLC is recommended to confirm the disappearance of starting materials.[1][2]
Yield (Reported) 86%This high yield underscores the efficiency of the nucleophilic addition pathway for this class of compounds.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure or degraded starting materials (especially the isothiocyanate).2. Insufficient reaction temperature or time.3. Poor nucleophilicity of the amine (not an issue for piperidine, but relevant for other amines).1. Verify the purity of reactants. Use freshly opened or distilled reagents.2. Ensure a consistent reflux is maintained for the full duration. Monitor with TLC.3. For less reactive amines, consider increasing the temperature or using a catalyst.[4]
Product is Oily or Fails to Crystallize 1. Presence of unreacted starting materials or byproducts.2. Insufficient cooling or supersaturation.1. Purify the crude product using column chromatography to separate the desired compound from impurities.[4]2. Try cooling the solution in an ice bath or scratching the inside of the flask to induce crystallization.
Final Product is Impure (Post-Recrystallization) 1. Inappropriate recrystallization solvent or technique.2. Co-precipitation of impurities.1. Ensure the minimum amount of hot solvent is used to dissolve the solid. Allow for slow cooling to form well-defined crystals.2. If impurities persist, a second recrystallization or column chromatography may be necessary.[4]

Conclusion

The synthesis of this compound from phenyl isothiocyanate and piperidine is a robust and highly efficient chemical transformation. By understanding the core principles of the nucleophilic addition mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable compound in high yield and purity. Careful control of stoichiometry, temperature, and purification techniques are paramount to achieving optimal results. This guide provides the necessary technical foundation and practical insights for the successful implementation of this synthesis in a research and development setting.

References

  • Li, Y.-F., & Jian, F.-F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1743. Available at: [Link]

  • Li, Y.-F., & Jian, F.-F. (2008). This compound. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 8), o1743. Published on the National Institutes of Health website. Available at: [Link]

  • Li, Y.-F., & Jian, F.-F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1743-o1743. Semantic Scholar. DOI: 10.1107/S1600536808025142
  • Đilović, I., & Stilinović, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Advances, 7(64), 40485-40499. Published on the National Institutes of Health website. Available at: [Link]

  • Nickisch, R., Conen, P., Gabrielsen, S. M., & Meier, M. A. R. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3539-3546. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of reaction between phenyl isothiocyanate with N-substituted-2-imino-4-thiazolidinones 171 a–i. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • ResearchGate. (n.d.). organic compounds. Retrieved from [Link]

Sources

Synthesis and characterization of N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-phenylpiperidine-1-carbothioamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a disubstituted thiourea derivative. Thioureas are a pivotal class of compounds in medicinal chemistry and materials science, valued for their unique structural features and diverse biological activities. This document details a robust and efficient synthetic protocol, explains the underlying chemical principles, and presents a multi-technique approach to the structural and physicochemical characterization of the title compound. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important chemical entity.

Introduction: The Significance of the Thiourea Scaffold

The thiourea moiety, characterized by the –NH–C(S)–NH– functional group, is a prominent structural motif in a vast array of biologically active molecules and functional materials.[1] Compounds incorporating the piperidine ring, a ubiquitous N-heterocycle in pharmaceuticals, often exhibit a broad range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2] The strategic combination of the phenylthiourea group with a piperidine scaffold in this compound (C₁₂H₁₆N₂S) creates a molecule of significant interest for further investigation and development in medicinal chemistry.[3][4] This guide serves as a detailed manual for its preparation and rigorous characterization.

Synthesis of this compound

The most direct and widely adopted method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate.[5] This reaction is typically high-yielding, operationally simple, and proceeds under mild conditions, making it an exemplary choice for both laboratory-scale and larger-scale preparations.[6]

Reaction Principle and Mechanism

The synthesis involves the reaction between phenyl isothiocyanate and piperidine. The core of this transformation is the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon atom of the isothiocyanate group.

  • Nucleophile: The nitrogen atom of piperidine possesses a lone pair of electrons, rendering it nucleophilic.

  • Electrophile: The central carbon atom of the phenyl isothiocyanate (Ph-N=C=S) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

The reaction proceeds via a concerted or stepwise mechanism where the piperidine nitrogen attacks the isothiocyanate carbon, followed by proton transfer to the nitrogen of the isothiocyanate, yielding the stable thiourea product. Ethanol is an excellent solvent choice as it readily dissolves both reactants and the product upon heating, and its polar protic nature can help stabilize the transition state. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[7][8]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product R1 Phenyl Isothiocyanate (Electrophile) P1 Nucleophilic Addition R1->P1 Electrophilic Carbon R2 Piperidine (Nucleophile) R2->P1 Nucleophilic Nitrogen Prod This compound P1->Prod Solvent Ethanol (Solvent) Reflux (Heat) Solvent->P1 Facilitates Reaction

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis is confirmed by the isolation of a crystalline product with the expected physical and spectral properties.

Materials and Equipment:

  • Phenyl isothiocyanate (0.1 mol, 13.52 g)

  • Piperidine (0.1 mol, 8.52 g, 9.9 mL)

  • Ethanol (95% or absolute), 20-30 mL

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Recrystallization solvent (Ethanol)

Safety Precautions:

  • Phenyl isothiocyanate is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic reactions. It is also a lachrymator.[1][9]

  • Piperidine is a flammable liquid and is toxic and corrosive. It can cause severe skin burns and eye damage.[5][10][11][12]

  • All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[13][14]

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add phenyl isothiocyanate (0.1 mol).

  • Addition of Reactants: Add 20 mL of ethanol to the flask. While stirring, slowly add piperidine (0.1 mol) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Crystallization: After 4 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature. As the solution cools, the product will begin to crystallize. The process can be aided by placing the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation of Product: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification (Recrystallization): Transfer the crude product to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization. This step is crucial for obtaining high-purity single crystals suitable for characterization.[7][8]

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

  • Yield Calculation: Weigh the final dried product and calculate the percentage yield. Yields are typically high, often around 86%.[7][8]

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

G Compound Synthesized Compound (this compound) NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS XRAY XRAY Compound->XRAY NMR_Data NMR_Data NMR->NMR_Data IR_Data IR_Data IR->IR_Data MS_Data MS_Data MS->MS_Data XRAY_Data XRAY_Data XRAY->XRAY_Data

Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₁₆N₂S[3][15]
Molecular Weight 220.33 g/mol [15][16]
Appearance White solid[6]
Melting Point 96 °C[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Expected ¹H NMR Spectral Data: [6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.38s (singlet)1HN-H
7.33-7.29m (multiplet)2HPhenyl CH (meta)
7.14-7.10m (multiplet)3HPhenyl CH (ortho, para)
3.77-3.76m (multiplet)4HPiperidine CH ₂ (α to N)
1.65s (singlet)6HPiperidine CH ₂ (β, γ to N)

Expected ¹³C NMR Spectral Data: [6]

Chemical Shift (δ) ppmAssignment
182.53C =S (Thiocarbonyl)
140.38Phenyl C (ipso, attached to N)
128.95Phenyl C H (meta)
124.77Phenyl C H (para)
122.90Phenyl C H (ortho)
50.80Piperidine C H₂ (α to N)
25.47Piperidine C H₂ (β to N)
24.08Piperidine C H₂ (γ to N)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Expected FT-IR Absorption Bands: [6]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3500-3750N-H StretchThioamide N-H
~2939C-H StretchAliphatic (Piperidine)
~1592C=C StretchAromatic Ring
~1319C-N Stretch / N-H BendThioamide "Thioamide II band"
~1131C=S StretchThioamide "Thioamide IV band"
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis. The predicted monoisotopic mass is 220.10342 Da.[17]

Plausible Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): m/z = 220

  • Loss of Piperidine: [M - C₅H₁₀N]⁺ → C₇H₆NS⁺ (m/z = 136, Phenyl isothiocyanate radical cation)

  • Loss of Phenyl: [M - C₆H₅]⁺ → C₆H₁₁N₂S⁺ (m/z = 143)

  • Piperidine fragment: C₅H₁₀N⁺ (m/z = 84)

  • Phenyl fragment: C₆H₅⁺ (m/z = 77)

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a crystal.

Crystallographic Data for this compound: [7]

ParameterValue
Crystal System Monoclinic
Space Group P 2₁/c
a (Å) 11.661 (2)
b (Å) 9.5220 (19)
c (Å) 10.989 (2)
β (°) ** 102.15 (3)
Volume (ų) **1192.8 (4)
Z 4
C=S Bond Length (Å) 1.7056 (17)
(Pip)N-C Bond Length (Å) 1.349 (2)

The crystal structure is stabilized by intermolecular N—H⋯S hydrogen bonds, which is a characteristic feature of thioamide crystal packing.[7][8]

Conclusion and Future Outlook

This guide has detailed a reliable and efficient synthesis of this compound and outlined a comprehensive suite of analytical techniques for its thorough characterization. The provided protocols and spectral data serve as a validated reference for researchers. The unique combination of the pharmacologically significant piperidine moiety and the versatile thiourea linker makes this compound a valuable building block for the development of novel therapeutic agents. Future work could explore the coordination chemistry of this ligand with various metal ions or investigate its biological activity in assays targeting cancer, microbial infections, or inflammatory diseases.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Exposome-Explorer. Material Safety Data Sheet Phenyl isothiocyanate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenyl Isothiocyanate, Sequenation Grade, 99% (GC). [Link]

  • NJ Department of Health. PIPERIDINE - HAZARD SUMMARY. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. Safety Data Sheet: Phenyl isothiocyanate. [Link]

  • Loba Chemie. (2018, December 15). PHENYL ISOTHIOCYNATE For Synthesis MSDS. [Link]

  • The Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • SpectraBase. N-(4-methylphenyl)-4-phenyl-1-piperazinecarbothioamide - Optional[1H NMR] - Spectrum. [Link]

  • Li, Y. F., & Jian, F. F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743. [Link]

  • Supporting Information. Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas. [Link]

  • SpectraBase. N-Phenylpiperidine - Optional[1H NMR] - Spectrum. [Link]

  • PubChemLite. This compound (C12H16N2S). [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 1-Phenylpiperidine. [Link]

  • NIST. N-Phenylpiperidine. [Link]

  • Cheméo. Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). [Link]

  • Semantic Scholar. This compound. [Link]

  • SpectraBase. 1-piperazinecarbothioamide, N-cyclopropyl-4-(phenylmethyl)- - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. organic compounds. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]

  • West Virginia University. (2019). The characterization of isobaric product ions of fentanyl using multi‐stage mass spectrometry, high‐resolution mass spectrometry. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • arkat-usa. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden]amines. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Structure of N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpiperidine-1-carbothioamide is a fascinating molecule that sits at the intersection of several key areas of chemical and pharmaceutical research. As a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry, it holds significant potential for the development of novel therapeutic agents.[1][2] The presence of the carbothioamide group, a bioisostere of the amide bond, imparts unique physicochemical properties that can enhance metabolic stability and modulate biological activity.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, designed to equip researchers with the foundational knowledge required for its effective utilization in experimental settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and drug development. These properties govern its behavior in biological systems and influence formulation strategies.

PropertyValueSource(s)
CAS Number 2762-59-6[4][5]
Molecular Formula C₁₂H₁₆N₂S[4][5]
Molecular Weight 220.33 g/mol [4]
Appearance White solid[6]
Melting Point 96 °C[6]
Purity ≥95%[4][5]
logP (predicted) 2.8693 - 3.0343[4][7]
Hydrogen Bond Acceptors 1-2[4][7]
Hydrogen Bond Donors 1[4][7]
Rotatable Bonds 1[4]
Topological Polar Surface Area (TPSA) 15.27 Ų[4]
Storage Sealed in dry, 2-8°C[4]

While specific quantitative solubility data is not widely published, the predicted logP value suggests that this compound is a lipophilic compound with good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and poor solubility in water. For experimental assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[8]

Structural Analysis

The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction, providing valuable insights into its molecular geometry and intermolecular interactions.[9]

The molecule consists of a piperidine ring and a phenyl group linked by a carbothioamide moiety. The crystal structure is stabilized by intermolecular N—H···S hydrogen bonds, which are a characteristic feature of thioamides and play a crucial role in their crystal packing and interaction with biological targets. Additionally, weak intramolecular C—H···S and C—H···N hydrogen bonding interactions contribute to the overall conformation of the molecule.[9]

Key bond lengths determined from the crystal structure analysis include a C=S bond length of approximately 1.7056 Å and a C-N bond length within the thioamide group of about 1.349 Å. These values are comparable to those reported for other thioamide-containing compounds.[9]

Caption: 2D structure of this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 500 MHz): δ 7.38 (s, 1H), 7.33-7.29 (m, 2H), 7.14-7.10 (m, 3H), 3.77-3.76 (m, 4H), 1.65 (s, 6H) ppm.[6]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 182.53, 140.38, 128.95, 124.77, 122.90, 50.80, 25.47, 24.08 ppm.[6]

Infrared (IR) Spectroscopy
  • IR (neat): ν 3750, 3704, 3502, 2939, 1697, 1592, 1319, 1131, 854, 739 cm⁻¹.[6] The spectrum shows characteristic peaks for N-H stretching, C-H stretching of the aromatic and aliphatic groups, and the C=S stretching of the thioamide group.

Mass Spectrometry (MS)
  • The predicted monoisotopic mass is 220.10342 Da.[4] Predicted adducts include [M+H]⁺ at m/z 221.11070 and [M+Na]⁺ at m/z 243.09264.[4]

Synthesis Protocol

The synthesis of this compound is a straightforward and high-yielding reaction, making it readily accessible for research purposes.[9]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Reactants Phenyl isothiocyanate (0.1 mol) Piperidine (0.1 mol) Ethanol (20 mL) Reaction Stir and reflux (4 hours) Reactants->Reaction Cooling Cool to room temperature Reaction->Cooling Crystallization Recrystallization from ethanol Cooling->Crystallization Isolation Filter and dry Crystallization->Isolation Product This compound (Yield: 86%) Isolation->Product

Caption: Experimental workflow for the synthesis of the compound.

Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask, combine phenyl isothiocyanate (0.1 mol) and piperidine (0.1 mol) in 20 mL of ethanol.

  • Reaction: Stir the mixture and heat it to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol. For higher purity, the crude product can be recrystallized from ethanol to afford this compound as a white solid. The reported yield for this protocol is 86%.[9]

Rationale behind experimental choices: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions. The 1:1 molar ratio of reactants ensures complete conversion. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Recrystallization is a standard and effective method for purifying solid organic compounds.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases.[10] Phenylpiperidine derivatives, in particular, have shown significant pharmacological effects, including opioid analgesic activity and other central nervous system effects.[11]

While specific biological activity data for this compound is limited in the public domain, its structural features suggest several potential therapeutic applications:

  • Anticancer Activity: Many piperidine derivatives have demonstrated potent anticancer properties.[12] The lipophilicity of this compound may facilitate its transport across cell membranes, a desirable property for anticancer agents. Further screening in various cancer cell lines is warranted to explore this potential.

  • Antimicrobial Activity: Carbothioamide derivatives are known to exhibit antimicrobial properties.[13] The this compound scaffold could be a promising starting point for the development of novel antibacterial and antifungal agents.

  • CNS Disorders: The phenylpiperidine core is a well-established pharmacophore for centrally acting drugs.[11] Modifications of the this compound structure could lead to the discovery of new agents for treating pain, depression, and other neurological disorders.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to fully elucidate the therapeutic potential of this compound and its analogs.

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical structure and interesting physicochemical properties. Its piperidine and carbothioamide moieties make it a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and central nervous system disorders. This technical guide provides a solid foundation of its chemical properties and structure to aid researchers in their exploration of this intriguing molecule.

References

  • Al-Omar, M. A. (2010). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 15(4), 2371-2380. [Link]

  • Supporting Information for: Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023, December 2). Phenylpiperidines. In Wikipedia. Retrieved from [Link]

  • Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(33), 28833–28848. [Link]

  • Patil, S. J., & Kuchekar, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

  • Sahu, P. K., & De, P. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775459. [Link]

  • PubChemLite. (n.d.). This compound (C12H16N2S). Retrieved from [Link]

  • Li, Y. F., & Jian, F. F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743. [Link]

  • Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Bergh, T., de Kock, C., Smith, P. J., N'Da, D. D., & Khan, I. (2014). Synthesis, characterization and antimalarial activity of N-phenyl- and N-naphthyl-1,2,3-triazole derivatives. European Journal of Medicinal Chemistry, 86, 559–567. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2018). Synthesis, characterization and cytotoxicity of new 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide and its metal complexes. Applied Organometallic Chemistry, 32(10), e4521. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Mohamed, G. G., El-Gamel, N. E. A., & El-Reash, G. M. A. (2026). Synthesis, Characterization, Cytotoxicity, Molecular Docking, and Modeling of the New Chelating Agent 2‐Benzoyl‐N‐Phenylhydrazine‐1‐Carbothioamide and Its Metal Complexes. Applied Organometallic Chemistry. [Link]

  • PubChem. (n.d.). 1-Phenylpiperidine. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Gierlich, P., & Cholewiński, G. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 287, 118213. [Link]

Sources

Spectroscopic Characterization of N-phenylpiperidine-1-carbothioamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-phenylpiperidine-1-carbothioamide is a disubstituted thioamide featuring a phenyl ring and a piperidine moiety linked through a thiourea core. Thioamides are a class of organosulfur compounds with significant applications in medicinal chemistry, organic synthesis, and materials science. Their unique electronic and structural properties, stemming from the C=S bond and the delocalization of the nitrogen lone pair, make them valuable pharmacophores and versatile synthetic intermediates.[1] Accurate structural elucidation and purity assessment are paramount in any application, and a combination of spectroscopic techniques provides the necessary comprehensive characterization.

This technical guide offers an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles, detailed experimental protocols, and expert interpretation of the results. This approach is intended to serve as a robust reference for the characterization of this compound and as a methodological framework for the analysis of related small molecules.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The molecule consists of three key components: the phenyl group, the piperidine ring, and the central carbothioamide linkage. Each of these components will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

The choice of solvent and spectrometer frequency are critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules of this polarity due to its excellent dissolving power and the single, easily identifiable solvent peak. A high-field spectrometer (e.g., 500 MHz for ¹H) is preferable for achieving better signal dispersion, which is particularly useful for resolving the overlapping multiplets of the piperidine protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For a 500 MHz spectrometer, a spectral width of 12-16 ppm is appropriate.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. A spectral width of 220-240 ppm is standard.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aromatic, piperidine, and NH protons.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.38s1HNH
7.33-7.29m2HAromatic CH
7.14-7.10m3HAromatic CH
3.77-3.76m4HPiperidine CH ₂ (α to N)
1.65s (broad)6HPiperidine CH ₂ (β, γ to N)

Source: Supporting Information for "Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas"

Interpretation:

  • Aromatic Protons (7.10-7.33 ppm): The signals for the five protons of the phenyl ring appear as a complex multiplet in the downfield region, which is characteristic of aromatic protons.

  • NH Proton (7.38 ppm): The singlet at 7.38 ppm corresponds to the proton attached to the nitrogen of the thioamide group. Its chemical shift can be variable and is influenced by concentration and solvent.

  • Piperidine Protons (1.65 and 3.76-3.77 ppm): The piperidine ring gives rise to two sets of signals. The four protons on the carbons alpha to the nitrogen (C2' and C6') are deshielded due to the electron-withdrawing effect of the nitrogen and appear as a multiplet around 3.76 ppm. The remaining six protons on the beta and gamma carbons (C3', C4', C5') are in a more shielded environment and appear as a broad singlet at 1.65 ppm. The broadness of this signal is likely due to the conformational flexibility of the piperidine ring at room temperature.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
182.53C =S (Thioamide)
140.38Aromatic Quaternary C
128.95Aromatic C H
124.77Aromatic C H
122.90Aromatic C H
50.80Piperidine C H₂ (α to N)
25.47Piperidine C H₂ (β to N)
24.08Piperidine C H₂ (γ to N)

Source: Supporting Information for "Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas"

Interpretation:

  • Thioamide Carbon (182.53 ppm): The most downfield signal is assigned to the carbon of the C=S group. Thioamide carbons typically resonate in this region, significantly downfield from their amide (C=O) counterparts.[1]

  • Aromatic Carbons (122.90-140.38 ppm): The signals for the six carbons of the phenyl ring appear in the expected aromatic region. The quaternary carbon attached to the nitrogen is the most downfield of these.

  • Piperidine Carbons (24.08-50.80 ppm): The three distinct signals for the piperidine carbons confirm the symmetry of the ring. The carbons alpha to the nitrogen are the most deshielded, appearing at 50.80 ppm. The beta and gamma carbons are found further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Analysis (Thin Solid Film)

For a solid sample like this compound, the thin solid film method is a rapid and straightforward approach.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the compound in a volatile solvent like methylene chloride or acetone.

  • Film Casting: Place a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum.

experimental_workflow

IR Spectral Data and Interpretation

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3502MediumN-H Stretch
2939MediumC-H Stretch (aliphatic)
1697StrongC=N Stretch / Amide II band (Thioamide)
1592StrongC=C Stretch (aromatic)
1319StrongC-N Stretch / Thioamide band
1131MediumC=S Stretch (coupled with other vibrations)
739StrongC-H Bend (aromatic, out-of-plane)

Source: Supporting Information for "Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas"

Interpretation:

  • N-H Stretch (3502 cm⁻¹): This band is indicative of the N-H bond in the thioamide linkage.

  • C-H Stretches (2939 cm⁻¹): These absorptions are due to the C-H stretching vibrations of the piperidine ring.

  • Thioamide Bands (1697, 1319, 1131 cm⁻¹): The vibrational modes of the thioamide group are complex and coupled. The band at 1697 cm⁻¹ has significant C=N double bond character. The band at 1319 cm⁻¹ is primarily due to C-N stretching. The absorption at 1131 cm⁻¹ is often attributed to the C=S stretching vibration, although it is heavily coupled with other vibrations and is not a "pure" C=S stretch.[1]

  • Aromatic Bands (1592, 739 cm⁻¹): The band at 1592 cm⁻¹ is characteristic of C=C stretching within the phenyl ring. The strong absorption at 739 cm⁻¹ is typical for out-of-plane C-H bending in a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can provide structural clues through fragmentation analysis. Electron Ionization (EI) is a common "hard" ionization technique that leads to significant fragmentation, often providing a characteristic fingerprint for a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard EI-MS experiment would involve introducing a small amount of the sample into the ion source of the mass spectrometer.

Step-by-Step Methodology:

  • Sample Introduction: The sample is introduced into the high vacuum of the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•).

  • Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

ms_workflow

Predicted Mass Spectrum and Fragmentation Analysis

While an experimental spectrum is the gold standard, predicted data and knowledge of fragmentation patterns for similar molecules allow for a robust analysis. The molecular weight of this compound (C₁₂H₁₆N₂S) is 220.33 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct/IonPredicted m/z
[M]⁺•220.1029
[M+H]⁺221.1107
[M+Na]⁺243.0926
[M-H]⁻219.0961

Source: PubChem CID 698365

Expected Fragmentation Pattern (EI-MS):

The molecular ion peak (M⁺•) at m/z 220 is expected to be observed. Key fragmentation pathways for thioamides and piperidine-containing compounds include:

  • α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines and amides. For this compound, cleavage of the C-N bond between the thioamide carbon and the piperidine nitrogen would lead to the formation of a piperidine radical and a phenylisothiocyanate cation radical or related fragments.

  • Cleavage of the N-C(phenyl) bond: This would result in a piperidine-1-carbothioamide fragment.

  • Fragmentation of the Piperidine Ring: The piperidine ring can undergo characteristic fragmentation, often involving the loss of ethylene (C₂H₄).

A plausible major fragmentation would be the cleavage of the amide-like bond, which is often a weak point in such molecules under EI conditions. This would lead to the formation of a phenyl isothiocyanate radical cation (m/z 135) and a piperidine radical, or a piperidinyl cation (m/z 84) and a phenylthiourea radical.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, respectively. IR spectroscopy confirms the presence of key functional groups, notably the N-H and the characteristic thioamide bands. Mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation patterns. The protocols and interpretations presented in this guide serve as a self-validating framework for the characterization of this and structurally related compounds, underscoring the synergistic power of these analytical techniques in modern chemical research.

References

  • Supporting Information for "Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • T. H. S. Shuttleworth, P. R. O'Neill, J. M. J. M. R. G. J. Turnbull, and J. M. L. D. S. Taylor. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). The 1H-NMR experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Crystal structure analysis of N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of N-Phenylpiperidine-1-carbothioamide

This guide provides a comprehensive examination of the synthesis, crystallographic analysis, and structural elucidation of this compound. Designed for researchers and professionals in crystallography and drug development, this document moves beyond procedural recital to explore the scientific rationale behind the experimental design, ensuring a deep and applicable understanding of the process.

Introduction: The Scientific Context of Thioamides

Thioamides are a versatile class of organic compounds that serve as crucial synthons in organic chemistry and as foundational scaffolds in medicinal chemistry. The replacement of a carbonyl oxygen with sulfur in the amide group introduces unique electronic and steric properties, influencing molecular conformation and intermolecular interactions. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for designing new materials and therapeutic agents.

This guide focuses on this compound (C₁₂H₁₆N₂S), a compound synthesized from phenyl isothiocyanate and piperidine. We will dissect the entire workflow, from its synthesis to the final analysis of its crystal structure, to provide a field-proven perspective on crystallographic investigation.

Experimental Methodology: A Self-Validating Workflow

The integrity of a crystal structure analysis hinges on a meticulously executed and self-validating workflow. Each step, from synthesis to data refinement, contains internal checks that validate the results.

Synthesis and Crystallization

The synthesis of the title compound is a direct and high-yield nucleophilic addition reaction. The choice of ethanol as a solvent is strategic; it readily dissolves the reactants (phenyl isothiocyanate and piperidine) and, upon cooling, its polarity is optimal for inducing crystallization of the less polar product.

Protocol for Synthesis and Crystallization:

  • Reaction Setup: A mixture of phenyl isothiocyanate (0.1 mol) and piperidine (0.1 mol) is prepared in 20 mL of ethanol.

  • Reaction Execution: The mixture is stirred under reflux for 4 hours. This sustained heating ensures the reaction goes to completion, maximizing the yield, which is reported to be approximately 86%.

  • Crystallization: The reaction mixture is allowed to cool slowly to room temperature. This slow cooling is critical as it promotes the formation of large, well-ordered single crystals suitable for X-ray diffraction by allowing molecules to assemble methodically into a low-energy lattice. The resulting crystals are then isolated.

The success of this protocol is validated by the formation of diffraction-quality single crystals, the first critical checkpoint in the analysis.

Single-Crystal X-ray Diffraction (SC-XRD) and Structure Refinement

SC-XRD is the definitive method for determining the atomic arrangement within a crystal. The workflow from data collection to a refined structure is a systematic process of model building and validation.[1]

Protocol for Data Collection, Solution, and Refinement:

  • Data Collection: A suitable single crystal (approx. 0.25 × 0.20 × 0.18 mm) is mounted on a diffractometer. For this compound, data were collected on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[2] The use of molybdenum radiation is standard for small organic molecules as it provides good resolution.

  • Structure Solution: The collected diffraction data (a set of reflection intensities) is first processed. The phase problem is then solved using direct methods, typically with software like SHELXS97, which provides an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with a program such as SHELXL. This iterative process minimizes the difference between the observed diffraction intensities and those calculated from the model. Key indicators of a successful refinement are the R-factors (R1 and wR2) and the Goodness-of-Fit (S). Low R-factors (typically < 0.05 for R1) and a Goodness-of-Fit value close to 1 indicate a good match between the model and the data.[2] For this structure, the final R1 value was 0.040, signifying a high-quality refinement.[2]

SC-XRD_Workflow cluster_synthesis Synthesis & Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis in Ethanol crystallization Slow Cooling & Crystal Formation synthesis->crystallization Yield: 86% mount Mount Single Crystal crystallization->mount data_collection Data Collection (Mo Kα, 293 K) mount->data_collection solve Structure Solution (Direct Methods - SHELXS) data_collection->solve refine Least-Squares Refinement (SHELXL) solve->refine Iterative Cycles validate Validation & Analysis (R1=0.040, S=1.02) refine->validate

Figure 1: Experimental workflow from synthesis to final structure validation.

Results and Structural Discussion

The crystallographic analysis provides a precise three-dimensional model of this compound, revealing key details about its molecular geometry and the intermolecular forces that govern its crystal packing.

Crystallographic Data

The compound crystallizes in the monoclinic system with the space group P2₁/c, a common centrosymmetric space group for organic molecules. The key crystallographic parameters are summarized below.

Parameter Value
Chemical FormulaC₁₂H₁₆N₂S
Formula Weight220.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.661 (2)
b (Å)9.5220 (19)
c (Å)10.989 (2)
β (°)102.15 (3)
Volume (ų)1192.8 (4)
Z (Molecules/unit cell)4
Temperature (K)293 (2)
Final R₁ [I > 2σ(I)]0.040
wR₂(F²) (all data)0.123
Goodness-of-fit (S)1.02
Data sourced from Li & Jian (2008).[2]
Molecular Conformation and Bond Analysis

The analysis of bond lengths provides insight into the electronic structure of the thioamide group. The C6—S1 bond length is 1.7056 (17) Å, and the N1—C6 bond length is 1.349 (2) Å.[2] These values are intermediate between typical single and double bond lengths, indicating significant electron delocalization across the S-C-N system, a characteristic feature of the thioamide functional group. The piperidine ring adopts a stable chair conformation.

Supramolecular Structure: The Role of Hydrogen Bonding

The crystal packing is primarily stabilized by a network of hydrogen bonds.[2] A significant intermolecular N—H⋯S hydrogen bond links adjacent molecules, forming chains within the crystal lattice. This interaction is the primary directional force governing the supramolecular assembly. Additionally, weaker intramolecular C—H⋯S and C—H⋯N interactions contribute to stabilizing the molecular conformation.[2]

Interaction (D–H⋯A) D–H (Å) H⋯A (Å) D⋯A (Å) D–H⋯A (°) Symmetry Code
N2—H2⋯S10.82 (2)2.78 (2)3.5520 (19)156.1 (18)-x+1, y+1/2, -z+1/2
C1—H1B⋯S10.972.543.073 (2)114Intramolecular
C5—H5A⋯N20.92 (2)2.44 (2)2.800 (2)103.8 (14)Intramolecular
Data sourced from Li & Jian (2008).[2]

The geometry of the N—H⋯S bond, with an angle of 156.1°, indicates a strong and highly directional interaction that is crucial for the stability of the crystal structure.[2]

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry Generated) N1_A N(2)-H S1_A S(1) S1_B S(1) N1_A->S1_B N-H···S Intermolecular Bond (3.552 Å) N1_B N(2)-H

Sources

An In-depth Technical Guide to N-phenylpiperidine-1-carbothioamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-phenylpiperidine-1-carbothioamide and its analogs, a chemical scaffold with significant potential in modern drug discovery. We will delve into the synthetic chemistry, structural characteristics, and diverse biological activities of these compounds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the causality behind experimental design and the principles of developing robust, self-validating protocols.

Introduction: The Strategic Importance of the Piperidine-Thiourea Scaffold

The this compound core represents a convergence of two highly privileged fragments in medicinal chemistry: the piperidine ring and the thiourea moiety. Piperidine is a six-membered nitrogen-containing heterocycle found in numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which enhance the "druggability" of a molecule.[2] The piperidine ring can adopt various conformations, allowing it to adapt to the steric demands of biological targets, and its nitrogen atom can serve as a key hydrogen bond acceptor.[2]

The thiourea group (in this case, as part of a carbothioamide) is a versatile functional group known for its ability to form strong hydrogen bonds and coordinate with metallic centers in enzymes.[3] This dual-feature scaffold, therefore, presents a compelling starting point for designing novel therapeutic agents targeting a wide array of biological pathways.

Synthesis and Characterization of the Core Scaffold and Derivatives

The synthesis of this compound derivatives is typically straightforward, lending itself to the rapid generation of compound libraries for screening purposes.

General Synthetic Protocol

The foundational synthesis involves the nucleophilic addition of piperidine to phenyl isothiocyanate.[3][4] This reaction is generally high-yielding and can be performed under mild conditions.

G cluster_conditions Reaction Conditions R1 Phenyl Isothiocyanate P1 This compound R1->P1 + R2 Piperidine R2->P1 C1 Solvent: Ethanol C2 Temperature: Reflux C3 Time: 4 hours

Caption: General synthesis of this compound.

Rationale: Ethanol is a common solvent due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions. Heating the reaction mixture accelerates the rate of nucleophilic attack, ensuring the reaction proceeds to completion in a reasonable timeframe, often achieving yields upwards of 86%.[3][4] Analogs can be readily synthesized by substituting either the piperidine or the phenyl isothiocyanate with desired derivatives, allowing for systematic exploration of the chemical space.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating through clear endpoints and purification steps.

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (0.1 mol, 13.52 g) in 20 mL of absolute ethanol.

  • Nucleophilic Addition: To the stirring solution, add piperidine (0.1 mol, 8.52 g, 9.9 mL) dropwise over 5 minutes. The addition is exothermic; gentle cooling in a water bath may be necessary to control the initial reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting materials indicates reaction completion.

  • Isolation: After 4 hours, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the resulting white crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. The final compound, this compound, can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.[5] Single crystals suitable for X-ray crystallography can be obtained by slow recrystallization from ethanol at room temperature.[3][4]

Physicochemical Properties and Structural Analysis

The parent compound, this compound (C₁₂H₁₆N₂S), possesses a molecular weight of 220.33 g/mol .[6][7] Its structural properties are crucial for its biological interactions.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂S[6][8]
Molecular Weight 220.33 g/mol [6][7]
CAS Number 2762-59-6[6]
XlogP (predicted) 2.6 - 3.03[8][9]
Hydrogen Bond Donors 1[7][9]
Hydrogen Bond Acceptors 1-2[7][9]
Polar Surface Area ~11-15 Ų[7]

Structural Insights: X-ray crystallography reveals that the molecule's structure is stabilized by intermolecular N-H···S hydrogen bonds, which are critical for forming stable crystal lattices and can be predictive of interactions in a biological binding pocket.[3][4][10] Weak intramolecular C-H···S and C-H···N interactions also contribute to the overall conformation.[4] The C=S bond length is approximately 1.706 Å, and the piperidine-C(S) bond is around 1.349 Å.[3]

Biological Activities and Therapeutic Potential

The this compound scaffold is a versatile platform for developing inhibitors of various enzymes and receptors. The following sections explore potential therapeutic applications based on data from analogous structures.

Anticancer Activity: Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] Several classes of piperidine-containing compounds have shown potent kinase inhibitory activity.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Phenylpiperazine derivatives have been identified as potent EGFR inhibitors.[11] Given the structural similarity, this compound analogs could be designed to target the ATP-binding site of EGFR. The phenyl ring can engage in hydrophobic interactions, while the thiourea moiety can form key hydrogen bonds with hinge region residues.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Inhibition of angiogenesis, the formation of new blood vessels, is a key anticancer strategy.[12] N-phenyl nicotinamides, which share the N-phenyl amide-like linkage, have shown potent inhibition of Kdr (VEGFR2), a critical receptor in angiogenesis.[12] This suggests that derivatives of our core scaffold could be explored for anti-angiogenic properties.

Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Analog N-phenylpiperidine-1- carbothioamide Analog Analog->EGFR Inhibition Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Pathway Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Neurodegenerative Disorders: Cholinesterase Inhibition

Inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease.[13] The 1-benzyl-4-[...]-piperidine structure is a well-established pharmacophore for potent and selective AChE inhibitors, with compounds like Donepezil being prime examples.[13] Structure-activity relationship (SAR) studies have shown that the piperidine nitrogen and the aromatic moiety are crucial for binding to the enzyme's active site.[13] this compound derivatives are strong candidates for AChE inhibition, warranting investigation in this therapeutic area.

Pain and Inflammation

Phenylpiperidine derivatives have long been central to the development of analgesics, such as fentanyl and meperidine.[14] Beyond opioid receptor agonism, newer mechanisms are being explored. Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has emerged as a promising strategy for treating pain and inflammation without the side effects of traditional analgesics.[5][15] The inhibition of sEH increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[15] The core structure of this compound analogs could be adapted to fit the active sites of these enzymes.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties. Based on literature for related compounds, we can propose a hypothetical SAR.

Core This compound Scaffold Phenyl A: Phenyl Ring (Substituents) Core->Phenyl Modify Piperidine B: Piperidine Ring (Substituents) Core->Piperidine Modify Linker C: Thioamide Linker (Isosteres, e.g., Amide) Core->Linker Modify Potency Biological Potency Phenyl->Potency Impacts Selectivity Target Selectivity Phenyl->Selectivity Impacts ADME ADME Properties (Solubility, Stability) Phenyl->ADME Impacts Piperidine->Potency Impacts Piperidine->ADME Impacts Linker->Potency Impacts Linker->ADME Impacts

Caption: Logical workflow for SAR exploration.

Modification SiteRationale for ModificationPredicted Impact on Activity
A: Phenyl Ring Introduce electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -OCH₃) groups at various positions (ortho, meta, para).Altering electronic properties can significantly affect binding affinity and selectivity. For kinase inhibitors, hydrophobic or halogen substituents often enhance potency by occupying specific pockets.
B: Piperidine Ring Add substituents to the piperidine ring, for example, at the 4-position.Can modulate solubility and lipophilicity. A well-placed functional group can also form additional interactions with the target protein, improving potency or selectivity.[13]
C: Thioamide Linker Replace the sulfur atom with oxygen (to form an amide) or modify the linker length.The thioamide's hydrogen bonding capacity is critical. An amide isostere may alter the bond angles and electronic profile, which could be beneficial for certain targets while potentially reducing potency for others.

Future Directions and Conclusion

The this compound scaffold is a promising and synthetically accessible starting point for drug discovery programs. Future research should focus on:

  • Library Synthesis: Generation of a diverse library of analogs based on the SAR principles outlined above.

  • Broad Biological Screening: Testing these libraries against a wide range of targets, particularly protein kinases, cholinesterases, and enzymes involved in inflammatory pathways.

  • Computational Modeling: Employing molecular docking and dynamics simulations to rationalize observed biological activities and guide the design of next-generation compounds with improved potency and selectivity.[16]

  • ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure that potent compounds also possess drug-like properties.

References

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Li, Y.-F., & Jian, F.-F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743. Retrieved January 16, 2026, from [Link]

  • Lv, P.-C., et al. (2014). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 4, 5086. Retrieved January 16, 2026, from [Link]

  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Al-Qaisi, J. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7249. Retrieved January 16, 2026, from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Retrieved January 16, 2026, from [Link]

  • Li, Y.-F., & Jian, F.-F. (2008). This compound. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Lach, R., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117001. Retrieved January 16, 2026, from [Link]

  • Wilt, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship, University of California. Retrieved January 16, 2026, from [Link]

  • Ibarra-Rivera, J., et al. (2023). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 28(14), 5364. Retrieved January 16, 2026, from [Link]

  • Dominguez, C., et al. (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Bioorganic & Medicinal Chemistry Letters, 17(21), 6003–6008. Retrieved January 16, 2026, from [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. Retrieved January 16, 2026, from [Link]

  • Fallacara, A. L., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. International Journal of Molecular Sciences, 24(13), 10695. Retrieved January 16, 2026, from [Link]

  • Wilt, S., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. ScholarWorks, University of California, Davis. Retrieved January 16, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpiperidine-1-carbothioamide is a fascinating molecule that combines three key structural motifs: a phenyl ring, a piperidine heterocycle, and a carbothioamide linker. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties and synthetic tractability. The introduction of a carbothioamide group, a bioisostere of the amide bond, often imparts unique biological activities and modulates properties such as lipophilicity and hydrogen bonding capacity. This guide provides a comprehensive overview of the synthesis, structural characteristics, and physicochemical properties of this compound, offering a foundational resource for researchers exploring its potential in drug discovery and materials science.

Synthesis and Purification

The synthesis of this compound is a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbon atom of phenyl isothiocyanate. This reaction is typically carried out in a suitable solvent, such as ethanol, and can be driven to completion by refluxing the reaction mixture.

The general synthetic workflow is depicted below:

Synthesis_of_this compound reagent1 Phenyl Isothiocyanate reaction_conditions Reflux, 4h reagent1->reaction_conditions reagent2 Piperidine reagent2->reaction_conditions solvent Ethanol solvent->reaction_conditions product This compound reaction_conditions->product

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis

A detailed, field-proven protocol for the synthesis of this compound is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenyl isothiocyanate (0.1 mol) and piperidine (0.1 mol) in 20 mL of ethanol.

  • Reaction Execution: The mixture is stirred and heated to reflux for a period of 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product as a white solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction analysis. An alternative method for purification is column chromatography using a mixture of ethyl acetate and hexane as the eluent.[1]

The yield for this reaction is reported to be approximately 86%.[2]

Structural Elucidation and Crystallography

The precise three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction.[2] This analysis provides invaluable insights into its molecular geometry, bond lengths, and intermolecular interactions.

Crystal Data
ParameterValue
Chemical FormulaC₁₂H₁₆N₂S
Molecular Weight220.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.661(2) Å
b9.5220(19) Å
c10.989(2) Å
β102.15(3)°
Volume1192.8(4) ų
Z4

Data obtained from Acta Crystallographica Section E: Structure Reports Online.[2]

Molecular Structure and Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of hydrogen bonds. Notably, an intermolecular N-H···S hydrogen bond plays a crucial role in the crystal packing.[2] Additionally, weak intramolecular C-H···S and C-H···N interactions contribute to the overall stability of the conformation in the solid state.[2]

The C6—S1 bond length is 1.7056(17) Å, and the N1—C6 bond distance is 1.349(2) Å.[2] These values are comparable to those reported for similar thioamide-containing compounds.[2]

Intermolecular_Interactions cluster_0 Molecule 1 cluster_1 Molecule 2 N2_1 N-H S1_2 S N2_1->S1_2 Intermolecular N-H···S Hydrogen Bond S1_1 S C1_1 C-H C1_1->S1_1 Intramolecular C-H···S C5_1 C-H N2_1a N C5_1->N2_1a Intramolecular C-H···N

Caption: Key hydrogen bonding interactions in this compound.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural confirmation and quality control of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR (500 MHz, CDCl₃): [1]

  • δ 7.38 (s, 1H): This singlet corresponds to the N-H proton of the carbothioamide group.

  • δ 7.33-7.29 (m, 2H): A multiplet representing two protons on the phenyl ring.

  • δ 7.14-7.10 (m, 3H): A multiplet for the remaining three protons of the phenyl ring.

  • δ 3.77-3.76 (m, 4H): This multiplet is assigned to the four protons on the carbons adjacent to the nitrogen atom in the piperidine ring.

  • δ 1.65 (s, 6H): A singlet corresponding to the six protons on the other three carbon atoms of the piperidine ring.

¹³C NMR (125 MHz, CDCl₃): [1]

  • δ 182.53: The characteristic signal for the thiocarbonyl carbon (C=S).

  • δ 140.38, 128.95, 124.77, 122.90: Resonances corresponding to the carbon atoms of the phenyl ring.

  • δ 50.80: Signal for the carbon atoms of the piperidine ring adjacent to the nitrogen.

  • δ 25.47, 24.08: Resonances for the remaining carbon atoms in the piperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups within the molecule.

IR (neat, cm⁻¹): [1]

  • 3750, 3704, 3502: These bands can be attributed to N-H stretching vibrations.

  • 2939: C-H stretching vibrations of the piperidine and phenyl rings.

  • 1697, 1592: These absorptions are characteristic of the C=S stretching and N-H bending vibrations of the thioamide group, as well as C=C stretching of the aromatic ring.

  • 1319, 1131: C-N stretching vibrations.

  • 854, 739: C-H out-of-plane bending vibrations of the substituted phenyl ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂S[2][3]
Molecular Weight 220.34 g/mol [3]
Appearance White solid[1]
Melting Point 96 °C[1]
logP (predicted) 3.0343[4]
logSw (predicted) -3.2019[4]
Polar Surface Area (predicted) 11.1367 Ų[4]
Hydrogen Bond Donors (predicted) 1[4]
Hydrogen Bond Acceptors (predicted) 2[4]

Prospective Biological Activity

While specific biological activity data for this compound is not extensively reported in the literature, the structural motifs present in the molecule suggest several potential avenues for investigation. The piperidine ring is a common feature in a wide array of biologically active compounds, and the carbothioamide group is known to confer various pharmacological effects.

Derivatives of piperidine have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, various carbothioamide derivatives have been shown to possess potent antibacterial and antifungal activities.[5] Furthermore, some studies have highlighted the potential of piperidine-based compounds in the development of novel anticancer agents. The cytotoxicity of certain piperidine derivatives has been evaluated against various cancer cell lines.

Given the precedent set by structurally related molecules, this compound represents a promising candidate for screening in various biological assays. Future research could focus on evaluating its potential as an antimicrobial agent against a panel of pathogenic bacteria and fungi, or as a cytotoxic agent in cancer cell lines.

References

  • Al-Abdullah, E. S., Al-Tuwaijri, H. A., & Mousa, H. A. (2014). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 19(12), 20496–20511. [Link]

  • Li, Y.-F., & Jian, F.-F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1743. [Link]

  • Reddy, G. N., Kumar, A., & Rao, T. S. (2018). Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas. Supporting Information. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

  • NIST. (n.d.). N-Phenylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and cytotoxicity of new 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide and its metal complexes. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • MDPI. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from [Link]

  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Cytotoxicity, Molecular Docking, and Modeling of the New Chelating Agent 2‐Benzoyl‐N‐Phenylhydrazine‐1‐Carbothioamide and Its Metal Complexes. Retrieved from [Link]

Sources

A Technical Guide to the Theoretical-Experimental Analysis of N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylpiperidine-1-carbothioamide belongs to the thiourea class of compounds, a group recognized for its diverse biological activities and applications in materials science. This guide provides a comprehensive framework for the theoretical investigation of this molecule, grounded in experimental validation. By integrating Density Functional Theory (DFT) calculations with standard spectroscopic techniques (FT-IR, NMR, UV-Vis), we can elucidate the structural, electronic, and reactive properties of the molecule. This dual approach ensures that the computational model is a reliable representation of the molecule, allowing for the confident prediction of its behavior. This document details the computational methodology, including geometry optimization, vibrational frequency analysis, and the exploration of electronic properties through Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, offering a robust protocol for researchers in the field.

Introduction: The Significance of this compound

This compound is a derivative of thiourea containing both a phenyl and a piperidine moiety. Phenylpiperidine structures are foundational in medicinal chemistry, forming the core of many analgesic and anesthetic agents.[1][2][3] The thiourea group (–NH–C(S)–NH–) is a critical pharmacophore known for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5]

The combination of these fragments in this compound suggests a molecule with significant potential in drug discovery and development. However, to harness this potential, a deep understanding of its molecular structure, stability, and reactivity is essential. While experimental techniques provide invaluable data, theoretical studies offer a microscopic view of the molecule's electronic landscape. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, providing accurate predictions of molecular properties at a reasonable computational cost.[6][7]

This guide outlines a synergistic approach where DFT calculations are used to interpret and expand upon experimental findings. The primary goal is to build a validated computational model that can predict the molecule's chemical behavior, identify reactive sites, and explain intramolecular interactions, thereby accelerating research and development efforts.

The Experimental Benchmark: Synthesis and Spectroscopic Validation

A robust theoretical model must be validated against real-world experimental data. The synthesis and subsequent spectroscopic characterization of this compound provide the necessary benchmark for our computational results.

Synthesis Protocol

The title compound can be reliably synthesized via a straightforward nucleophilic addition reaction.[8]

Protocol: Synthesis of this compound

  • Reactant Preparation: Dissolve phenyl isothiocyanate (0.1 mol) in 20 mL of ethanol. In a separate flask, dissolve piperidine (0.1 mol) in ethanol.

  • Reaction: Slowly add the piperidine solution to the phenyl isothiocyanate solution while stirring.

  • Reflux: Stir the mixture under reflux for approximately 4 hours.[8]

  • Isolation: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Recrystallize from ethanol to obtain single crystals suitable for analysis.[8]

Spectroscopic Characterization

The synthesized compound is then analyzed using standard spectroscopic techniques to confirm its structure and provide data for computational validation.

  • FT-IR Spectroscopy: Provides information about the vibrational modes of the molecule's functional groups. The key vibrations for this compound include the N-H stretch, C-H stretches (aromatic and aliphatic), and the characteristic C=S (thiocarbonyl) stretch.[9]

  • NMR Spectroscopy (¹H and ¹³C): Reveals the chemical environment of the hydrogen and carbon atoms, respectively. The resulting chemical shifts are highly sensitive to the electronic structure and are crucial for validating the accuracy of the calculated molecular geometry.[10]

  • UV-Vis Spectroscopy: Probes the electronic transitions within the molecule. The absorption maxima (λ_max) correspond to electron excitations, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), providing a direct measure of the electronic energy gap.[11]

Computational Methodology: A DFT-Based Approach

The core of the theoretical investigation lies in the application of Density Functional Theory. This section details the "why" and "how" of the computational workflow. All calculations are typically performed using software packages like Gaussian.[12]

Rationale for Method Selection
  • Theory Level (DFT): DFT is chosen for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[13]

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional that reliably predicts molecular geometries, vibrational frequencies, and electronic properties for a vast range of systems.[6][9]

  • Basis Set (6-311++G(d,p)): This basis set provides a flexible and accurate description of the electron distribution. The '++' indicates the inclusion of diffuse functions on all atoms, which are essential for describing non-covalent interactions and anions. The '(d,p)' polarization functions allow for non-spherical distortion of electron clouds, which is critical for accurately modeling chemical bonds.[4][7]

Step-by-Step Computational Workflow

The theoretical analysis follows a logical sequence of calculations, where the output of each step serves as the input for the next.

Protocol: Computational Analysis

  • Structure Input: The initial molecular structure of this compound is built using a molecular modeling program (e.g., GaussView).

  • Geometry Optimization: A full geometry optimization is performed using the selected DFT method (B3LYP/6-311++G(d,p)). This process finds the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Spectrum Prediction: The calculated frequencies correspond to the vibrational modes observed in an IR spectrum. These are typically scaled by a factor (~0.96) to account for anharmonicity and systematic errors in the calculation.

  • Property Calculations: Using the validated optimized geometry, further properties are calculated:

    • NMR Spectra: Chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10]

    • UV-Vis Spectra: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT).[10]

    • Electronic Analysis: The molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis are performed.

Fig. 1: Computational workflow for theoretical-experimental analysis.

Results and Discussion: A Deeper Insight

This section describes how to interpret the computational results and correlate them with experimental data.

Structural and Vibrational Analysis

The first step in validating the model is to compare the calculated geometry and vibrational frequencies with experimental data. X-ray crystallography data for this compound shows a C=S bond length of 1.7056 Å and an N1-C6 (thioamide) bond length of 1.349 Å.[8] The calculated values should be in close agreement.

The comparison between the experimental FT-IR spectrum and the scaled, calculated vibrational frequencies allows for a definitive assignment of each vibrational mode.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FT-IRCalculated (Scaled)Assignment
N-H Stretch~3200-3400ValueStretching of N-H bond
Aromatic C-H Stretch~3000-3100ValuePhenyl ring C-H
Aliphatic C-H Stretch~2800-3000ValuePiperidine ring C-H
C=S Stretch (Thioamide)~700-850ValueThiocarbonyl stretching
C-N Stretch~1200-1350ValueStretching of C-N bonds
Note: Placeholder "Value" would be replaced with actual calculated data.
Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key to understanding a molecule's electronic behavior and reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[5][14] For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is distributed across the π-system of the phenyl ring.

FMO cluster_energy Energy LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->LUMO Energy Gap (ΔE) Reactivity Indicator

Fig. 2: Frontier Molecular Orbital (FMO) energy level diagram.
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electron density distribution onto the molecular surface, providing a powerful tool for predicting reactivity.[10] It uses a color scale to identify electron-rich and electron-poor regions:

  • Red/Yellow: Electron-rich regions (negative potential), indicating sites susceptible to electrophilic attack. For this compound, this is expected around the lone pairs of the sulfur and nitrogen atoms.

  • Blue: Electron-poor regions (positive potential), indicating sites for nucleophilic attack. This is typically found around the acidic hydrogen atom of the N-H group.

  • Green: Neutral regions.

The MEP map provides an intuitive guide to the molecule's intermolecular interactions, such as hydrogen bonding.[15]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).[10]

Key interactions in this compound would include:

  • π → π * delocalization within the phenyl ring.

  • n → π * interactions, such as the delocalization of lone pairs (n) from the nitrogen or sulfur atoms into the antibonding π* orbital of the C=S bond.

These interactions stabilize the molecule and are crucial for understanding its electronic structure and resonance.

Table 2: Key NBO Interactions and Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Sπ(C-N)ValueLone pair delocalization
LP(1) N (Amide)π(C=S)ValueResonance stabilization
π(C-C) Phenylπ*(C-C) PhenylValueπ-conjugation
Note: Placeholder "Value" would be replaced with actual calculated data.

Conclusion

The integrated theoretical and experimental approach detailed in this guide provides a powerful and reliable framework for the in-depth study of this compound. By validating DFT calculations against experimental FT-IR, NMR, and UV-Vis data, a high degree of confidence in the computational model is achieved. This validated model allows for a profound understanding of the molecule's structural, vibrational, and electronic properties. Analyses such as FMO, MEP, and NBO offer predictive insights into chemical reactivity, stability, and intramolecular interactions that are not directly accessible through experiment alone. This methodology empowers researchers to effectively characterize novel compounds, guiding future synthetic efforts and accelerating the drug discovery process.

References

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Dongare, R. K., Inamdar, S. N., & Tigote, R. M. (2022). DFT CALCULATIONS OF THIOUREA DERIVATIVES CONTAINING A THIAZOLE MOIETY FOR THE EVALUATION OF ANTIFUNGAL ACTIVITY. Journal of Advanced Scientific Research. Retrieved from [Link]

  • Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. (2025). ResearchGate. Retrieved from [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). Sciforum. Retrieved from [Link]

  • This compound (C12H16N2S). (n.d.). PubChemLite. Retrieved from [Link]

  • Li, Y., & Jian, F. (2008). This compound. Semantic Scholar. Retrieved from [Link]

  • Li, Y. F., & Jian, F. F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743. Retrieved from [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]

  • Phenylpiperidines. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis, characterization, DFT, cytotoxicity evaluation and molecular docking of a new carbothioamide ligand and its coordination compounds. (2023). ResearchGate. Retrieved from [Link]

  • Li, Y., & Jian, F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, E64, o1743. Retrieved from [Link]

  • Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 18(3), 259–274. Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Pain Physician Journal. Retrieved from [Link]

  • Experimental, Insilico, DFT studies of novel compound 2-{2-[(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonothioyl}-N-methyl-N-phenylhydrazine-1-carbothioamide. (2025). ResearchGate. Retrieved from [Link]

  • N-Phenylpiperidine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Mary, Y. S., et al. (2014). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 931–943. Retrieved from [Link]

  • Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 38(19), 3655–3665. Retrieved from [Link]

  • Gund, T. M., & So, O. Y. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 26(12), 1755–1758. Retrieved from [Link]

  • UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Phenylpiperidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]/spectrum/JTY19IAXNgI)

Sources

Methodological & Application

Application Notes & Protocols: Evaluating the Antimicrobial Activity of N-Phenylpiperidine-1-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Novel Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Heterocyclic compounds are a cornerstone of medicinal chemistry, with piperidine and its analogues being integral to numerous therapeutic agents due to their versatile pharmacological activities.[1] The piperidine nucleus is a prevalent feature in drugs targeting various conditions, including bacterial infections.[2] Concurrently, molecules containing a carbothioamide or thiourea moiety have garnered significant attention for their broad biological activities, including potent antibacterial and antifungal properties.[3][4][5]

This document provides a technical guide for researchers investigating the antimicrobial potential of N-phenylpiperidine-1-carbothioamide derivatives . These compounds represent a strategic hybridization of two key pharmacophores: the structurally robust piperidine ring and the functionally versatile N-phenylcarbothioamide side chain. By providing a framework for the synthesis and a detailed protocol for evaluating antimicrobial efficacy, these notes serve as a comprehensive resource for the discovery and development of new antimicrobial candidates based on this promising molecular scaffold.

Scientific Rationale & Putative Mechanism of Action

The antimicrobial potential of this compound derivatives is rooted in the synergistic contribution of their constituent moieties. The thiourea group (part of the carbothioamide) is a particularly versatile pharmacophore, with its mechanism of action often linked to its ability to chelate metal ions that are essential for the function of microbial enzymes.[3] Furthermore, the nitrogen and sulfur atoms can act as hydrogen bond donors and acceptors, enabling interaction with various biological targets, including enzymes involved in bacterial cell wall biosynthesis.[5][6]

The N-phenyl and piperidine groups contribute significantly to the molecule's overall physicochemical properties, particularly lipophilicity. This property is critical for the molecule's ability to traverse the complex bacterial cell envelope to reach its intracellular targets. For Gram-negative bacteria, this includes penetrating the protective outer membrane, a feature that often renders them resistant to many antibiotics.[4] The structural diversity achievable by substituting the phenyl and piperidine rings allows for the fine-tuning of this lipophilicity and steric profile to optimize potency and spectrum of activity.

Compound N-Phenylpiperidine- 1-carbothioamide Derivative Membrane Bacterial Cell Envelope Compound->Membrane Lipophilicity-driven penetration Target Intracellular Target (e.g., Metalloenzyme) Membrane->Target Intracellular accumulation Inhibition Enzyme Inhibition & Disruption of Cellular Function Target->Inhibition Chelation of metal ions or H-bonding interactions Death Bacteriostatic / Bactericidal Effect Inhibition->Death

Figure 1: Putative mechanism of action for this compound derivatives.

Synthesis Protocol: this compound

The synthesis of the parent compound, this compound, is a straightforward and efficient nucleophilic addition reaction. This procedure can be readily adapted to create a diverse library of derivatives by utilizing substituted phenyl isothiocyanates and/or substituted piperidines.

Principle

This synthesis involves the reaction between phenyl isothiocyanate and piperidine. The lone pair of electrons on the secondary amine nitrogen of piperidine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.

Materials
  • Phenyl isothiocyanate (0.1 mol)

  • Piperidine (0.1 mol)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Recrystallization apparatus

Step-by-Step Procedure[8]
  • Reaction Setup: Combine phenyl isothiocyanate (0.1 mol) and piperidine (0.1 mol) in a round-bottom flask containing 20 mL of ethanol.

  • Reflux: Place the flask on a stirring plate, add a magnetic stir bar, and fit it with a reflux condenser. Heat the mixture to reflux and maintain stirring for approximately 4 hours.

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as ethanol, to obtain single crystals suitable for characterization.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

G start Reactants step1 Combine Phenyl Isothiocyanate & Piperidine in Ethanol start->step1 step2 Heat to Reflux (4 hours) step1->step2 step3 Cool to Room Temp. step2->step3 step4 Filter & Wash with cold Ethanol step3->step4 step5 Recrystallize from Ethanol step4->step5 end Pure Product step5->end

Figure 2: General workflow for the synthesis of this compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing

The gold standard for quantifying the in vitro activity of a novel antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).[7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a reliable and widely used technique for determining MIC values.[9][10]

Principle

A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no growth is observed.[7][10]

Materials and Reagents
  • Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.

  • Bacterial Strains: Quality control strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and clinical isolates.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing of non-fastidious bacteria.[11]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (37°C), spectrophotometer (optional, for inoculum standardization).

  • Controls: A standard antibiotic (e.g., Ampicillin, Ciprofloxacin) for comparison, a positive growth control (no compound), and a negative/sterility control (no bacteria).[7]

Step-by-Step Protocol: Broth Microdilution MIC Assay

Day 1: Preparation of Bacterial Inoculum

  • Primary Culture: From a stock culture, streak the test bacterium onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours to obtain isolated colonies.

  • Inoculum Suspension: Select 3-5 well-isolated colonies and suspend them in sterile saline or MHB.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Final Dilution: Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[7] This is a critical step, as an incorrect inoculum density can significantly alter MIC results.

Day 2: Plate Setup and Inoculation

  • Compound Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the high-concentration test compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no compound, no bacteria).

  • Inoculation:

    • Add 100 µL of the final diluted bacterial inoculum (prepared on Day 1) to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each test well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours under ambient air conditions.[7]

Day 3: Reading and Recording Results

  • Visual Inspection: Before agitation, place the microtiter plate on a dark, non-reflective surface. Observe the wells from the bottom. The MIC is the lowest concentration of the compound where there is no visible turbidity or pellet of bacterial growth.[7][8]

  • Control Validation:

    • The sterility control (Column 12) must be clear.

    • The growth control (Column 11) must show distinct turbidity.

    • If controls are not valid, the test must be repeated.

  • Data Recording: Record the MIC value in µg/mL for each compound against each bacterial strain.

Inoculum Prepare Standardized Bacterial Inoculum (~1.5x10^8 CFU/mL) Dilute_Inoculum Dilute Inoculum to Final Concentration (~5x10^5 CFU/mL) Inoculum->Dilute_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Plate_Setup Prepare 2-Fold Serial Dilutions of Test Compound in 96-Well Plate Plate_Setup->Inoculate Incubate Incubate at 37°C for 16-24 hours Inoculate->Incubate Read Visually Inspect for Growth & Determine MIC Incubate->Read

Figure 3: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

MIC data should be presented in a clear, tabular format to allow for easy comparison between different derivatives and reference antibiotics. Lower MIC values indicate higher antimicrobial potency.

Table 1: Example MIC Data for this compound Derivatives

Compound IDR-Group (Substitution on Phenyl Ring)MIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
Parent H64>128
Derivative 1 4-Cl1664
Derivative 2 4-NO₂832
Derivative 3 4-OCH₃32>128
Ampicillin (Control)0.58
Ciprofloxacin (Control)0.250.015

Data are hypothetical and for illustrative purposes only.

Interpretation: In this example, the addition of electron-withdrawing groups (Cl, NO₂) to the phenyl ring appears to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the parent compound. The nitro-substituted derivative (Derivative 2) shows the most promising activity within the tested series.

References

  • Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • OIE Terrestrial Manual 2012. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. Available at: [Link]

  • Suresh M, Ali Padusha MS, Raja A (2016) Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/ piperidine derivatives. SOJ Pharm Pharm Sci, 3(1), 1-6. Available at: [Link]

  • Adesina, K. et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(31), 784-793. Available at: [Link]

  • Adesina, K. et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Academia.edu. Available at: [Link]

  • Zielińska, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Gökçe, M. et al. (2004). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Arzneimittelforschung, 54(12), 878-81. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [This is a highly cited, relevant paper, though the provided link was to a newer Nature Protocols paper on the same topic. The principles are consistent.] Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Van den Driessche, F., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(8), 1239-1259. Available at: [Link]

  • The proposed mechanism for the formation of thiourea. ResearchGate. Available at: [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. Available at: [Link]

  • Wang, H. et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules, 28(7), 3204. Available at: [Link]

  • Koch, K. R. et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 134-146. Available at: [Link]

  • Hidayati, D. A. et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(2), 11-19. Available at: [Link]

  • Al-Abdullah, E. S. et al. (2011). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 16(4), 3004-3019. Available at: [Link]

  • This compound. Semantic Scholar. Available at: [Link]

  • Fun, H. K. et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743. Available at: [Link]

  • Kos, J. et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Medicinal Chemistry, 15(8), 891-904. Available at: [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]

Sources

N-phenylpiperidine-1-carbothioamide: Application Notes and Protocols for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the quest for novel enzyme inhibitors remains a cornerstone of therapeutic innovation. The N-phenylpiperidine-1-carbothioamide molecule, integrating the privileged piperidine scaffold with the versatile thiourea functional group, represents a compelling candidate for investigation. The piperidine ring is a well-established motif in medicinal chemistry, known to enhance drug-like properties such as metabolic stability and bioavailability.[1] Concurrently, thiourea derivatives have demonstrated a broad spectrum of biological activities, including significant enzyme inhibitory properties against targets like urease, carbonic anhydrase, tyrosinase, and various kinases.[2] This convergence of structural motifs suggests that this compound is a promising starting point for identifying novel enzyme inhibitors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the enzyme inhibitory potential of this compound. We will detail the synthesis of the compound, provide step-by-step protocols for screening its activity against key enzyme classes, and outline methods for characterizing its mechanism of action.

Synthesis of this compound

The synthesis of this compound is a straightforward and well-documented procedure. The reaction involves the nucleophilic addition of piperidine to phenyl isothiocyanate.

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (0.1 mol) in 20 mL of ethanol.

  • Addition of Reactant: To the stirring solution, add piperidine (0.1 mol) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[3]

  • Work-up: After cooling to room temperature, the product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield single crystals suitable for further analysis.[3]

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR, mass spectrometry, and melting point determination. The crystal structure of this compound has been previously reported.[3][4]

Screening for Enzyme Inhibitory Activity

Given the known activities of related thiourea and piperidine derivatives, initial screening of this compound should focus on enzymes implicated in various diseases. Below are protocols for assessing its inhibitory effects on cholinesterases and urease.

Cholinesterase Inhibition Assay

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease.[5]

Principle: This assay is based on the Ellman's method, where the enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • AChE or BChE solution (e.g., from electric eel or equine serum, respectively)

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide, 10 mM in deionized water)

    • This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 20 µL of the test compound solution at various concentrations (or DMSO for control)

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the enzyme solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Urease Inhibition Assay

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.[2] Its inhibition is a valuable therapeutic strategy.

Principle: This assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia is quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is measured spectrophotometrically at 625 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 7.4) containing 1 mM EDTA

    • Urea solution (100 mM in phosphate buffer)

    • Jack bean urease solution

    • Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside in deionized water)

    • Alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite in deionized water)

    • This compound stock solution and serial dilutions.

  • Assay Procedure:

    • In a test tube, mix 25 µL of the enzyme solution with 5 µL of the test compound at various concentrations.

    • Incubate at 37°C for 15 minutes.

    • Add 55 µL of urea solution and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 400 µL of phenol reagent and 400 µL of alkali reagent.

    • Incubate at 50°C for 20 minutes to allow for color development.

    • Measure the absorbance at 625 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the cholinesterase assay.

    • Determine the IC50 value.

Mechanism of Action Studies

Once inhibitory activity is confirmed, the next crucial step is to elucidate the mechanism of inhibition. This is typically achieved through enzyme kinetic studies.

Workflow for Mechanism of Action Studies:

G cluster_0 Initial Screening & IC50 Determination cluster_1 Kinetic Analysis for Mechanism of Action A Perform Inhibition Assay at Varying Inhibitor Concentrations B Calculate % Inhibition A->B C Determine IC50 Value B->C D Perform Inhibition Assays at Multiple Fixed Inhibitor Concentrations and Varying Substrate Concentrations C->D Proceed if IC50 is significant E Measure Reaction Velocities (V) D->E F Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) E->F G Analyze Plot to Determine Inhibition Type (Competitive, Non-competitive, Uncompetitive) F->G

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol for Kinetic Studies:

  • Assay Setup: Perform the chosen enzyme inhibition assay (e.g., cholinesterase assay) with a range of substrate concentrations. For each substrate concentration, measure the reaction velocity in the absence of the inhibitor and in the presence of several fixed concentrations of this compound (typically at concentrations around the IC50 value).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition:

      • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax remains unchanged, Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains unchanged).

      • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

      • Mixed Inhibition: The lines will intersect in the second quadrant (Vmax decreases, Km may increase or decrease).

Potential Mechanism of Action for Thiourea Derivatives:

The thiourea moiety is known to interact with metalloenzymes by coordinating with the metal ions in the active site. For non-metalloenzymes, the sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site.

G cluster_0 Enzyme Active Site cluster_1 This compound Enzyme Enzyme Active Site Amino Acid Residues Metal Ion (e.g., Ni2+ in Urease) Inhibitor Inhibitor Phenyl Ring Piperidine Ring Thiourea (C=S, N-H) Inhibitor:f2->Enzyme:f0 H-bonding Inhibitor:f2->Enzyme:f1 Metal Coordination Inhibitor:f0->Enzyme:f0 Hydrophobic Interactions

Caption: Potential binding interactions of this compound in an enzyme active site.

Quantitative Data Summary

As you generate data, it is crucial to maintain a clear and organized record. The following table provides a template for summarizing your findings for this compound and any synthesized analogs.

Compound IDTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)
This compoundAChEExperimental ValueDetermined from KineticsCalculated Value
This compoundBChEExperimental ValueDetermined from KineticsCalculated Value
This compoundUreaseExperimental ValueDetermined from KineticsCalculated Value
Analog 1Target EnzymeExperimental ValueDetermined from KineticsCalculated Value
Analog 2Target EnzymeExperimental ValueDetermined from KineticsCalculated Value

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic investigation of this compound as an enzyme inhibitor. By following these protocols, researchers can effectively screen for inhibitory activity, determine IC50 values, and elucidate the mechanism of action. The versatility of the thiourea and piperidine scaffolds suggests that this compound could serve as a valuable lead for the development of novel therapeutics. Future work could involve the synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize the inhibitory potency and selectivity. Molecular docking and computational studies can further aid in understanding the binding interactions and guide the design of more potent inhibitors.

References

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. (2021). PubMed. Retrieved January 16, 2026, from [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Retrieved January 16, 2026, from [Link]

  • Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. (2021). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • This compound. (2008). IUCr. Retrieved January 16, 2026, from [Link]

  • This compound. (2008). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). PubMed. Retrieved January 16, 2026, from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician. Retrieved January 16, 2026, from [Link]

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Phenylpiperidines. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Inactivation of subtilisin Carlsberg by N-((tert-butoxycarbonyl)alanylprolylphenylalanyl)-O-benzoylhydroxyl- amine: formation of a covalent enzyme-inhibitor linkage in the form of a carbamate derivative. (1994). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic potential of N-phenylpiperidine-1-carbothioamide. This document offers a detailed rationale for methodological choices, step-by-step protocols for robust cytotoxicity assays, and guidance on data interpretation and troubleshooting.

Introduction: The Rationale for Cytotoxicity Profiling

This compound belongs to a class of organic compounds containing a piperidine ring and a carbothioamide group. Piperidine derivatives are a significant class of N-heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Similarly, molecules containing the carbothioamide moiety have been investigated for their potential as anticancer agents.[4][5] Given the structural alerts within this compound, it is imperative to evaluate its cytotoxic effects to understand its potential as a therapeutic agent or to identify any toxicological liabilities.

Cytotoxicity assays are fundamental in drug discovery and toxicology for quantifying the ability of a compound to cause cell damage or death.[6] These assays are crucial for determining a compound's therapeutic window and for elucidating its mechanism of action. This guide will focus on two widely accepted and complementary methods for assessing the cytotoxicity of this compound: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[7][8][9]

Principles of Selected Cytotoxicity Assays

The selection of appropriate cytotoxicity assays is critical for generating reliable and meaningful data. A multi-parametric approach, utilizing assays that measure different cellular endpoints, is highly recommended to gain a comprehensive understanding of a compound's cytotoxic profile.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] It is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.[11][12]

Why the MTT Assay is a Good Choice:

  • High-Throughput: The assay is readily adaptable to a 96-well plate format, making it suitable for screening multiple concentrations of the test compound.

  • Well-Established: The MTT assay is a cornerstone of in vitro toxicology and is extensively documented in scientific literature.[11]

  • Indicator of Mitochondrial Health: The reduction of MTT occurs primarily in the mitochondria, providing an indirect measure of mitochondrial function, a key indicator of cell health.

LDH Assay: A Marker of Cell Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[13][14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[7] The amount of formazan is proportional to the amount of LDH released and, consequently, to the number of damaged cells.[13]

Why the LDH Assay is a Valuable Complement:

  • Measures a Different Endpoint: Unlike the MTT assay, which assesses metabolic activity, the LDH assay directly measures cell membrane integrity.[6] This provides a more direct assessment of cell death via necrosis or late-stage apoptosis.

  • Distinguishes Cytostatic vs. Cytotoxic Effects: A compound might inhibit cell proliferation (cytostatic effect) without causing cell death. The LDH assay can help differentiate between these two outcomes.

  • Simple and Rapid: The assay is straightforward to perform and does not require cell lysis, as it measures LDH in the culture supernatant.[13]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for assessing the cytotoxicity of this compound using both the MTT and LDH assays.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Preparation (this compound) plate_seeding 3. Cell Seeding in 96-Well Plates treatment 4. Treatment with Compound (24-72h Incubation) plate_seeding->treatment mtt_assay 5a. MTT Assay treatment->mtt_assay ldh_assay 5b. LDH Assay treatment->ldh_assay read_absorbance 6. Absorbance Reading (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability 7. Calculation of % Cell Viability read_absorbance->calc_viability ic50 8. IC50 Determination calc_viability->ic50

Caption: General experimental workflow for cytotoxicity assessment.

Materials and Reagents

Table 1: Essential Materials and Reagents

ItemSupplierPurpose
Target Cell Line (e.g., HeLa, A549, MCF-7)ATCC or equivalentIn vitro model for cytotoxicity testing
Complete Cell Culture MediumVaries by cell lineCell growth and maintenance
Fetal Bovine Serum (FBS)Varies by cell lineSource of growth factors
Penicillin-Streptomycin SolutionStandard supplierPrevents bacterial contamination
Trypsin-EDTAStandard supplierDetachment of adherent cells
Phosphate-Buffered Saline (PBS), pH 7.4Standard supplierWashing cells
This compoundChemical supplierTest compound
Dimethyl Sulfoxide (DMSO), cell culture gradeStandard supplierSolvent for the test compound
96-well flat-bottom tissue culture platesStandard supplierAssay platform
MTT Reagent (5 mg/mL in PBS)Standard supplierSubstrate for metabolic activity assay
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)Prepared in-house or commercialDissolves formazan crystals in MTT assay
LDH Cytotoxicity Assay KitCommercial supplierReagents for measuring LDH release
Multichannel Pipette and Sterile TipsStandard supplierAccurate liquid handling
Humidified CO2 Incubator (37°C, 5% CO2)Standard lab equipmentCell culture incubation
Microplate ReaderStandard lab equipmentMeasures absorbance for both assays
Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cells in complete culture medium to a final concentration that will result in 70-80% confluency at the end of the assay. This optimal seeding density should be determined empirically for each cell line.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in complete culture medium only.

      • Blank Control: Complete culture medium without cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12][16]

    • Incubate the plate for 3-4 hours at 37°C.[10]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[11]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Step-by-Step Protocol: LDH Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is advisable to set up a separate plate for the LDH assay.

  • LDH Assay Procedure:

    • After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. A reference wavelength may also be used.

Data Analysis and Interpretation

Calculation of Percentage Cell Viability (MTT Assay)

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Calculation of Percentage Cytotoxicity (LDH Assay)

The percentage of cytotoxicity is calculated using the following formula, which requires a maximum LDH release control (cells lysed with a detergent provided in the kit):

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Experimental LDH Release: Absorbance from treated cells.

  • Spontaneous LDH Release: Absorbance from untreated cells.

  • Maximum LDH Release: Absorbance from cells treated with lysis buffer.

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that reduces the cell viability by 50%. This value is a standard measure of a compound's potency.

  • Plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentrations.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Table 2: Example Data Presentation

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
01000
0.195.24.8
185.615.2
1052.148.9
5015.882.4
1005.395.1

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
High background in blank wells Contamination of the medium or reagents.Use fresh, sterile reagents and medium. Ensure aseptic techniques are followed.
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the 96-well plate.
Low signal in the MTT assay Low cell number or low metabolic activity.Optimize the initial cell seeding density. Ensure cells are healthy and in the log growth phase.
Unexpected results with LDH assay Interference from the compound or serum in the medium.Run a control to check if the compound itself reacts with the LDH assay reagents. Use serum-free medium for the assay if possible.

Conclusion and Further Steps

This guide provides a robust framework for evaluating the cytotoxic effects of this compound. By employing both the MTT and LDH assays, researchers can obtain a more complete picture of the compound's impact on cell viability, distinguishing between effects on metabolic activity and cell membrane integrity.

Should this compound demonstrate significant cytotoxic activity, further investigations into its mechanism of action are warranted. These could include assays for apoptosis (e.g., caspase activity assays, Annexin V staining) and cell cycle analysis to provide a deeper understanding of its cellular effects.

Signaling_Pathway cluster_compound This compound cluster_cell Cellular Effects cluster_assay Assay Readouts Compound Test Compound Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Membrane Membrane Damage Compound->Membrane MTT Decreased MTT Reduction (MTT Assay) Mitochondria->MTT LDH Increased LDH Release (LDH Assay) Membrane->LDH

Caption: Relationship between compound effects and assay readouts.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • Advanced BioMatrix (2024). AlamarBlue Assay Protocol. Available at: [Link]

  • OPS Diagnostics (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

  • Bio-Rad (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Available at: [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Lall, N. et al. (2016). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. BMC Cancer, 16, 617. Available at: [Link]

  • Allevi (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Available at: [Link]

  • protocols.io (2024). LDH cytotoxicity assay. Available at: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]

  • Jakovljevic, M. et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 25(1), 543. Available at: [Link]

  • ANT Bio (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Available at: [Link]

  • CUSABIO (n.d.). The Overview of Cell Viability. Available at: [Link]

  • Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Assay Guidance Manual. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2021). Novel N-bridged pyrazole-1-carbothioamides with potential antiproliferative activity: design, synthesis, in vitro and in silico studies. Future Medicinal Chemistry, 13(20), 1743-1766. Available at: [Link]

  • Rana, M. et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Molecules, 27(15), 4983. Available at: [Link]

  • de Oliveira, R. et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3487-3496. Available at: [Link]

  • Trescot, A. M. et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(2), 79-88. Available at: [Link]

  • ResearchGate (n.d.). Synthesis, characterization and cytotoxicity of new 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide and its metal complexes. Available at: [Link]

  • Wikipedia (n.d.). Phenylpiperidines. Available at: [Link]

  • MDPI (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Available at: [Link]

  • Trescot, A. M. et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and therapy, 5(1), 113–127. Available at: [Link]

Sources

In vitro evaluation of N-phenylpiperidine-1-carbothioamide biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Biological Evaluation of N-Phenylpiperidine-1-carbothioamide

Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold

This compound is a synthetic organic molecule that integrates two pharmacologically significant scaffolds: phenylpiperidine and carbothioamide (a thiourea derivative). The phenylpiperidine core is a well-established feature in medicinal chemistry, present in a variety of drugs with effects on the central nervous system.[1][2] The carbothioamide group is recognized for its wide spectrum of biological activities, stemming from its ability to form stable complexes with metal ions and engage in hydrogen bonding with biological targets.[3]

Thiourea and its derivatives, a class to which this compound belongs, have demonstrated a remarkable range of biological activities, including anticancer, antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[4] This broad potential is attributed to the versatile chemical nature of the thiourea moiety, which can interact with various enzymes and receptors within biological systems.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary in vitro evaluation of this compound. The protocols detailed herein are designed to systematically screen for and characterize its potential anticancer and antimicrobial activities, which represent the most prominently reported applications for this compound class.[5][6] The experimental workflows are structured to provide a logical progression from initial screening for biological effect to preliminary mechanistic insights.

Part 1: In Vitro Anticancer Activity Evaluation

Scientific Rationale

The carbothioamide scaffold is a key feature in numerous compounds investigated for anticancer properties.[6] Their mechanism of action can be multifaceted, including the inhibition of enzymes crucial for carcinogenesis, interaction with DNA, and the induction of apoptosis (programmed cell death) in cancer cells.[7] The evaluation of a novel compound like this compound begins with assessing its fundamental ability to inhibit cancer cell proliferation and induce cytotoxicity. A positive result in these primary assays justifies further investigation into the specific molecular mechanisms, such as apoptosis.

Experimental Workflow for Anticancer Evaluation

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Stock Solution of N-phenylpiperidine- 1-carbothioamide in DMSO C Perform MTT Assay (Dose-Response Treatment) A->C B Culture Human Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B->C D Calculate Cell Viability (%) & Determine IC50 Value C->D Data Analysis E Treat Cells with Compound at IC50 and 2x IC50 Concentrations D->E Proceed if IC50 is potent F Perform Annexin V-FITC / PI Apoptosis Assay E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic vs. Necrotic vs. Live Cell Populations G->H Data Analysis

Caption: Workflow for in vitro anticancer activity assessment.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard methodologies for evaluating the antiproliferative effects of chemical compounds on cancer cell lines.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon cancer)[8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.[9] Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity. Include a "vehicle control" (medium with DMSO) and a "no-treatment control" (medium only).

  • Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Part 2: In Vitro Antimicrobial Activity Evaluation

Scientific Rationale

Thiourea and carbothioamide derivatives have been consistently reported to possess significant antibacterial and antifungal properties.[4][10] Their proposed mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of cellular homeostasis.[5] Therefore, a primary screening of this compound against a panel of pathogenic bacteria and fungi is a critical step in its biological evaluation. The broth microdilution method is a standardized and widely accepted technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Experimental Workflow for Antimicrobial Screening

G A Prepare Stock Solution of Compound in DMSO D Perform 2-fold Serial Dilution of Compound in 96-well plate with Growth Broth (e.g., MHB, RPMI) A->D B Culture Bacterial/Fungal Strains (e.g., S. aureus, E. coli, C. albicans) C Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C E Inoculate Wells with Microbial Suspension C->E D->E F Incubate at 37°C (bacteria) or 30°C (fungi) for 18-24h E->F G Visually Inspect for Growth and Determine MIC F->G H Optional: Add Resazurin Indicator for Colorimetric Reading G->H

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Principle: This method tests the susceptibility of microorganisms to a range of antimicrobial agent concentrations in a liquid medium. The MIC is identified as the lowest concentration that inhibits visible growth after a defined incubation period.

Materials:

  • This compound

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)[10]

  • Fungal strain (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • DMSO

Procedure:

  • Plate Preparation: Add 100 µL of sterile growth broth to all wells of a 96-well plate.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Add 100 µL of this stock to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, creating a gradient of concentrations. Discard the final 100 µL from the last well. This leaves each well with 100 µL of the diluted compound.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate growth broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the final microbial inoculum to each well, bringing the total volume to 110 µL.

  • Controls:

    • Positive Growth Control: A well containing broth and inoculum, but no compound.

    • Sterility Control: A well containing only sterile broth.

    • Standard Antibiotic Control: A row with serial dilutions of a known antibiotic.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 3: Potential Signaling Pathway Involvement

Apoptosis Induction Pathway

Many carbothioamide and thiourea derivatives exert their anticancer effects by inducing apoptosis.[7] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases (like Caspase-3) that execute cell death. A preliminary investigation into this mechanism provides crucial insight beyond simple cytotoxicity.

G Compound N-phenylpiperidine- 1-carbothioamide Cell Cancer Cell Compound->Cell Induces Mito Mitochondrial Stress (Intrinsic Pathway) Cell->Mito Receptor Death Receptor Activation (Extrinsic Pathway) Cell->Receptor Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation Receptor->Casp8 Casp3 Effector Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Data Summary and Presentation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Anticancer Activity

Compound Cell Line IC₅₀ (µM) ± SD
This compound MCF-7 [Value]
This compound A549 [Value]
This compound HCT-116 [Value]

| Doxorubicin (Positive Control) | MCF-7 | [Value] |

Table 2: Example Data Summary for Antimicrobial Activity

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
This compound [Value] [Value] [Value]
Ciprofloxacin (Control) [Value] [Value] N/A

| Fluconazole (Control) | N/A | N/A | [Value] |

Conclusion

This application guide provides a foundational strategy for the in vitro biological characterization of this compound. By systematically applying standardized protocols for anticancer and antimicrobial screening, researchers can efficiently determine the primary bioactivity profile of this compound. The workflows and protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the trustworthiness of the generated data. Positive findings from these initial assays will pave the way for more advanced mechanistic studies, such as specific enzyme inhibition assays, cell cycle analysis, and in vivo efficacy models, ultimately clarifying the therapeutic potential of this promising chemical scaffold.

References

  • Al-Ostoot, F.H., Al-Majid, A.M., El-Sayed, N.N.E., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Gümüş, F., Kaya, G.İ., Saral, A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Available at: [Link]

  • Scripnic, E., Zavrotna, A., & Gzella, A.K. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Zhang, Y., Basnet, A., Wang, Z., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, Z., Yin, L., Tu, Z., et al. (2013). Synthesis and in vitro cytotoxic activity evaluation of novel heterocycle bridged carbothioamide type isosteviol derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ahmad, S., Ullah, F., Ayaz, M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. ResearchGate. Available at: [Link]

  • Razi, M.T., Jan, M.S., Iqbal, J., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. MDPI. Available at: [Link]

  • Ahmad, S., Ullah, F., Ayaz, M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. Available at: [Link]

  • Hemanth, K.S., Mahadevan, K.M., Madhu, C.S., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]

  • Khan, I., Ibrar, A., Abbas, N., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

  • Fayed, E.A., Ghattas, M.A., Abdel-Rahman, A.A., et al. (2014). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules. Available at: [Link]

  • Aouad, M.R., Bardaweel, S.K., Al-Sanea, M.M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available at: [Link]

  • Li, Y.F., & Jian, F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Al-Warhi, T., Al-Hazmi, G.A., Al-Sanea, M.M., et al. (2021). Novel N-bridged pyrazole-1-carbothioamides with potential antiproliferative activity: design, synthesis, in vitro and in silico studies. Future Medicinal Chemistry. Available at: [Link]

  • Trescot, A.M., & Datta, S. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C12H16N2S). PubChemLite. Available at: [Link]

  • Akachukwu, I., Bernard, E., & Edem, E. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Rasool, N., Noreen, M., Gull, Y., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. Available at: [Link]

  • Trescot, A.M., & Datta, S. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Available at: [Link]

  • Ortiz-Sánchez, J.P., Henao-Salazar, Z., & Velez-Gomez, J.M. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. Available at: [Link]

  • Al-Majd, L., Al-Sanea, M.M., Aouad, M.R., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: Investigating N-phenylpiperidine-1-carbothioamide in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiourea Scaffolds in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge, characterized by the progressive loss of neuronal cells and synapses.[1] The pathology of these diseases is complex and multifactorial, involving protein misfolding and aggregation (e.g., amyloid-beta (Aβ), tau, and alpha-synuclein (α-syn)), oxidative stress, neuroinflammation, and cholinergic deficits.[1][2][3] This complexity has driven the search for multi-target-directed ligands capable of modulating several of these pathways simultaneously.

Thiourea and its derivatives have emerged as a promising class of compounds in this search.[3] Studies have demonstrated that molecules containing the thiourea moiety can exhibit a range of beneficial biological activities, including the inhibition of cholinesterase enzymes, scavenging of free radicals, chelation of metals, and prevention of pathological protein aggregation.[4][5][6][7]

This guide focuses on N-phenylpiperidine-1-carbothioamide , a specific thiourea derivative. While direct studies on this compound for neurodegeneration are nascent, its structural components—a phenyl ring, a piperidine ring, and a carbothioamide linker—provide a strong rationale for its investigation. Phenylpiperidine structures are foundational to many centrally active agents, and the thiourea group is a key pharmacophore for the multi-target activities mentioned above.[8][9][10] This document provides a structured framework and detailed protocols for the systematic evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases.

Compound Profile: this compound

PropertyValueSource
CAS Number 2762-59-6[11][12][13]
Molecular Formula C₁₂H₁₆N₂S[11][12][14]
Molecular Weight 220.33 g/mol [11][12][14]
Synthesis Prepared by the reaction of phenyl isothiocyanate and piperidine.[15][15]
Structure [14][15]

Part 1: Hypothesized Multi-Target Mechanism of Action

Based on the established activities of related thiourea and phenylpiperidine derivatives, this compound is hypothesized to act on multiple pathological pathways implicated in neurodegeneration. This multi-pronged approach is highly desirable for complex diseases like AD and PD.

The primary hypothesized mechanisms include:

  • Inhibition of Protein Aggregation: The compound may interfere with the misfolding and aggregation of key proteins such as α-synuclein (in PD) and Aβ/tau (in AD).[6][7][16] The aromatic phenyl group and the flexible linker could disrupt the hydrophobic interactions and β-sheet formation that drive fibrillogenesis.

  • Cholinesterase Inhibition: The nitrogen atoms within the structure could interact with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[2][4] Inhibition of these enzymes is a clinically validated strategy for symptomatic treatment of AD.[17]

  • Antioxidant Activity: The thiourea moiety is known to possess radical-scavenging properties, which could help mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.[5][18][19]

The following diagram illustrates the potential interplay of these mechanisms.

G cluster_compound This compound cluster_pathways Pathological Pathways in Neurodegeneration cluster_outcome Therapeutic Outcome compound Test Compound Aggregation Protein Aggregation (Aβ, Tau, α-Synuclein) compound->Aggregation Inhibits OxidativeStress Oxidative Stress (ROS Production) compound->OxidativeStress Scavenges ROS CholinergicDeficit Cholinergic Deficit (AChE/BChE Activity) compound->CholinergicDeficit Inhibits outcome Neuroprotection & Cognitive Improvement Aggregation->outcome Reduces Toxicity OxidativeStress->outcome Reduces Damage CholinergicDeficit->outcome Improves Neurotransmission

Caption: Hypothesized multi-target mechanism of this compound.

Part 2: A Phased Approach to Preclinical Evaluation

A logical, phased workflow is essential for efficiently evaluating the therapeutic potential of a new compound. This process begins with rapid in vitro screening to establish biological activity and elucidate the mechanism, followed by validation in more complex in vivo models to assess efficacy and safety.

G cluster_phase1 Phase 1: In Vitro Screening & Mechanistic Studies cluster_phase2 Phase 2: In Vivo Model Validation p1_start Compound Synthesis & Characterization p1_a Neuroprotection Assays (Toxin-induced cell death) p1_start->p1_a p1_b Biochemical Assays (Aggregation, Enzyme Inhibition) p1_a->p1_b p1_c Mechanism of Action (Western Blot, qPCR) p1_b->p1_c p1_end Lead Candidate Identified p1_c->p1_end p2_start Select Relevant Animal Model (AD/PD) p1_end->p2_start Advance to In Vivo p2_a Pharmacokinetic & Toxicity Studies p2_start->p2_a p2_b Behavioral Testing (Cognition, Motor Function) p2_a->p2_b p2_c Post-mortem Brain Analysis (Histology, Biomarkers) p2_b->p2_c p2_end Proof of Concept Established p2_c->p2_end

Caption: Phased experimental workflow for compound evaluation.

Part 3: In Vitro Application Protocols

In vitro models provide a crucial first step for high-throughput screening and mechanistic studies, using cell lines or primary cells to model specific aspects of neurodegenerative disease.[20][21]

Model Selection Rationale

Model TypeExamplesAdvantagesDisadvantages
Immortalized Neuronal Cell Lines SH-SY5Y, PC12Cost-effective, highly scalable, easy to use for high-throughput screening.[22]Lack of physiological complexity; not patient-specific.[22]
iPSC-Derived Cells Neurons, Astrocytes, Microglia from patient fibroblastsPatient-specific genetic background, high physiological relevance.[1][20]Technically demanding, expensive, high variability between lines.[20]
3D Organoids & Co-cultures Brain-on-a-chip, SpheroidsMimic tissue architecture, cell-cell interactions, and microenvironment.[1][22][23]Complex to maintain, limited throughput, potential for necrotic cores.[20][21]
Protocol 3.1: Neuroprotection Assay in SH-SY5Y Cells Against Oxidative Stress

Objective: To determine if this compound can protect neuronal cells from death induced by an oxidative toxin (e.g., hydrogen peroxide, H₂O₂).[4][18]

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen Peroxide (H₂O₂) (30% stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound or vehicle (medium with 0.1% DMSO).

    • Incubate for 2 hours.

  • Induction of Oxidative Stress:

    • Prepare a working solution of H₂O₂ in serum-free medium. The final concentration must be determined empirically to cause ~50% cell death (typically 100-300 µM).[24][25]

    • Add the H₂O₂ solution to all wells except the "Vehicle Control" group. The "H₂O₂ Control" group receives only the toxin.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

    • Plot the % viability against the compound concentration to determine the protective effect.

Protocol 3.2: Thioflavin T (ThT) Alpha-Synuclein Aggregation Assay

Objective: To assess the ability of this compound to inhibit the fibrillization of recombinant α-synuclein protein in vitro. This is a standard biophysical method to screen for anti-aggregation compounds.[6][7][16]

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT) stock solution (500 µM in water)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, pH 7.5

  • This compound (stock solution in DMSO)

  • 96-well black, clear-bottom plates

  • Plate-reading fluorometer with orbital shaking capability

Procedure:

  • Preparation:

    • Thaw α-synuclein monomer on ice. Centrifuge at 14,000 x g for 10 min at 4°C to remove any pre-formed aggregates. Use the supernatant.

    • Prepare a 50 µM working solution of α-synuclein in Assay Buffer.

    • Prepare a 20 µM working solution of ThT in Assay Buffer.

    • Prepare serial dilutions of the test compound in Assay Buffer (e.g., to achieve final concentrations of 10, 25, 50, 100 µM).

  • Assay Setup (per well):

    • 50 µL of 50 µM α-synuclein

    • 10 µL of test compound dilution or vehicle (for control)

    • 40 µL of 20 µM ThT solution

    • Final concentrations: 25 µM α-synuclein, 8 µM ThT, and desired compound concentration.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorometer set to 37°C.

    • Set the measurement parameters: Excitation at 440 nm, Emission at 485 nm.

    • Program the reader to take fluorescence readings every 15 minutes for 48-72 hours, with 1 minute of orbital shaking before each read.

  • Data Analysis:

    • Plot the ThT fluorescence intensity against time for each condition.

    • The control (vehicle) well should show a sigmoidal curve representing nucleation, elongation, and saturation of fibril formation.

    • Compare the curves from compound-treated wells to the control. Inhibition is indicated by a longer lag phase, a lower slope (slower elongation), and/or a lower final fluorescence plateau.

    • Calculate the percentage of inhibition at the plateau phase relative to the control.

Part 4: In Vivo Application Protocols

In vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, considering factors like blood-brain barrier (BBB) penetration, metabolism, and effects on behavior.[26][27]

Model Selection Rationale

DiseaseModel TypeInduction MethodKey Pathologies Modeled
Alzheimer's Disease Scopolamine-inducedSystemic injection of scopolamine (muscarinic antagonist)Acute cognitive/memory impairment (cholinergic deficit).[26][28][29]
5xFAD Transgenic Mouse5 familial AD mutations (APP & PSEN1)Rapid Aβ plaque formation, gliosis, cognitive deficits.[28][30][31]
Parkinson's Disease MPTP NeurotoxinSystemic injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridineAcute loss of dopaminergic neurons in the substantia nigra, motor deficits.[32][33]
α-Synuclein PFFIntracerebral injection of pre-formed fibrils (PFFs)Spreading of Lewy body-like α-synuclein pathology.[33]
High-Throughput Screen Zebrafish LarvaeChemical (e.g., MPTP) or geneticDopaminergic neuron loss, observable in transparent larvae.[34][35][36]
Protocol 4.1: Efficacy in the MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and behavioral rescue effects of this compound in a mouse model of PD induced by the neurotoxin MPTP.[33]

Ethical Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all relevant guidelines.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • This compound

  • Vehicle for compound administration (e.g., 10% Tween 80, 0.9% saline)

  • Rotarod apparatus

  • Anesthetics, perfusion solutions (saline, 4% paraformaldehyde)

  • Immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase (TH) antibody)

Experimental Design:

  • Group 1: Vehicle Control: Receives vehicle for both MPTP and the test compound.

  • Group 2: MPTP Control: Receives vehicle for the test compound + MPTP injections.

  • Group 3: Compound + MPTP: Receives this compound + MPTP injections.

  • Group 4: Compound Only: Receives this compound + saline injections.

Procedure:

  • Acclimation and Baseline Testing:

    • Allow mice to acclimate for at least one week.

    • Train all mice on the rotarod for 3 consecutive days to establish a stable baseline performance (e.g., 3 trials per day, accelerating rod from 4 to 40 rpm over 5 minutes). Record the latency to fall.

  • Compound Administration:

    • Begin daily administration of this compound (e.g., 10 mg/kg, intraperitoneal injection) or vehicle to the respective groups. Continue for the duration of the experiment (approx. 14 days).

  • MPTP Induction (Sub-acute regimen):

    • On day 4 of compound treatment, begin MPTP administration.

    • Inject MPTP (25 mg/kg, i.p.) or saline once daily for 5 consecutive days.

    • Safety Precaution: MPTP is a potent neurotoxin. Handle with extreme care using appropriate personal protective equipment (PPE) in a designated area.

  • Behavioral Assessment:

    • Seven days after the final MPTP injection (Day 15), re-test all mice on the rotarod to assess motor coordination deficits. Record the latency to fall.

  • Tissue Collection and Analysis:

    • On Day 16, deeply anesthetize the mice.

    • Perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Cut coronal sections (30-40 µm) through the substantia nigra pars compacta (SNc) and striatum using a cryostat.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on the brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Use stereology to perform an unbiased count of TH-positive neurons in the SNc.

    • Measure the optical density of TH-positive fibers in the striatum to assess terminal degeneration.

  • Data Analysis:

    • Behavioral: Compare the post-MPTP rotarod performance between groups using ANOVA followed by post-hoc tests.

    • Histological: Compare the number of TH-positive neurons and striatal fiber density between groups using ANOVA. A significant preservation of neurons and fibers in Group 3 compared to Group 2 indicates a neuroprotective effect.

References

  • Advances in current in vitro models on neurodegenerative diseases - Frontiers. (n.d.). Frontiers. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). National Center for Biotechnology Information. [Link]

  • New thiourea and benzamide derivatives of 2-aminothiazole as multi-target agents against Alzheimer's disease: Design, synthesis, and biological evaluation. (n.d.). PubMed. [Link]

  • In vitro Models of Neurodegenerative Diseases. (2020). PubMed Central. [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021). Emulate. [Link]

  • Two- and Three-Dimensional In Vitro Models of Parkinson’s and Alzheimer’s Diseases: State-of-the-Art and Applications. (n.d.). MDPI. [Link]

  • In vitro Models of Neurodegenerative Diseases. (2020). PubMed. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). National Center for Biotechnology Information. [Link]

  • Animal Models of Parkinson's Disease. (n.d.). National Center for Biotechnology Information. [Link]

  • Comprehensive Perspectives on Experimental Models for Parkinson's Disease. (n.d.). Aging and Disease. [Link]

  • Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. (2024). PubMed Central. [Link]

  • Development of Multifunctional Pyrimidinylthiourea Derivatives as Potential Anti-Alzheimer Agents. (n.d.). ACS Publications. [Link]

  • Alzheimer's Disease Models. (n.d.). Inotiv. [Link]

  • In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. (n.d.). Semantic Scholar. [Link]

  • Parkinson's Disease Modeling. (n.d.). InVivo Biosystems. [Link]

  • Mouse Models of Alzheimer's Disease. (n.d.). Frontiers. [Link]

  • Mammalian Models in Alzheimer's Research: An Update. (n.d.). MDPI. [Link]

  • Parkinson's Disease: Exploring Different Animal Model Systems. (n.d.). MDPI. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI. [Link]

  • Imino and Thioureidic Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. (n.d.). PubMed. [Link]

  • 1,4-Diurea- and 1,4-Dithiourea-Substituted Aromatic Derivatives Selectively Inhibit α-Synuclein Oligomer Formation In Vitro. (n.d.). ACS Publications. [Link]

  • New thiourea and benzamide derivatives of 2-aminothiazole as multi-target agents against Alzheimer's disease: Design, synthesis, and biological evaluation | Request PDF. (2022). ResearchGate. [Link]

  • Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics. (n.d.). National Institutes of Health. [Link]

  • Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. (n.d.). eScholarship.org. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. [Link]

  • 1,4-Diurea- and 1,4-Dithiourea-Substituted Aromatic Derivatives Selectively Inhibit α-Synuclein Oligomer Formation In Vitro. (2023). PubMed. [Link]

  • 1,4-Diurea- and 1,4-Dithiourea-Substituted Aromatic Derivatives Selectively Inhibit α-Synuclein Oligomer Formation In Vitro. (n.d.). ACS Omega. [Link]

  • Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. (n.d.). PubMed. [Link]

  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate. [Link]

  • Design, synthesis and anti-Parkinsonian evaluation of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1][20][26]triazolo[1,5-c]pyrimidine-2(3H)-thiones against neuroleptic-induced catalepsy and oxidative stress. (n.d.). Taylor & Francis Online. [Link]

  • This compound. (n.d.). National Center for Biotechnology Information. [Link]

  • This compound. (2008). Semantic Scholar. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). National Center for Biotechnology Information. [Link]

  • N-Phenylpiperidine. (n.d.). National Institute of Standards and Technology. [Link]

  • This compound (C12H16N2S). (n.d.). PubChem. [Link]

  • Phenylpiperidines. (n.d.). Wikipedia. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (n.d.). MDPI. [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2023). PubMed. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). PubMed. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Piperidine-Carbothioamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine-Carbothioamide Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural products.[1] This six-membered nitrogen-containing heterocycle provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties, thereby enhancing pharmacokinetic profiles and biological activity. The incorporation of a carbothioamide moiety introduces a unique set of properties, including altered hydrogen bonding capabilities and metabolic stability compared to its carboxamide counterpart, making the piperidine-carbothioamide scaffold a promising area for novel therapeutic development.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of piperidine-carbothioamide libraries. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for both cell-based and biochemical assays, and outline robust methods for data analysis and hit validation, ensuring scientific integrity and reproducibility.

Part 1: Library Design and Preparation

A successful HTS campaign begins with a high-quality, diverse chemical library. The synthesis of a piperidine-carbothioamide library can be approached through several established synthetic routes. A common method involves the reaction of a piperidine-3-carbonitrile with a source of hydrogen sulfide, or the thionation of a corresponding piperidine-3-carboxamide. The diversity of the library can be achieved by varying the substituents on the piperidine nitrogen and other positions of the ring.

Part 2: High-Throughput Screening Protocols

The choice of HTS assay is dictated by the biological question being addressed. Here, we present two detailed protocols for common screening paradigms: a cell-based phenotypic screen for anticancer activity and a biochemical assay for enzyme inhibition.

Cell-Based Phenotypic Screening for Anticancer Activity

This protocol is designed to identify compounds that induce cytotoxicity in a cancer cell line.

Objective: To identify piperidine-carbothioamide derivatives that exhibit cytotoxic effects against a human cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • Piperidine-carbothioamide library (10 mM in DMSO)

  • A549 cells (or other suitable cancer cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well clear-bottom, black-walled cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis plate_cells Seed A549 cells in 384-well plates incubate_adhesion Incubate for 24h for cell adhesion plate_cells->incubate_adhesion add_compounds Add library compounds and controls incubate_adhesion->add_compounds incubate_treatment Incubate for 72h add_compounds->incubate_treatment add_ctg Add CellTiter-Glo® reagent incubate_treatment->add_ctg incubate_lysis Incubate for 10 min (lysis) add_ctg->incubate_lysis read_luminescence Read luminescence incubate_lysis->read_luminescence normalize_data Normalize data to controls read_luminescence->normalize_data calculate_z Calculate Z'-factor normalize_data->calculate_z identify_hits Identify hits calculate_z->identify_hits

Caption: Workflow for a cell-based HTS assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend A549 cells in culture medium to a concentration of 2 x 10^5 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a daughter plate by diluting the 10 mM stock library to 100 µM in culture medium.

    • Using a pintool or acoustic liquid handler, transfer 25 nL of the library compounds, positive control (Doxorubicin, final concentration 10 µM), and negative control (DMSO) to the cell plates. The final concentration of the library compounds will be 10 µM with a final DMSO concentration of 0.1%.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Biochemical Screening for Enzyme Inhibitors

This protocol is designed to identify compounds that inhibit the activity of a specific enzyme (e.g., a protein kinase).

Objective: To identify piperidine-carbothioamide derivatives that inhibit the activity of a target kinase.

Materials:

  • Piperidine-carbothioamide library (10 mM in DMSO)

  • Recombinant active kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well low-volume, white plates

  • ADP-Glo™ Kinase Assay kit

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

HTS_Biochemical_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_readout Assay Readout cluster_analysis Data Analysis add_compounds Dispense library compounds and controls add_enzyme Add kinase and substrate add_compounds->add_enzyme initiate_reaction Initiate reaction with ATP add_enzyme->initiate_reaction incubate_reaction Incubate at room temperature initiate_reaction->incubate_reaction add_adpglo Add ADP-Glo™ reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30 min add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence normalize_data Normalize data to controls read_luminescence->normalize_data calculate_z Calculate Z'-factor normalize_data->calculate_z identify_hits Identify hits calculate_z->identify_hits Hit_Validation_Workflow primary_screen Primary HTS hit_confirmation Hit Confirmation (re-test) primary_screen->hit_confirmation dose_response Dose-Response (IC₅₀/EC₅₀) hit_confirmation->dose_response sar_expansion SAR by Analog dose_response->sar_expansion secondary_assays Secondary/Orthogonal Assays dose_response->secondary_assays adme_tox In Vitro ADME/Tox Profiling secondary_assays->adme_tox

Caption: Workflow for hit confirmation and follow-up.

Dose-Response Analysis

Confirmed hits should be tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀). This involves a serial dilution of the compound and measuring the biological response at each concentration.

Structure-Activity Relationship (SAR) by Analog

Purchasing and testing commercially available analogs of the hit compounds can provide initial insights into the structure-activity relationship (SAR). [2]This information is crucial for guiding the design of more potent and selective compounds.

Secondary and Orthogonal Assays

Hits should be tested in alternative, or "orthogonal," assays to rule out artifacts and confirm their mechanism of action. For example, a hit from a cell viability screen could be tested in a caspase-3/7 assay to confirm apoptosis induction.

In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is critical to avoid late-stage failures. [3]High-throughput in vitro ADME/Tox assays can be used to profile promising hits for properties such as:

AssayPurpose
PAMPA Assess passive membrane permeability.
Microsomal Stability Evaluate metabolic stability.
CYP450 Inhibition Identify potential for drug-drug interactions.
Cytotoxicity Determine off-target toxicity in non-cancerous cell lines.
hERG Inhibition Assess risk of cardiotoxicity.

Part 5: Troubleshooting

ProblemPotential CauseSuggested Solution
Low Z'-factor (<0.5) High variability in controls, low signal-to-background ratio.Optimize reagent concentrations, incubation times, and cell seeding density. Ensure consistent liquid handling.
High False-Positive Rate Compound interference (e.g., autofluorescence), non-specific activity.Implement counter-screens to identify problematic compounds.
Poor Hit Confirmation Inaccurate primary screen data, compound instability.Re-test hits from a freshly prepared sample. Confirm compound identity and purity.

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Zhang, R., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]

  • Padmanabha, R., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521-7. [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. [Link]

Sources

Application Notes & Protocols: The Emerging Potential of N-phenylpiperidine-1-carbothioamide in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic promise is perpetual. The N-phenylpiperidine-1-carbothioamide scaffold emerges as a compelling, yet underexplored, candidate for drug discovery. This molecule uniquely integrates two pharmacologically significant moieties: the phenylpiperidine core, a privileged structure found in numerous centrally active drugs, and the carbothioamide (thiourea) group, known for its diverse biological activities and its ability to form key hydrogen bonds with biological targets.[1][2]

The phenylpiperidine structure is a cornerstone in the development of analgesics and various central nervous system (CNS) agents.[3] Its rigid, yet conformationally versatile, framework allows for precise spatial orientation of substituents to interact with receptors like the mu-opioid and serotonin receptors.[3][4] On the other hand, the thiourea moiety is a versatile functional group implicated in a wide array of pharmacological effects, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][5]

This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery. We will delve into its synthesis, postulate its biological activities based on the well-documented pharmacology of its constituent scaffolds, and provide detailed protocols for its evaluation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces.

Part 1: Synthesis and Characterization

The synthesis of this compound is a straightforward nucleophilic addition reaction, making it an accessible starting point for a discovery program.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from phenyl isothiocyanate and piperidine.

Materials:

  • Phenyl isothiocyanate (1.0 eq)

  • Piperidine (1.0 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Crystallization dish

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • NMR tubes and solvents (CDCl₃)

  • Mass spectrometer

Procedure:

  • To a 100 mL round-bottom flask, add phenyl isothiocyanate (0.1 mol, 13.52 g).

  • Add 20 mL of anhydrous ethanol and stir to dissolve.

  • Slowly add piperidine (0.1 mol, 8.52 g, 9.9 mL) to the solution. An exothermic reaction may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4 hours.

  • Monitor the reaction progress using TLC (e.g., with a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion.

  • After 4 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Upon cooling, a white precipitate of this compound should form.

  • If precipitation is slow, the solution can be placed in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure crystals.

  • Dry the purified product under vacuum. The expected yield is approximately 86%.

Characterization:

  • Appearance: White crystalline solid

  • Molecular Formula: C₁₂H₁₆N₂S

  • Molecular Weight: 220.33 g/mol

  • Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Postulated Biological Activities and Therapeutic Targets

While direct biological data for this compound is limited, the known activities of its constituent scaffolds allow us to postulate several promising avenues for investigation.

Anticancer Potential

The thiourea moiety is present in several compounds with demonstrated anticancer activity.[1][6] These compounds often act through the inhibition of kinases, disruption of cellular signaling pathways, or induction of apoptosis. The phenylpiperidine scaffold can confer specificity and favorable pharmacokinetic properties.

Potential Targets:

  • Kinases: Many kinase inhibitors incorporate a urea or thiourea group to form hydrogen bonds in the hinge region of the ATP binding site.

  • Signaling Pathways: The PI3K/Akt/mTOR pathway is a common target for anticancer agents, and compounds with similar structures have shown activity in this pathway.

  • Apoptosis Induction: Thiourea derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

Antimicrobial Activity

Derivatives containing both piperidine and thiourea moieties have demonstrated significant antifungal activity.[7] The lipophilicity of the phenyl and piperidine groups can facilitate membrane transport in microbial cells, while the thiourea group can interact with essential enzymes or proteins.

Potential Applications:

  • Antifungal Agents: Particularly against plant pathogens like Phytophthora capsici and human fungal pathogens.[7]

  • Antibacterial Agents: Thiourea derivatives have shown activity against various bacterial strains, including multidrug-resistant ones.[5]

Central Nervous System (CNS) Applications

The phenylpiperidine core is a well-established pharmacophore in CNS drug discovery.[3]

Potential Targets:

  • Opioid Receptors: The structural similarity to fentanyl and other phenylpiperidine opioids suggests a potential for analgesic activity.

  • Serotonin (5-HT) Receptors: N-arylpiperidine and N-arylpiperazine derivatives are known to interact with various serotonin receptor subtypes, suggesting potential applications in treating depression, anxiety, and other mood disorders.[4]

  • Dopamine (D2) Receptors: These receptors are targets for antipsychotic medications, and piperidine-containing compounds have been investigated for this purpose.[8]

Part 3: Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological screening of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of This compound B->C D Add compound to cells (and vehicle control) C->D E Incubate for 48-72h D->E F Add MTT reagent to each well E->F G Incubate for 4h (formazan formation) F->G H Add solubilization solution (e.g., DMSO) G->H I Read absorbance at 570 nm H->I J Calculate % viability and IC50 value I->J

Caption: Workflow for MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Interpretation:

CompoundCell LineIC₅₀ (µM)
This compound MCF-7Experimental Data
This compound A549Experimental Data
Doxorubicin (Control) MCF-7Reference Value

A low IC₅₀ value indicates potent cytotoxic activity and warrants further investigation into the mechanism of action.

Protocol 3: Generic Kinase Inhibition Assay (Luminescent Assay)

Objective: To screen this compound for inhibitory activity against a representative kinase.

Signaling Pathway Diagram:

Kinase_Pathway cluster_pathway Generic Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Compound N-phenylpiperidine- 1-carbothioamide Compound->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Materials:

  • Recombinant kinase (e.g., VEGFR2, EGFR)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • In a 96-well plate, add kinase, substrate, and assay buffer.

  • Add this compound at various concentrations. Include a no-inhibitor control and a positive control inhibitor (e.g., sorafenib).

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the luminescent detection reagent, which measures the amount of ATP remaining in the well.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Interpretation:

A decrease in luminescence corresponds to ATP consumption by the kinase and thus, lower kinase activity. Potent inhibition, indicated by a low IC₅₀ value, suggests that this compound may function as a kinase inhibitor.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and/or fungal strains.

Procedure:

  • Prepare a twofold serial dilution of this compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 4: Conclusion and Future Directions

This compound represents a promising starting point for drug discovery campaigns. Its facile synthesis and the convergence of two pharmacologically relevant scaffolds provide a strong rationale for its exploration. The protocols outlined in this guide offer a foundational framework for assessing its potential in oncology, infectious diseases, and CNS disorders.

Future work should focus on:

  • Broad Biological Screening: Evaluating the compound against a wide range of biological targets to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the phenyl ring, the piperidine ring, and the thiourea linker to optimize potency and selectivity.

  • ADME/Tox Profiling: Assessing the drug-like properties of promising analogs, including solubility, metabolic stability, and potential toxicity.

By systematically applying these discovery principles, the therapeutic potential of the this compound scaffold can be fully elucidated, potentially leading to the development of novel and effective medicines.

References

  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health (NIH). Available at: [Link]

  • Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PubMed. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. ResearchGate. Available at: [Link]

  • Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties. ACS Publications. Available at: [Link]

  • (PDF) A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. ResearchGate. Available at: [Link]

  • Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. PubMed Central. Available at: [Link]

  • This compound (C12H16N2S). PubChemLite. Available at: [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of N-phenylpiperidine-1-carbothioamide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of N-phenylpiperidine-1-carbothioamide

The piperidine scaffold is a highly privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, neuroprotective, and analgesic properties.[1][2] this compound, a distinct derivative within this class, presents a compelling area of investigation for novel drug development. The incorporation of a carbothioamide group can significantly influence the compound's lipophilicity and hydrogen-bonding capabilities, potentially enhancing its pharmacokinetic profile and interaction with biological targets. While the precise mechanism of action for this compound is still under investigation, related phenylpiperidine and carbothioamide analogs have demonstrated activities such as the induction of apoptosis, cell cycle arrest, and inhibition of key proteins involved in cancer progression.[3][4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cellular efficacy of this compound. We present a tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays to elucidate how this compound exerts its effects at the cellular level. Each protocol is designed to be a self-validating system, with clear explanations of the scientific principles and experimental choices, ensuring robust and reproducible data generation.

Tier 1: Primary Efficacy Screening - Determining Cytotoxicity

The initial step in evaluating any potential therapeutic agent is to determine its cytotoxic effects on relevant cell lines. This allows for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies. We recommend a dual-assay approach to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding:

    • Plate cells in a 96-well flat-bottomed microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and blank wells (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. This provides a direct measure of cytotoxicity.

Protocol: LDH Assay

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. It is often efficient to run both assays in parallel on separate plates.

  • Incubation:

    • Incubate the plate for the same exposure time as the MTT assay.

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

This compound (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 1.8
192.3 ± 4.88.1 ± 2.1
575.1 ± 6.124.5 ± 3.5
1051.8 ± 5.548.9 ± 4.2
2528.4 ± 4.271.3 ± 5.6
5012.6 ± 3.187.8 ± 3.9
1004.9 ± 2.595.2 ± 2.3

Tier 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Once the cytotoxic concentration range of this compound is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer compounds.

Caspase-Glo® 3/7 Assay for Apoptosis

Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspase-3 and -7.[3] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[3][7]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements at an appropriate density.

    • Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 12, 24, or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[7]

    • Equilibrate the plate and the reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the DNA content of a cell population and thereby determine the distribution of cells in different phases of the cell cycle.[1][6]

Protocol: Cell Cycle Analysis with Propidium Iodide Staining

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the IC50 value for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[8][9]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Data Presentation: Hypothetical Cell Cycle Distribution Data

Treatment% Cells in G0/G1 (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M (Mean ± SD)
Vehicle Control55.2 ± 3.128.9 ± 2.515.9 ± 1.8
Compound (0.5x IC50)65.8 ± 4.220.1 ± 2.914.1 ± 2.3
Compound (1x IC50)78.4 ± 5.612.5 ± 3.19.1 ± 1.9
Compound (2x IC50)85.1 ± 6.38.7 ± 2.46.2 ± 1.5

Tier 3: Advanced Mechanistic Insights - Target Engagement

To build a comprehensive understanding of the compound's mechanism of action, it is crucial to investigate its direct interaction with cellular targets.[2][10][11] Given that related carbothioamide compounds have been shown to inhibit tubulin polymerization, a tubulin polymerization assay would be a logical next step.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in fluorescence of a reporter dye.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit.

    • Prepare purified tubulin, GTP, and a fluorescence reporter according to the kit's instructions.

    • Prepare this compound at various concentrations. Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle control.

  • Assay Setup:

    • In a 96-well plate, combine the tubulin, GTP, and the test compound or controls in a reaction buffer.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence at regular intervals (e.g., every minute for 60 minutes) to monitor the kinetics of tubulin polymerization.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

Visualizations

Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Engagement MTT MTT Assay (Cell Viability) MoA Elucidate Mechanism of Action MTT->MoA LDH LDH Assay (Cytotoxicity) LDH->MoA Caspase Caspase-Glo® 3/7 Assay (Apoptosis) Target Identify Cellular Target Caspase->Target CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycle->Target Tubulin Tubulin Polymerization Assay Start N-phenylpiperidine- 1-carbothioamide IC50 Determine IC50 Start->IC50 IC50->MTT IC50->LDH MoA->Caspase MoA->CellCycle Target->Tubulin

Caption: A tiered workflow for assessing the efficacy of this compound.

Hypothesized Signaling Pathway

G Compound N-phenylpiperidine- 1-carbothioamide Tubulin Tubulin Dynamics Compound->Tubulin Inhibition G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Disruption Apoptosis_Pathway Mitochondrial Apoptosis Pathway G2M_Arrest->Apoptosis_Pathway Induction Caspase9 Caspase-9 Activation Apoptosis_Pathway->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Sources

Application Notes & Protocols: Synthesis of N-phenylpiperidine-1-carbothioamide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SPCS-260116

Abstract

The N-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The incorporation of a carbothioamide (thiourea) linker introduces unique hydrogen bonding capabilities and lipophilic characteristics, making N-phenylpiperidine-1-carbothioamide a promising template for drug discovery. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of a focused library of this compound derivatives. The primary objective is to facilitate Structure-Activity Relationship (SAR) studies aimed at optimizing biological activity, with a particular focus on cholinesterase inhibition, a key target in Alzheimer's disease research.[1][2] We will detail the foundational synthesis, strategies for diversification, rigorous characterization methods, and the logic behind designing an SAR-focused compound library.

Introduction: The Scientific Rationale

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural alkaloids, prized for its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting functional groups in precise three-dimensional orientations.[3][4] When coupled with an N-phenylcarbothioamide moiety, the resulting structure presents a unique combination of features:

  • Hydrogen Bonding: The thiourea N-H group acts as an excellent hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor, enabling strong interactions with biological targets like enzyme active sites.

  • Structural Rigidity and Flexibility: The piperidine ring can adopt a stable chair conformation, while the rotatable bond of the phenyl group allows for conformational adjustments to fit within a binding pocket.

  • Modulatable Lipophilicity: The overall lipophilicity of the molecule can be systematically tuned by introducing various substituents on the phenyl ring, a critical parameter for optimizing pharmacokinetic properties (ADME).

The synthesis of these derivatives is primarily achieved through the nucleophilic addition of piperidine to a substituted phenyl isothiocyanate.[5] This reaction is generally robust, high-yielding, and tolerant of a wide range of functional groups, making it exceptionally well-suited for generating a library of analogs for SAR studies.[6] Understanding the SAR is a cornerstone of modern drug discovery; it involves systematically altering a molecule's structure to map the chemical features essential for its biological activity.[7][8][9] This iterative process guides the optimization of a "hit" compound into a potent and selective "lead" candidate.

Synthetic Strategy and Core Mechanism

The synthesis of this compound derivatives is a classic example of nucleophilic addition. The secondary amine of the piperidine ring acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group. The electron-withdrawing nature of the nitrogen and sulfur atoms makes this carbon particularly susceptible to attack.

The general workflow involves the reaction of a chosen substituted phenyl isothiocyanate with piperidine, typically in a 1:1 molar ratio, heated in a polar protic solvent such as ethanol.

G cluster_reactants Reactants cluster_process Process cluster_product Product R_ITC Substituted Phenyl Isothiocyanate (R-Ph-NCS) Reaction Nucleophilic Addition (Solvent: Ethanol, Reflux) R_ITC->Reaction Piperidine Piperidine Piperidine->Reaction Product N-(R-phenyl)piperidine- 1-carbothioamide Reaction->Product High Yield G A Reaction Setup (Amine + Solvent + Isothiocyanate) B Heat to Reflux (2-4 hours) A->B C Monitor by TLC B->C D Reaction Complete? C->D Check Spots D->B No E Cool to RT Induce Precipitation D->E Yes F Isolate Crude Product (Filtration or Evaporation) E->F G Purify by Recrystallization F->G H Dry Final Product G->H I Characterize (NMR, IR, MS, MP) H->I SAR_Logic cluster_para Para-Position (4-R) cluster_meta Meta-Position (3-R) cluster_ortho Ortho-Position (2-R) Core Core Scaffold This compound (R = H) p_Cl R = 4-Cl (Electron-Withdrawing, Halogen Bonding) Core->p_Cl Electronic Effects p_OMe R = 4-OMe (Electron-Donating, H-bond Acceptor) Core->p_OMe Electronic Effects p_NO2 R = 4-NO2 (Strongly Electron-Withdrawing) Core->p_NO2 Electronic Effects m_Cl R = 3-Cl (Positional Isomer) Core->m_Cl Positional Effects m_Me R = 3-Me (Lipophilic, Bulky) Core->m_Me Positional Effects o_Cl R = 2-Cl (Steric Hindrance) Core->o_Cl Steric Effects o_Me R = 2-Me (Steric Hindrance) Core->o_Me Steric Effects

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-phenylpiperidine-1-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-phenylpiperidine-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can not only follow procedures but also logically diagnose and resolve issues to maximize your synthesis yield and purity.

Synthesis Overview & Reaction Mechanism

The most direct and widely used method for synthesizing this compound is the nucleophilic addition of piperidine to phenyl isothiocyanate.[1][2] This reaction is generally high-yielding and straightforward. The mechanism involves the attack of the nucleophilic secondary amine (piperidine) on the electrophilic carbon atom of the isothiocyanate group.

The reaction proceeds as follows:

G cluster_reactants Reactants cluster_product Product cluster_intermediate Zwitterionic Intermediate Piperidine Piperidine (Nucleophile) Intermediate Intermediate Piperidine->Intermediate Nucleophilic Attack Plus + Isothiocyanate Phenyl Isothiocyanate (Electrophile) Isothiocyanate->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Reaction mechanism for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in this synthesis can almost always be traced back to one of four areas: reagent quality, reaction stoichiometry, reaction conditions, or inefficient product isolation.

  • Reagent Quality: Phenyl isothiocyanate is susceptible to degradation, especially from moisture. Using old or improperly stored reagents is a primary cause of low yield.[3][4] Piperidine can also absorb water and carbon dioxide from the air.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, ensuring the precise measurement of both reactants is critical. An excess of one reactant may be used strategically but must be accounted for during purification.

  • Reaction Conditions: Temperature and reaction time are key. While the reaction can proceed at room temperature, gentle heating is often used to ensure completion.[1][2] However, excessive heat can cause degradation of the isothiocyanate and lead to side product formation.[4]

  • Product Isolation: this compound is a solid. If it remains dissolved in the reaction solvent due to low concentration or inappropriate solvent choice, the yield obtained after filtration will be artificially low.

Q2: I'm observing a yellow or brown color in my crude product. What is the cause and how can I prevent it?

This coloration is typically due to impurities arising from the degradation of phenyl isothiocyanate. This can happen if the reagent is old, has been exposed to moisture, or if the reaction was heated for too long or at too high a temperature.

Preventative Measures:

  • Use Fresh Reagents: Use freshly opened or purified phenyl isothiocyanate. If the liquid appears cloudy or discolored, it should be distilled before use.

  • Control Reaction Temperature: Avoid excessively high temperatures. If heating is required, use a controlled temperature bath and monitor the reaction closely.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting materials. Once the limiting reagent is consumed, stop the reaction to prevent the formation of degradation byproducts.[3]

Q3: Is a catalyst necessary for this reaction?

For the reaction between a strong nucleophile like piperidine and a reactive electrophile like phenyl isothiocyanate, a catalyst is generally not required. The reaction proceeds efficiently under thermal conditions.[1][2] Catalysts are sometimes employed in thiourea synthesis when dealing with poorly reactive amines, such as anilines with strong electron-withdrawing groups, but that is not the case here.[4][5]

Q4: How can I effectively purify this compound?

The two most effective methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method due to its simplicity and scalability. Ethanol is a commonly reported solvent for recrystallization of this specific compound.[1][2] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solvent.

  • Column Chromatography: If recrystallization fails to remove impurities, or if byproducts have similar solubility, silica gel column chromatography is a highly effective alternative.[3][4] A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used to elute the product.

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Reaction Yield

Low yield is the most common frustration in synthesis. This workflow provides a logical sequence of steps to diagnose and solve the problem.

G Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents CheckStoich Step 2: Confirm Stoichiometry CheckReagents->CheckStoich Reagents OK Sol_Reagents Use fresh/purified phenyl isothiocyanate and piperidine. CheckReagents->Sol_Reagents Degradation Suspected CheckConditions Step 3: Analyze Reaction Conditions CheckStoich->CheckConditions Stoichiometry OK Sol_Stoich Recalculate and accurately weigh/measure reactants. Consider a slight excess (1.05 eq) of one reagent. CheckStoich->Sol_Stoich Error Found CheckWorkup Step 4: Review Product Isolation CheckConditions->CheckWorkup Conditions OK Sol_Conditions Optimize temperature and time. Monitor reaction by TLC to determine the ideal endpoint. CheckConditions->Sol_Conditions Sub-optimal Sol_Workup Ensure complete precipitation. Cool reaction mixture sufficiently. Evaporate solvent and purify by recrystallization or chromatography. CheckWorkup->Sol_Workup Incomplete Isolation

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Troubleshooting Summary Table
Potential CauseRecommended Solution & ExplanationExpected Outcome
Degraded Phenyl Isothiocyanate Use freshly prepared or purified isothiocyanate. Store the reagent in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon). Causality: Moisture hydrolyzes isothiocyanates, reducing their electrophilicity.[3]Improved yield and reduction of colored byproducts.
Inaccurate Stoichiometry Carefully measure reactants, ensuring a 1:1 to 1:1.05 molar ratio. Causality: The reaction relies on the collision of the two reactant molecules. An incorrect ratio leaves an excess of one starting material, limiting the theoretical yield based on the other.Maximized conversion of the limiting reagent into the desired product.
Sub-optimal Temperature Monitor the reaction at room temperature first. If slow, gently heat to 40-60°C. Refluxing in ethanol is also a viable option.[1][2] Causality: Higher temperatures increase kinetic energy, leading to more frequent and energetic molecular collisions, but excessive heat can cause degradation.[4]Increased reaction rate without significant byproduct formation.
Incorrect Solvent Choice Ethanol is a good starting point as it facilitates the reaction and allows for product crystallization upon cooling.[1][2] Aprotic solvents like THF or acetonitrile are also effective. Causality: The solvent must solubilize the reactants to allow them to interact, but ideally, should have lower solubility for the product at cooler temperatures to facilitate isolation.A homogenous reaction mixture that yields a precipitate upon cooling.
Incomplete Product Precipitation After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. If no solid forms, reduce the solvent volume under reduced pressure. Causality: Solubility is temperature-dependent. Lowering the temperature decreases the product's solubility, forcing it out of solution.Increased recovery of the solid product from the reaction mixture.
Guide 2: Purification Strategies
MethodPrincipleAdvantagesDisadvantagesBest For
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.Simple, cost-effective, good for large scales, yields highly crystalline material.May not remove impurities with similar solubility; some product loss in the mother liquor is inevitable.Removing minor, discolored impurities or unreacted starting materials when the crude product is >85% pure.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.Excellent separation of compounds with similar properties; high purity achievable.More time-consuming, requires larger solvent volumes, more complex for very large scales.Purifying products with multiple, significant impurities or when very high purity (>99%) is required.[3][4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from established literature procedures.[1][2][6]

Materials:

  • Phenyl isothiocyanate (1.35 g, 10 mmol)

  • Piperidine (0.85 g, 10 mmol, ~0.99 mL)

  • Ethanol (20 mL)

  • Round-bottom flask with magnetic stir bar

  • Condenser (if refluxing)

Procedure:

  • To a 50 mL round-bottom flask, add piperidine (10 mmol) and ethanol (20 mL). Stir the solution at room temperature.

  • Slowly add phenyl isothiocyanate (10 mmol) to the stirring solution. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (See Protocol 2).

  • Alternatively, for a faster reaction, fit the flask with a condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours, or until TLC indicates the consumption of the starting materials.[1][2]

  • After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization of the product.

  • Collect the white, solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the product under vacuum to obtain this compound. (Expected yield: 80-95%).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate

  • TLC chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC chamber by adding the mobile phase to a depth of ~0.5 cm. Cover and let the atmosphere saturate.

  • On the baseline of a TLC plate, spot a sample of the starting phenyl isothiocyanate (dissolved in a little ethyl acetate), a co-spot (starting material and reaction mixture), and a sample of the reaction mixture.

  • Place the TLC plate in the chamber and allow the solvent to run up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. Phenyl isothiocyanate will be UV active. The product will also be UV active but will have a different Rf value. The reaction is complete when the spot corresponding to the limiting reagent (usually the isothiocyanate) has disappeared from the reaction mixture lane.

References

  • Friščić, T. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Mechanochemistry Series. [Link]

  • Li, Y. F., & Jian, F. F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1743. [Link]

  • Li, Y. F., & Jian, F. F. (2008). This compound. International Union of Crystallography. [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

  • Reddit. (2022). Problem with my thiourea synthesis. r/Chempros. [Link]

  • ResearchGate. (2008). This compound. [Link]

Sources

Technical Support Center: Recrystallization of N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-phenylpiperidine-1-carbothioamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification outcomes.

Introduction to Recrystallization of this compound

This compound is a thioamide compound often synthesized by the reaction of phenyl isothiocyanate with piperidine.[1][2] Purification of the crude product is essential to remove unreacted starting materials and by-products. Recrystallization is a powerful and commonly used technique for this purpose, relying on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[3] A successful recrystallization yields a product with high purity and a well-defined crystalline structure.[1]

This guide will focus on the practical aspects of recrystallizing this compound, with a primary focus on the established ethanol solvent system and guidance on how to approach other solvent systems.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Question 1: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than solid crystals.[4][5] This often occurs when a compound with a relatively low melting point is recrystallized from a high-boiling point solvent, or when the crude material is significantly impure, leading to a depression of its melting point.[4][6]

Causality and Solutions:

  • High Solute Concentration: The concentration of the solute in the hot solution may be too high, causing it to come out of solution at a temperature above its melting point.

    • Solution: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.[4]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath. Very slow cooling can be achieved by leaving the hot solution on a cooling hot plate.[4]

  • Inherent Properties: The melting point of this compound is reported to be around 96°C. If you are using a solvent with a boiling point significantly higher than this, oiling out is more likely.

    • Solution: Consider using a lower-boiling point solvent. A systematic approach to solvent selection is detailed in the FAQ section.

Question 2: I have a very low yield of recrystallized this compound. What are the potential causes and how can I improve my recovery?

Answer:

A low yield can be frustrating and is often attributable to several factors during the recrystallization process.[6][7]

Causality and Solutions:

  • Excess Solvent: Using too much solvent is the most common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[4][6]

    • Solution: If you suspect excess solvent was used, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[4] For future experiments, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, product will be lost.

    • Solution: Use a slight excess of hot solvent before hot filtration to ensure the compound remains in solution. This excess can then be evaporated before cooling to induce crystallization.[8] Also, ensure your filtration apparatus (funnel and filter paper) is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[7]

Question 3: After recrystallization, my this compound crystals are still colored. How can I remove colored impurities?

Answer:

Colored impurities are common in organic reactions. If they are not removed during recrystallization, they can co-crystallize with your product.

Causality and Solutions:

  • Adsorption onto Crystal Surface: Some impurities can adsorb onto the growing crystal lattice.

    • Solution: The most effective way to remove colored impurities is by using activated charcoal (decolorizing carbon).[9]

      • Dissolve the crude product in the hot recrystallization solvent.

      • Allow the solution to cool slightly to prevent bumping.

      • Add a small amount of activated charcoal (typically 1-2% of the solute weight).

      • Reheat the solution to boiling for a few minutes.

      • Perform a hot gravity filtration to remove the charcoal, which has the colored impurities adsorbed to its surface.

      • Proceed with the cooling and crystallization steps.

    • Caution: Using too much charcoal can lead to a decrease in yield as it can also adsorb your desired product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Based on published literature, ethanol is a proven solvent for the recrystallization of this compound.[1][2] An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[10]

Q2: I don't have ethanol, or it's not working well for me. How do I choose an alternative solvent?

If ethanol is not suitable, a systematic approach to finding a new solvent is recommended. This involves testing the solubility of your crude product in a range of solvents with varying polarities.

Experimental Protocol for Solvent Selection:

  • Preparation: Place a small amount (around 20-30 mg) of your crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent. A good range of solvents to test would include:

    • Polar Protic: Methanol, Isopropanol

    • Polar Aprotic: Acetone, Ethyl Acetate

    • Nonpolar: Toluene, Hexane

  • Room Temperature Solubility: Vigorously shake or stir each test tube at room temperature.[11]

    • If the compound dissolves completely, the solvent is likely too good and will result in poor recovery.

    • If the compound is completely insoluble, it may be a candidate for a two-solvent system.

  • Hot Solubility: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a hot water bath.[10]

    • If the compound dissolves completely in the hot solvent, it is a promising candidate.

  • Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 10-20 minutes.

    • The best solvent will be one in which the compound readily forms crystals upon cooling.[11]

    • If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization.[4]

Q3: What are the likely impurities in my crude this compound?

The synthesis of this compound involves the reaction of phenyl isothiocyanate and piperidine.[1] The most probable impurities are:

  • Unreacted Phenyl Isothiocyanate: A liquid that is generally soluble in common organic solvents.

  • Unreacted Piperidine: A basic liquid that is also soluble in many organic solvents.

  • Side-products: Depending on the reaction conditions, minor side-products could form, though the primary reaction is generally clean.

Recrystallization is effective at removing these impurities as they will typically remain in the cold mother liquor.

Q4: How can I confirm the purity of my recrystallized this compound?

Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point: A pure compound will have a sharp and narrow melting point range. The reported melting point for this compound is around 96°C. A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopy (NMR, IR): Comparing the NMR and IR spectra of your recrystallized product with literature data can confirm its identity and purity. Key spectral data for this compound includes:

    • ¹H NMR (in CDCl₃): Peaks around δ 7.1-7.4 (aromatic protons), δ 3.7 (protons on carbons adjacent to nitrogen in the piperidine ring), and δ 1.6 (remaining piperidine protons).

    • ¹³C NMR (in CDCl₃): A peak for the thiocarbonyl carbon (C=S) around δ 182.5 ppm, along with aromatic and aliphatic carbon signals.

    • IR (neat): Characteristic peaks for N-H stretching, aromatic C-H stretching, and C=S stretching.

Experimental Protocol: Recrystallization from Ethanol

This protocol is based on the established method for purifying this compound.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves. Add ethanol dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel and fluted filter paper with hot ethanol and then quickly filter the hot solution into a clean Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.

ParameterValueSource
Molecular Formula C₁₂H₁₆N₂S[12][13]
Molecular Weight 220.33 g/mol [13]
Melting Point ~96 °C
Appearance White solid
Recrystallization Solvent Ethanol[1][2]

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude This compound Dissolve Dissolve in minimal hot ethanol Crude->Dissolve HotFilt Hot Gravity Filtration (Optional) Dissolve->HotFilt If solids present Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool No solids HotFilt->Cool Impurities Insoluble Impurities HotFilt->Impurities VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with ice-cold ethanol VacFilt->Wash MotherLiquor Mother Liquor (Soluble Impurities) VacFilt->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the recrystallization of this compound.

References

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • Wired Chemist. (n.d.). Recrystallization - Single Solvent.
  • Biocyclopedia. (2026). Problems in recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Li, Y. F., & Jian, F. F. (2008). This compound. Acta crystallographica. Section E, Structure reports online, 64(Pt 9), o1743. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • OnlyTRAININGS. (n.d.). Important points to be considered for selecting solvents in different applications.
  • CymitQuimica. (n.d.). This compound.
  • Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents.
  • Unknown. (n.d.). Experiment 2: Recrystallization.
  • Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds.
  • Unknown. (n.d.). Recrystallization.
  • ChemScene. (n.d.). This compound.
  • ResearchGate. (n.d.). organic compounds.

Sources

Technical Support Center: Synthesis of N-Phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-phenylpiperidine-1-carbothioamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and generally high-yielding method is the direct nucleophilic addition of piperidine to phenyl isothiocyanate.[1][2] This reaction is typically performed in a protic solvent like ethanol and often heated to reflux to ensure complete conversion. The reaction is straightforward and relies on the high nucleophilicity of the secondary amine of piperidine attacking the electrophilic carbon of the isothiocyanate group.

Q2: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields can stem from several factors. The primary culprits are often related to the quality and handling of the starting materials, or suboptimal reaction conditions. Key areas to investigate include:

  • Degradation of Phenyl Isothiocyanate: This is a common issue. Phenyl isothiocyanate is sensitive to moisture and can hydrolyze to aniline, which will not yield the desired product.

  • Impure Reactants: The presence of water or other nucleophilic impurities in your piperidine or solvent can consume the phenyl isothiocyanate.

  • Incorrect Stoichiometry: An inaccurate measurement of either reactant will lead to a lower yield based on the limiting reagent.

  • Incomplete Reaction: Insufficient reaction time or temperature may result in unreacted starting materials.

Q3: I've noticed an unexpected white precipitate that is difficult to remove from my product. What could it be?

A common and sparingly soluble byproduct in this reaction is 1,3-diphenylthiourea.[3][4] This side product forms when phenyl isothiocyanate reacts with aniline. Aniline can be present as an impurity in the phenyl isothiocyanate starting material or can be formed in situ if the phenyl isothiocyanate is exposed to water, especially under heating.

Q4: Can the solvent choice impact the reaction? I'm using refluxing ethanol as per the literature.

Yes, while ethanol is a standard solvent for this reaction, its choice is a balance of properties. Ethanol is a good solvent for both reactants and the product at elevated temperatures, facilitating the reaction. However, being a nucleophile itself, it could theoretically react with phenyl isothiocyanate to form an O-ethyl phenylthiocarbamate. In practice, the secondary amine of piperidine is a much stronger nucleophile, so the desired reaction is significantly faster. For sensitive applications or if side reactions with the solvent are suspected, an aprotic solvent like tetrahydrofuran (THF) or acetonitrile could be considered, although this may require adjusting the reaction temperature and time.

Troubleshooting Guide: Common Side Reactions & Solutions

This section delves into specific problems, their root causes, and actionable solutions to improve the outcome of your this compound synthesis.

Problem 1: Formation of 1,3-Diphenylthiourea
  • Symptom: A significant amount of a white, crystalline solid is observed, which has poor solubility in common organic solvents used for purification.

  • Cause: This is almost certainly 1,3-diphenylthiourea.[3][4] It forms from the reaction of phenyl isothiocyanate with aniline. Aniline can be introduced in two main ways:

    • As an impurity in the phenyl isothiocyanate starting material.

    • From the hydrolysis of phenyl isothiocyanate by residual water in the reactants or solvent, a reaction that is accelerated by heat.[5]

  • Troubleshooting & Prevention:

    • Reactant Quality: Use freshly opened or distilled phenyl isothiocyanate. If the purity is suspect, it can be distilled under reduced pressure.

    • Anhydrous Conditions: Ensure your piperidine and ethanol are anhydrous. Use freshly dried solvents and handle reactants under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Purification: If 1,3-diphenylthiourea does form, it can often be removed by recrystallization. This compound is typically more soluble in solvents like ethanol or isopropanol than 1,3-diphenylthiourea, especially at room temperature.

Problem 2: Presence of Unreacted Phenyl Isothiocyanate
  • Symptom: Analytical data (e.g., TLC, LC-MS, or NMR) of the crude product shows the presence of starting phenyl isothiocyanate.

  • Cause: The reaction has not gone to completion. This could be due to:

    • Insufficient Reaction Time or Temperature: The reaction may be sluggish under the chosen conditions.

    • Stoichiometry: An excess of phenyl isothiocyanate was used.

    • Low Nucleophilicity of Piperidine: While generally a strong nucleophile, its reactivity can be diminished if it is protonated (e.g., by an acidic impurity).

  • Troubleshooting & Prevention:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenyl isothiocyanate spot disappears.

    • Optimize Conditions: If the reaction is slow, consider increasing the reaction time or ensuring the reflux temperature is reached and maintained.

    • Stoichiometry Check: Use a 1:1 molar ratio of reactants, or a slight excess (1.05 to 1.1 equivalents) of piperidine to ensure all the phenyl isothiocyanate is consumed.

    • Purification: Unreacted phenyl isothiocyanate can typically be removed during workup or by column chromatography.

Problem 3: Product Discoloration or Degradation
  • Symptom: The final product is off-white, yellow, or brown, or analytical data suggests the presence of multiple unidentified impurities.

  • Cause: This may be due to the thermal degradation of the product or starting materials. While N,N'-disubstituted thioureas are generally stable, prolonged heating at high temperatures can lead to decomposition.[6] The isothiocyanate functional group itself can also be unstable to prolonged heat.[5]

  • Troubleshooting & Prevention:

    • Minimize Reaction Time: Do not reflux the reaction for an unnecessarily long time. Monitor by TLC and stop the reaction once the starting material is consumed.

    • Lower Reaction Temperature: If thermal degradation is suspected, try running the reaction at a lower temperature for a longer period (e.g., 60 °C overnight instead of refluxing for 4 hours).

    • Purification: Discolored products can often be purified by recrystallization from a suitable solvent like ethanol, which can yield white or off-white crystals.[1] Activated carbon treatment during recrystallization can also help to remove colored impurities.

Visualizing the Reaction Pathways

The following diagrams illustrate the main synthetic route and the most common side reaction.

Main Reaction Pathway

main_reaction PITC Phenyl Isothiocyanate Product N-phenylpiperidine- 1-carbothioamide PITC->Product Nucleophilic Attack Piperidine Piperidine Piperidine->Product

Caption: The desired synthesis of this compound.

Key Side Reaction: Formation of 1,3-Diphenylthiourea

side_reaction PITC Phenyl Isothiocyanate Aniline Aniline PITC->Aniline Hydrolysis (Heat) Side_Product 1,3-Diphenylthiourea PITC->Side_Product Nucleophilic Attack Water H₂O (impurity) Water->Aniline Aniline->Side_Product

Caption: Formation of the 1,3-diphenylthiourea byproduct.

Experimental Protocols

Standard Synthesis of this compound

This protocol is a standard procedure adapted from the literature.[1][2]

Materials:

  • Phenyl isothiocyanate (1.0 eq)

  • Piperidine (1.0-1.05 eq)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add piperidine (1.0-1.05 eq) dissolved in anhydrous ethanol (approx. 2-3 mL per gram of phenyl isothiocyanate).

  • With stirring, add phenyl isothiocyanate (1.0 eq) to the solution. A mild exotherm may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Maintain the reflux with stirring and monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (indicated by the disappearance of the phenyl isothiocyanate spot on TLC), cool the reaction mixture to room temperature.

  • The product often crystallizes upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any soluble impurities.

  • The product can be further purified by recrystallization from ethanol to yield a white crystalline solid.

Data Summary Table

IssuePotential CauseRecommended SolutionExpected Outcome
Low Yield Degradation of phenyl isothiocyanateUse freshly distilled PITC; ensure anhydrous conditions.Improved yield and purity.
Incomplete reactionIncrease reaction time or ensure reflux temperature is maintained; monitor by TLC.Full conversion of starting materials.
Impurity Detected Formation of 1,3-diphenylthioureaUse high-purity PITC; rigorous anhydrous conditions.Minimization of the byproduct.
Unreacted starting materialsUse a slight excess of piperidine; ensure complete reaction via TLC.A cleaner crude product.
Product Discoloration Thermal degradationReduce reflux time; consider a lower reaction temperature for a longer duration.A whiter, purer final product.

References

  • Edman, P. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 10, 761-768.
  • Kaupp, G., et al. (2002). Reactions in the solid state: Gas-solid and solid-solid reactions of isothiocyanates.
  • Butler, J. M., et al. (2001). The chemistry of o-phenylene di-isothiocyanate. Part 1. Some reactions with N-nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (21), 2527-2533.
  • Zhang, Z., Wu, H., & Tan, Y. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. RSC Advances, 3(38), 16940-16944. Available from: [Link]

  • Koval, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2937. Available from: [Link]

  • Li, W., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 56-64. Available from: [Link]

  • Reddit. (2023). How anyone have experience with reacting amines with phenyl isothiocyanate? r/OrganicChemistry. Available from: [Link]

  • Dains, F. B., et al. (1933). Phenyl isothiocyanate. Organic Syntheses, Coll. Vol. 1, p.447 (1941); Vol. 13, p.86 (1933). Available from: [Link]

  • Hein, D. W., et al. (1957). Amino acid analysis utilizing phenylisothiocyanate derivatives. Journal of the American Chemical Society, 79(2), 427-429.
  • Zhang, Z., Wu, H., & Tan, Y. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. RSC Advances, 3(38), 16940-16944.
  • Kuznetsov, Y. V., et al. (2018). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Journal of Thermal Analysis and Calorimetry, 131(3), 2415-2423.
  • Wikipedia. (n.d.). Phenyl isothiocyanate. Available from: [Link]

  • Al-Hourani, B. J. (2010). Theoretical study on the thermal decomposition of thiourea. Journal of Molecular Structure: THEOCHEM, 942(1-3), 85-90.
  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Domínguez-Vidal, A., et al. (2006). Revisitation of the phenylisothiocyanate-derivatives procedure for amino acid determination by HPLC-UV. Talanta, 70(1), 126-133.
  • Peris, G., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1798-1821. Available from: [Link]

  • Dains, F. B., et al. (1933). Phenyl isothiocyanate. Organic Syntheses, Coll. Vol. 1, p.447 (1941); Vol. 13, p.86 (1933).
  • Li, Y. F., & Jian, F. F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1743. Available from: [Link]

  • Titi, A., et al. (2021). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 26(11), 3178. Available from: [Link]

  • Coppola, G. M. (2001). Phenyl Isothiocyanate. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Lee, S. H., et al. (2023).
  • Khan, I., et al. (2014). Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas. Journal of the Chemical Society of Pakistan, 36(5), 923-931.
  • Li, Y. F., & Jian, F. F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1743. Available from: [Link]

  • El-Gaby, M. S. A., et al. (2021). Reaction of compound 1 with phenyl isothiocyanate. Journal of the Chinese Chemical Society, 68(1), 115-125.
  • Hendricks, N. R., et al. (2017). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 361-366. Available from: [Link]

  • Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(4), 3647-3659. Available from: [Link]

  • Liu, Y. F., & Yu, S. F. (2011). Stability of Allyl Isothiocyanate in an Aqueous Solution. Natural Science of Hainan University, 29(1), 33-38.
  • Li, Y. F., & Jian, F. F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1743.
  • Rawel, H. M., et al. (1998).
  • Reddy, T. R., et al. (2022). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 27(21), 7268. Available from: [Link]

  • Kumar, D., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2821-2829. Available from: [Link]

  • El-Sayed, A. M., et al. (1982). Heterocyclic compounds. Part 6. Synthesis of 1,3,4-thiadiazolidines from the reactions of phenyl hydrazones with phenyl isothiocyanate and carbon disulphide. Journal of the Chemical Society, Perkin Transactions 1, 1687-1691. Available from: [Link]

Sources

Troubleshooting solubility issues of N-phenylpiperidine-1-carbothioamide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-phenylpiperidine-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges encountered during in vitro and in vivo assays. As a lipophilic molecule with a predicted LogP of approximately 3.0 and a low predicted aqueous solubility (LogSw of -3.2), this compound often requires careful handling to ensure accurate and reproducible experimental outcomes.[1] This resource provides a structured, question-and-answer-based approach to address common and complex solubility issues, grounded in established scientific principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems researchers face when working with this compound.

Q1: What are the basic solubility characteristics of this compound?

Answer: this compound is a lipophilic compound and is sparingly soluble in aqueous solutions. Its synthesis and recrystallization are often performed in ethanol, indicating good solubility in this solvent.[2] For most biological assays conducted in aqueous buffers (e.g., PBS), a co-solvent is necessary to achieve and maintain the desired concentration.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[3] Stock solutions in DMSO are typically prepared at concentrations ranging from 10 to 30 mM.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What's happening and how can I prevent this?

Answer: This is a common phenomenon known as "crashing out," where a compound that is soluble in a high concentration of an organic solvent precipitates when the solvent concentration is rapidly decreased by dilution into an aqueous buffer. To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to avoid solvent-induced artifacts, yet high enough to maintain solubility. A final DMSO concentration of ≤1% is generally well-tolerated in most cell-based assays.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in organic solvent concentration can help keep the compound in solution.

  • Vigorous Mixing: When diluting, add the stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations of the compound that are prone to precipitation.

  • Pre-warming the Buffer: Gently warming the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.

Q4: Can the pH of my assay buffer affect the solubility of this compound?

Answer: Yes, the pH of the aqueous buffer can influence the solubility of compounds with ionizable groups. The piperidine ring in this compound contains a basic nitrogen atom. In acidic conditions, this nitrogen can become protonated, forming a more water-soluble salt. Conversely, the thiourea moiety can be sensitive to alkaline conditions (pH > 5), potentially leading to hydrolysis and degradation, especially in the presence of certain metal ions.[4] Therefore, it is crucial to assess the stability of the compound at the intended assay pH.

Part 2: Advanced Troubleshooting & Assay Optimization

This section delves into more complex solubility issues and provides detailed protocols for optimizing your experimental setup.

Q5: I've tried basic troubleshooting, but my compound still precipitates at the desired final concentration. What are my next steps?

Answer: If basic strategies are insufficient, you may need to employ more advanced formulation techniques.

  • Incorporate Co-solvents: In addition to the DMSO from your stock solution, you can add a secondary water-miscible organic co-solvent to your final assay buffer. Common choices include ethanol, methanol, or isopropanol. The optimal co-solvent and its final concentration must be determined empirically for your specific assay, ensuring it does not interfere with the biological system.

  • Utilize Solubilizing Agents: Non-ionic detergents, such as Tween® 20 or Triton™ X-100, can be included in the assay buffer to form micelles that encapsulate and solubilize hydrophobic compounds.[3] Cyclodextrins are another class of solubilizing agents that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility. The choice and concentration of the solubilizing agent need to be carefully validated to ensure they do not affect your assay readout.

Q6: How can I quantitatively determine the solubility of this compound in my specific assay buffer?

Answer: A kinetic solubility assay using nephelometry or turbidimetry is a common method to determine the solubility of a compound in a specific buffer. This involves preparing a series of dilutions of the compound in the buffer and measuring the light scattering caused by any precipitate.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Dispense the assay buffer into the wells of a clear 96-well plate.

  • Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration and mix thoroughly.

  • Perform serial dilutions across the plate to create a concentration gradient.

  • Incubate the plate at the desired assay temperature for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Q7: Could this compound be interfering with my assay readout?

Answer: Yes, compounds containing a thiourea or carbothioamide group have the potential to interfere with certain types of assays.[5]

  • Thiol Reactivity: The thioamide group can be reactive towards cysteine residues in proteins or thiol-containing reagents in an assay, leading to false-positive or false-negative results.[6]

  • Metal Chelation: Thiourea derivatives can chelate metal ions, which may be problematic in assays that rely on specific metal cofactors.

  • Assay Interference Controls: It is essential to run appropriate controls to test for assay interference. This can include:

    • A "no enzyme" or "no cell" control: To see if the compound itself contributes to the signal.

    • A control with a known thiol-reactive compound: To assess the sensitivity of your assay to this class of molecules.

Part 3: Data Presentation & Visualization

Table 1: Recommended Solvents for this compound
SolventRecommended UseTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO) Primary stock solutions10 - 30 mMPowerful solvent, but final assay concentration should be minimized (typically ≤1%).
Ethanol Alternative for stock solutions; co-solvent in assaysUp to 50 mM (stock); 1-5% (co-solvent)Good solubility; less toxic to cells than DMSO at higher concentrations.
Methanol Co-solvent in assays1-5%Similar to ethanol, but can be more volatile.
Aqueous Buffers (e.g., PBS) Final assay mediumDependent on co-solvent concentrationPoor intrinsic solubility; requires additives for concentrations typically used in assays.
Diagram 1: Troubleshooting Workflow for Solubility Issues

Caption: A stepwise workflow for troubleshooting precipitation of this compound in aqueous assay buffers.

Part 4: Concluding Remarks

Successfully navigating the solubility challenges of this compound is critical for obtaining reliable and meaningful data. This guide provides a comprehensive framework for understanding and addressing these issues. By systematically evaluating solvent systems, optimizing dilution protocols, and considering the potential for assay interference, researchers can unlock the full potential of this and other challenging compounds in their drug discovery and development pipelines. Always remember to validate any new solubilization strategy to ensure it does not impact the biological integrity of your assay.

References

  • Benchchem.
  • ResearchGate. THE ALKALINE HYDROLYSIS OF N-ACYLTHIOUREAS.
  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central.
  • CymitQuimica. This compound. CymitQuimica.
  • MDPI. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI.
  • NIH. Lipothioureas as Lipids for Gene Transfection: A Review. NIH. 2011.
  • Benchchem. In Vitro vs.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Tre
  • NIH. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. NIH. 2022.
  • NCBI Bookshelf. Assay Interference by Chemical Reactivity. NCBI Bookshelf. 2015.
  • Benchchem. In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide. Benchchem.
  • NIH. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. 2025.
  • Pharmacia. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. 2024.
  • Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. 2025.
  • Chemdiv. Compound this compound. Chemdiv.
  • NIH. Design and Synthesis of (Thio)
  • ChemScene. 2762-59-6 | this compound. ChemScene.
  • NIH. This compound. NIH.
  • PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.
  • NIH. 1-Phenylpiperidine | C11H15N | CID 20038. NIH.
  • MDPI.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. 2025.
  • Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.
  • ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • ResearchGate. (PDF) Oxidation of Thiourea and Substituted Thioureas.
  • National Institute of Standards and Technology. N-Phenylpiperidine. National Institute of Standards and Technology.
  • PubMed. The influence of pH and temperature on the stability of N-[(piperidine)
  • PubMed. Design and Synthesis of Thiourea Derivatives With Sulfur-Containing Heterocyclic Scaffolds as Potential Tyrosinase Inhibitors. PubMed.
  • PubMed. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. PubMed. 2022.
  • Synthesis and cytotoxic activity of some deriv
  • Cheméo. Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). Cheméo.
  • Semantic Scholar. [PDF] this compound. Semantic Scholar.
  • Benchchem. Addressing solubility issues of Piperidine-3-carbothioamide in assays. Benchchem.
  • ResearchGate. Solvation of Piperidine in Nonaqueous Solvents.

Sources

Technical Support Center: Enhancing the Stability of Carbothioamide Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and proactive strategies to address the inherent instability of carbothioamide-containing compounds in solution. By understanding the mechanisms of degradation, you can design more robust experiments and formulations.

Troubleshooting & FAQs: Addressing Common Stability Issues

This section is designed in a question-and-answer format to directly address the most frequent challenges encountered during experimental work with carbothioamides.

Question 1: My carbothioamide compound is rapidly degrading in my aqueous buffer (pH 7.4). My HPLC analysis shows a new peak with a shorter retention time. What is the likely cause?

Answer: The most probable cause is hydrolysis . The carbothioamide functional group is susceptible to hydrolysis, which converts the thiocarbonyl (C=S) group to a carbonyl (C=O) group, forming the corresponding amide analog. This reaction is often catalyzed by acid or base.[1][2][3][4] Even at a neutral pH, the process can occur, especially with prolonged incubation or elevated temperatures. The resulting amide is typically more polar than the parent carbothioamide, which would explain the appearance of a new peak with a shorter retention time on a reverse-phase HPLC column.

Question 2: I've dissolved my compound in DMSO for stock, but after diluting it into an aqueous buffer containing phosphate, I see a time-dependent loss of my parent compound and the appearance of several new peaks in my LC-MS. What could be happening?

Answer: This scenario points towards two potential issues: oxidation and pH-catalyzed hydrolysis .

  • Oxidation: Carbothioamides can be oxidized to various species, including the corresponding S-oxide (sulfoxide) and other downstream products.[5][6][7][8] This process can be accelerated by the presence of dissolved oxygen, trace metal ions that can catalyze redox reactions, or exposure to light. Some buffer components can also participate in or catalyze these reactions. The antituberculosis drug ethionamide, for example, is a prodrug that is activated via S-oxidation.[5][6][7][8]

  • pH-Catalyzed Hydrolysis: Phosphate buffers, while excellent for maintaining a specific pH, can sometimes participate in catalysis. It is crucial to ensure the final pH of your solution is within a stable range for your specific compound.[1][9][10][11]

Question 3: How can I definitively distinguish between hydrolysis and oxidation as the primary degradation pathway?

Answer: A forced degradation study is the standard approach to identify degradation pathways.[12][13][14] This involves subjecting your compound to a range of harsh conditions to intentionally induce degradation and then analyzing the products, typically by LC-MS to identify the mass of the degradants.

  • To confirm hydrolysis: Expose your compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[15] If the degradation product's mass corresponds to the replacement of sulfur with oxygen (a mass difference of approximately -16 Da), hydrolysis is confirmed.

  • To confirm oxidation: Expose your compound to an oxidative agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.[12][15] An increase in mass corresponding to the addition of one or more oxygen atoms (+16 Da for an S-oxide, +32 Da for an S,S-dioxide) is indicative of oxidation.

Proactive Stability Enhancement Strategies

Once you have identified the likely cause of instability, you can implement targeted strategies to mitigate degradation.

1. pH Optimization and Buffer Selection

The rate of hydrolysis for carbothioamides is highly pH-dependent.[1][16] Therefore, the first and most critical step is to determine the optimal pH range for your compound's stability.

  • Recommendation: Perform a pH-rate profile study. Prepare a series of buffers across a wide pH range (e.g., pH 3 to pH 10) and incubate your compound in each. Monitor the degradation over time using HPLC. The pH that shows the minimal rate of degradation is your optimal pH for storage and experimental use. Common pharmaceutical buffers include acetate, phosphate, and citrate.[9][10]

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Buffer AcetatePhosphatePhosphateBorate
pH 4.06.57.49.0
Temp (°C) 25252525
% Degradation (24h) 2.1%5.8%15.3%45.7%
A hypothetical data table showing the effect of pH on the stability of a carbothioamide compound. In this example, the compound is significantly more stable at a lower pH.
2. Use of Antioxidants

If oxidation is the primary degradation pathway, the addition of an antioxidant to your solution can be highly effective.[17][18] Antioxidants work by being preferentially oxidized, thereby "sacrificing" themselves to protect your compound.

  • Water-Soluble Antioxidants: For aqueous solutions, common choices include L-ascorbic acid (Vitamin C) and sodium metabisulfite.[17][19]

  • Lipid-Soluble Antioxidants: For non-aqueous solutions or formulations, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are frequently used.[17][18]

Condition % Parent Compound Remaining (48h)
Control (No Antioxidant)65%
+ 0.1% Ascorbic Acid98%
+ 0.1% Sodium Metabisulfite96%
+ 0.05% BHT72% (limited aqueous solubility)
A hypothetical data table demonstrating the protective effect of antioxidants on a carbothioamide compound susceptible to oxidation.
3. Co-Solvent Selection

For compounds with poor aqueous solubility, organic co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) are often necessary. However, the choice and concentration of a co-solvent can impact stability.[20][21][22][23][24]

  • Recommendation: When diluting a DMSO stock into an aqueous buffer, add the stock solution dropwise to the vigorously stirring buffer.[25] This prevents localized high concentrations that can cause precipitation. Also, minimize the final concentration of the organic co-solvent to a level that maintains solubility but does not accelerate degradation. Some studies have shown that co-solvents can influence stability in either a positive or negative way, so empirical testing is recommended.[20][21]

Visualizing Degradation & Troubleshooting

To better understand the processes involved, the following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting stability issues.

Carbothioamide Carbothioamide (R-C(=S)-NR'R'') Amide Amide (R-C(=O)-NR'R'') Carbothioamide->Amide Hydrolysis (+H2O, -H2S) Acid/Base Catalyzed SOxide S-Oxide Intermediate (R-C(=SO)-NR'R'') Carbothioamide->SOxide Oxidation (+[O]) OtherOxidized Other Oxidized Products SOxide->OtherOxidized Further Oxidation

Caption: Primary degradation pathways for carbothioamide compounds.

decision decision start_end start_end start Start: Compound is unstable check_hplc Analyze by LC-MS: Identify mass of degradants start->check_hplc mass_change Mass Change? check_hplc->mass_change hydrolysis Likely Hydrolysis: -16 Da (S -> O) mass_change->hydrolysis Yes oxidation Likely Oxidation: +16 Da (S -> SO) mass_change->oxidation Yes other Other issue: (e.g., aggregation, epimerization) mass_change->other No/Other ph_study Perform pH-Rate Profile Study hydrolysis->ph_study antioxidant_study Screen Antioxidants (e.g., Ascorbic Acid) oxidation->antioxidant_study optimize_ph Optimize Buffer pH and Composition ph_study->optimize_ph end Stability Improved optimize_ph->end add_antioxidant Add Optimal Antioxidant to Formulation antioxidant_study->add_antioxidant add_antioxidant->end

Caption: Troubleshooting workflow for carbothioamide instability.

Experimental Protocols
Protocol 1: Preliminary Forced Degradation Study

This protocol is designed to rapidly identify the major degradation pathways for a carbothioamide compound as recommended by ICH guidelines.[13][14]

Objective: To determine if a compound is susceptible to hydrolysis (acidic/basic), oxidation, or photolysis.

Materials:

  • Compound stock solution (e.g., 10 mg/mL in DMSO)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or appropriate organic solvent

  • Water (HPLC-grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare Samples: Label five vials. To each, add an aliquot of your compound stock solution and dilute with the specified stressor to achieve a final compound concentration of ~100 µg/mL.

    • Vial 1 (Control): Dilute with 50:50 ACN/Water.

    • Vial 2 (Acid Hydrolysis): Dilute with 0.1 N HCl.[26]

    • Vial 3 (Base Hydrolysis): Dilute with 0.1 N NaOH.[26]

    • Vial 4 (Oxidation): Dilute with 3% H₂O₂.[12]

    • Vial 5 (Photolytic - if needed): Dilute with 50:50 ACN/Water and expose to UV light (e.g., 200 Wh/m²).

  • Incubation: Incubate all vials at 40°C for 24 hours (protect from light, except for Vial 5). The goal is to achieve 5-20% degradation.[12][13] If degradation is too rapid, reduce the time or temperature. If it's too slow, increase them.

  • Analysis:

    • After incubation, quench the reactions in Vials 2 and 3 by neutralizing them (add an equivalent amount of base to Vial 2 and acid to Vial 3).

    • Analyze all samples by a suitable stability-indicating HPLC or LC-MS method.[27][28]

  • Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Significant degradation in Vials 2 and 3 indicates susceptibility to hydrolysis.

    • Significant degradation in Vial 4 indicates susceptibility to oxidation.

    • Use MS data to confirm the mass of the degradation products.

References
  • New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. RSC Medicinal Chemistry.
  • Antioxidants. CD Formulation.
  • Pharmaceutical Antioxidants. Slideshare.
  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO.
  • ANTIOXIDANTS: In Pharmaceutical Formulation. Knowledge of Pharma.
  • Pharmaceutical Buffers. Protheragen.
  • Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. National Institutes of Health.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
  • Importance of Buffer Solutions in Pharmaceutical Industry. Scribd.
  • Factors Affecting Drug Stability: pH. StabilityStudies.in.
  • Forced Degradation Studies. STEMart.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. PNAS.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • Metabolism of the Antituberculosis Drug Ethionamide. Bentham Science Publishers.
  • Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites. PubMed.
  • Metabolism of the Antituberculosis Drug Ethionamide. Ingenta Connect.
  • Forced Degradation Studies. MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. PubMed.
  • Thioamide-modified peptides for stabilized therapeutics and drug development. Penn Center for Innovation.
  • Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. PubMed.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. ResearchGate.
  • addressing solubility problems of N-phenylpyrrolidine-1-carbothioamide in assays. Benchchem.
  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega.
  • Cosolvent effects on protein stability. PubMed.
  • mechanism of amide hydrolysis. YouTube.
  • Unlocking the potential of the thioamide group in drug design and development. ResearchGate.
  • Cosolvent Effects on Protein Stability. ResearchGate.
  • Acid and base-catalyzed hydrolysis of amides. YouTube.
  • Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications. MDPI.
  • Applications of Thioamide Stabilized Peptides as Molecular Probes, Imaging Agents, and Therapeutics. ScholarlyCommons - University of Pennsylvania.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health.
  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central.
  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. ResearchGate.
  • Acid and base-catalyzed hydrolysis of amides (video). Khan Academy.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. National Institutes of Health.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. National Institutes of Health.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

Sources

Overcoming challenges in scaling up N-phenylpiperidine-1-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-phenylpiperidine-1-carbothioamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with or scaling up this important thiourea derivative. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of your target compound.

Overview of the Synthesis

This compound (C₁₂H₁₆N₂S) is a disubstituted thiourea typically synthesized through the nucleophilic addition of piperidine to phenyl isothiocyanate.[1][2] This reaction is generally straightforward, high-yielding, and robust, making it a common choice for this class of compounds.[3]

The core transformation relies on the strong nucleophilicity of the secondary amine (piperidine) attacking the electrophilic central carbon atom of the isothiocyanate group (-N=C=S). The reaction is often conducted in a protic solvent like ethanol and can be driven to completion with moderate heating.[1][2][4]

Reaction Workflow

The general workflow for the synthesis is outlined below. It involves the reaction of the starting materials, followed by work-up and purification to isolate the final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Starting Materials (Piperidine, Phenyl Isothiocyanate, Solvent) reaction_setup Reaction Setup (Combine Reagents) reagents->reaction_setup heating Heating / Reflux (e.g., 4h in Ethanol) reaction_setup->heating Initiate Reaction cooling Cooling to RT (Product Precipitation) heating->cooling filtration Filtration (Isolate Crude Solid) cooling->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization drying Drying (Vacuum Oven) recrystallization->drying characterization Characterization (NMR, IR, MS, mp) drying->characterization

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that you might encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is significantly lower than the expected >85%. What are the likely causes?

A1: Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Phenyl Isothiocyanate: Phenyl isothiocyanate is susceptible to degradation, especially in the presence of moisture, which can hydrolyze it back to aniline. Aniline can then react with the isothiocyanate to form N,N'-diphenylthiourea, a common and difficult-to-remove byproduct.

    • Solution: Always use freshly opened or distilled phenyl isothiocyanate. If the purity is suspect, distill it under reduced pressure before use.[5] Store it under an inert atmosphere (nitrogen or argon) and away from moisture.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, slight deviations in weighing or reagent purity can leave one reactant in excess, limiting the yield.[1][2]

    • Solution: Accurately weigh your reagents. It can be beneficial to use a slight excess (1-5 mol%) of the more volatile component, piperidine, to ensure the complete consumption of the more expensive phenyl isothiocyanate.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Ensure the reaction is heated to reflux (in the case of ethanol) for a sufficient duration, typically 2-4 hours.[1][2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot (phenyl isothiocyanate) is no longer visible.

  • Losses During Work-up: The product has some solubility in cold ethanol. If excessive solvent is used for washing the filtered solid, significant product loss can occur.

    • Solution: After filtration, wash the crude product with a minimal amount of ice-cold solvent to remove soluble impurities without dissolving a substantial amount of the product.

Q2: The product oiled out or did not precipitate upon cooling. How can I induce crystallization?

A2: The failure of a product to crystallize is usually due to the presence of impurities that disrupt the crystal lattice formation or because the solution is supersaturated.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product from a previous batch, add it to the cooled solution. This "seed crystal" will act as a template for crystallization.

  • Reduce Solvent Volume: Impurities can sometimes be "pushed out" by reducing the solvent volume. Carefully evaporate some of the solvent under reduced pressure and attempt to cool and crystallize again. Be cautious not to remove too much solvent, which could cause impurities to precipitate along with the product.

  • Solvent System Change: If the product remains an oil, it may be necessary to perform a solvent-antisolvent recrystallization. Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or acetone) and then slowly add a poor solvent in which the product is insoluble (e.g., hexane or pentane) until turbidity persists. Cool the mixture to induce crystallization.

Q3: My final product is off-white or yellow, not the expected white crystalline solid. What impurity is causing this and how do I remove it?

A3: A yellow or off-white color often points to the presence of byproducts from the degradation of phenyl isothiocyanate or side reactions.

  • Primary Impurity: The most likely colored impurity is related to polysulfides or degradation products of the thiourea itself under excessive heat.

  • Purification Strategy:

    • Recrystallization: This is the most effective method. Ethanol is a well-documented and effective solvent for recrystallizing this compound.[1][2] Ensure the crude product is fully dissolved in the minimum amount of boiling ethanol, then allow it to cool slowly for the formation of pure crystals.

    • Activated Carbon (Charcoal) Treatment: If recrystallization alone does not yield a white product, colored impurities can often be removed with activated carbon. Add a small amount of activated carbon (approx. 1-2% by weight of your product) to the hot solution before filtration. The carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon, then allow the filtrate to cool and crystallize. Caution: Use of excess charcoal can lead to significant loss of product due to adsorption.

Scaling Up the Synthesis: Challenges and Solutions

Moving from a lab-scale (grams) to a pilot-plant or manufacturing scale (kilograms) introduces new challenges.

Q4: The reaction is highly exothermic on a larger scale, causing solvent to boil too vigorously. How can I manage the reaction temperature?

A4: The formation of thioureas from isothiocyanates and amines is exothermic. While this is easily managed in a lab flask, on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6]

  • Controlled Reagent Addition: Instead of adding all reagents at once, add one of the reactants (typically the amine) portion-wise or via a dropping funnel to the solution of the other. This allows you to control the reaction rate and, consequently, the rate of heat generation.

  • External Cooling: Use a reactor vessel with a cooling jacket. Circulate a coolant (e.g., cold water or a glycol mixture) through the jacket to actively remove heat and maintain the desired internal temperature.

  • Solvent Choice: While ethanol is common, for very large scales, a higher-boiling solvent might be considered to provide a wider temperature operating window, although this will necessitate changes in the work-up procedure.

Q5: On a large scale, filtration is slow and inefficient. What are my options?

A5: Large volumes of slurry can be difficult to handle with standard laboratory Buchner funnels.

  • Process Filtration Equipment: For pilot and manufacturing scales, equipment such as a Nutsche filter-dryer is ideal. This is a closed system that allows for filtration, washing, and drying of the product in a single vessel, which is efficient and minimizes handling of the material.

  • Centrifugation: A basket centrifuge can also be used to separate the solid product from the mother liquor quickly and efficiently. The solid cake can then be washed within the centrifuge before being collected for drying.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Ethanol is the most commonly cited and effective solvent.[1][2][4] It is a good solvent for the starting materials at reflux temperature but allows the product to crystallize upon cooling, simplifying purification. Other polar, protic solvents can also be used.

Q: Is a catalyst necessary for this reaction? A: No, a catalyst is generally not required. The reaction between a secondary amine like piperidine and an isothiocyanate is typically fast and efficient without catalytic assistance.[7]

Q: What are the key safety precautions for this synthesis? A:

  • Phenyl Isothiocyanate: It is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine: It is a flammable, corrosive, and toxic liquid with a strong odor. Handle it with the same precautions as phenyl isothiocyanate.

  • Reaction Reflux: When heating the reaction to reflux, use a proper condenser to prevent the escape of solvent vapors.

Q: What are the expected characterization data for this compound? A: Based on literature, you should expect the following:

  • Appearance: White crystalline solid.[1]

  • Molecular Formula: C₁₂H₁₆N₂S.[8][9]

  • Molecular Weight: 220.33 g/mol .[1][9]

  • Key Spectroscopic Data: You will need to acquire ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to confirm the structure and purity. The N-H proton in the ¹H NMR spectrum is a key diagnostic signal.

Detailed Experimental Protocol (Lab Scale)

This protocol is a self-validating system that includes in-process checks to ensure a successful outcome.

Materials & Reagents:

  • Phenyl isothiocyanate (1.35 g, 10 mmol)

  • Piperidine (0.85 g, 0.99 mL, 10 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add ethanol (20 mL), followed by phenyl isothiocyanate (1.35 g, 10 mmol) and piperidine (0.99 mL, 10 mmol).

  • Reaction: Stir the mixture and heat it to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.[1][2][4]

    • In-Process Check (Optional): After 2 hours, take a small aliquot, dilute it, and spot it on a TLC plate against the starting materials to monitor the consumption of phenyl isothiocyanate.

  • Crystallization: After 4 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature. As it cools, the product should begin to precipitate as a white solid.

  • Complete Precipitation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small portion of ice-cold ethanol (~5 mL) to remove any residual soluble impurities.

  • Drying: Transfer the white crystalline solid to a watch glass and dry it in a vacuum oven at 50°C to a constant weight.

  • Analysis: Determine the yield and characterize the product by melting point, NMR, IR, and MS to confirm its identity and purity. An expected yield is approximately 86% (1.9 g).[1][2]

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered low_yield Low Yield (<80%) start->low_yield oily_product Product Oiled Out start->oily_product colored_product Product is Off-White/Yellow start->colored_product check_reagents Check Reagent Purity (esp. Phenyl Isothiocyanate) low_yield->check_reagents induce_cryst Attempt to Induce Crystallization oily_product->induce_cryst recrystallize Action: Recrystallize from Ethanol colored_product->recrystallize distill_pitc Solution: Distill PITC Use fresh reagents check_reagents->distill_pitc Impure check_conditions Check Reaction Time/Temp check_reagents->check_conditions Pure increase_time Solution: Increase Reflux Time Monitor by TLC check_conditions->increase_time Incomplete check_workup Review Work-up (e.g., wash volume) check_conditions->check_workup Complete min_wash Solution: Use Minimal Ice-Cold Wash Solvent check_workup->min_wash Excessive success Success check_workup->success Optimal scratch_seed Action: Scratch flask / Seed induce_cryst->scratch_seed change_solvent Still Oily? scratch_seed->change_solvent antisolvent Solution: Use Solvent/Antisolvent (e.g., DCM/Hexane) change_solvent->antisolvent Yes change_solvent->success No still_colored Still Colored? recrystallize->still_colored still_colored->success No charcoal Solution: Add Activated Carbon during Recrystallization still_colored->charcoal Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Li, Y.-F., & Jian, F.-F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1743. [Link]

  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. ResearchGate. [Link]

  • Li, Y.-F., & Jian, F.-F. (2008). This compound. National Center for Biotechnology Information. [Link]

  • Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921). Phenyl isothiocyanate. Organic Syntheses, 1, 447. [Link]

  • Ye, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Reaction of compound 1 with phenyl isothiocyanate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]

  • Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (2008). This compound. Semantic Scholar. [Link]

  • Reagents. (n.d.). Phenyl Isothiocyanate. Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. [Link]

  • ResearchGate. (n.d.). Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. [Link]

  • Ye, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 26-32. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. [Link]

  • MDPI. (n.d.). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI. [Link]

  • ResearchGate. (n.d.). organic compounds. ResearchGate. [Link]

  • PubChem. (n.d.). This compound (C12H16N2S). PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. National Center for Biotechnology Information. [Link]

Sources

Preventing degradation of N-phenylpiperidine-1-carbothioamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper storage and handling of N-phenylpiperidine-1-carbothioamide to prevent its degradation. Our goal is to ensure the integrity and reliability of your experimental results by maintaining the quality of this compound.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at 2-8°C in a dry environment. It is crucial to keep it in a tightly sealed, light-resistant container, such as an amber glass bottle, to protect it from moisture and light.

Q2: How can I tell if my this compound has degraded?

Visual and olfactory cues can indicate degradation. These include:

  • Discoloration: A change from its original color, such as yellowing, can suggest oxidation or photodegradation.

  • Odor: The presence of an ammonia or sulfur-like smell may point to thermal decomposition or hydrolysis.

  • Physical State: Clumping or stickiness of the powder indicates moisture absorption.

For quantitative assessment, it is recommended to verify the compound's purity using analytical methods like HPLC or by checking its melting point before use.

Q3: My experiment is giving inconsistent results. Could degradation of this compound be the cause?

Yes, inconsistent experimental outcomes are a common consequence of using a degraded compound with lower purity. If you suspect degradation, it is best to use a fresh batch of the compound and re-evaluate your storage and handling procedures.

Q4: What type of container is best for storing this compound?

Chemically inert containers are essential. Amber glass bottles with tight-fitting caps are highly recommended to protect against light and atmospheric exposure.

Q5: Can I store this compound in solution?

While it is always best to prepare solutions fresh, if you must store them, do so at a low temperature (refrigerated, if solubility permits) and in a tightly sealed, light-protected container. Be aware that degradation is generally faster in solution. If you observe any precipitate, the solution should be filtered before use or discarded.

Troubleshooting Guide: Common Storage Issues

This section provides a quick reference for troubleshooting common problems encountered during the storage and use of this compound.

Problem Possible Cause Recommended Action
Discoloration (e.g., yellowing) of the solid compound. Oxidation or photodegradation.Store the compound in a tightly sealed, amber glass container in a cool (2-8°C), dark, and dry place. Consider purging the container with an inert gas like nitrogen before sealing.
Ammonia or sulfur-like odor. Thermal decomposition or hydrolysis.Ensure the storage temperature is within the recommended range and that the container is properly sealed to prevent moisture ingress.
The compound has become clumpy or sticky. Absorption of moisture (hygroscopicity).Store in a desiccator or a controlled low-humidity environment. Always seal the container tightly immediately after use.
Inconsistent experimental results. Degradation of the compound leading to reduced purity.Use a fresh batch of the compound. Before use, confirm the purity of the stored material using an appropriate analytical technique (e.g., HPLC, melting point).
Precipitate forms in a solution of the compound. Degradation leading to insoluble byproducts or exceeding solubility limits.Prepare fresh solutions immediately before use. If storing solutions is unavoidable, filter them before use and consider storing them at a refrigerated temperature if the compound's solubility allows.

In-Depth Technical Guide

Chemical Stability Profile of this compound

This compound, as a thiourea derivative, is susceptible to several environmental factors that can compromise its chemical integrity. Understanding these factors is key to preventing degradation.

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation pathways, particularly thermal decomposition. While some thiourea derivatives are stable at higher temperatures, it is best practice to store this compound at refrigerated temperatures (2-8°C) for long-term stability.

  • Light: The presence of an aromatic ring in the structure makes the compound potentially susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate degradative reactions. Therefore, storage in light-protecting amber vials is crucial.

  • Moisture and Humidity: The thiourea functional group can be susceptible to hydrolysis, a reaction that is facilitated by the presence of water. This is why storing the compound in a dry environment, and for highly sensitive applications, in a desiccator, is recommended.

  • Atmosphere (Oxygen): The sulfur atom in the thiocarbamide group is prone to oxidation, which can lead to the formation of various byproducts, including the corresponding urea derivative. To minimize oxidative degradation, it is important to keep the container tightly sealed. For long-term storage or for highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is advisable.

Major Degradation Pathways

The primary degradation pathways for this compound are oxidation and hydrolysis. Photodegradation can also occur with exposure to light.

  • Oxidation: The thiocarbonyl group (C=S) is susceptible to oxidation, which can lead to the formation of a disulfide or conversion to the corresponding urea (C=O). This process can be catalyzed by atmospheric oxygen and certain metal ions.

Caption: Oxidative degradation pathways.

  • Hydrolysis: In the presence of water, and catalyzed by acidic or basic conditions, the carbothioamide can undergo hydrolysis. This can lead to the cleavage of the C-N bonds, breaking down the molecule.

Caption: Hydrolytic degradation pathways.

Recommended Storage Protocols

Solid Compound Storage:

  • Short-Term (up to 3 months): Store at 2-8°C in a tightly sealed amber glass vial in a dark, dry place.

  • Long-Term (over 3 months): For maximum stability, store at 2-8°C in a tightly sealed amber glass vial. Before sealing, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen. Store the vial in a desiccator to maintain a low-humidity environment.

Solution Storage:

  • General Recommendation: It is strongly advised to prepare solutions of this compound fresh for each experiment.

  • If Storage is Necessary:

    • Use a suitable, dry, and inert solvent.

    • Store the solution in a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation and moisture ingress.

    • Protect the solution from light by using an amber vial or by wrapping a clear vial in aluminum foil.

    • Store at the lowest practical temperature where the compound remains in solution, typically 2-8°C or -20°C.

    • Before use, allow the solution to warm to room temperature and visually inspect for any signs of precipitation or degradation.

Protocol for Stability Assessment

To ensure the quality of your this compound, a periodic stability assessment is recommended, especially for long-term stored batches.

G A Obtain a reference sample of this compound B Analyze the reference sample (t=0) using a validated analytical method (e.g., HPLC, LC-MS) A->B F Compare the purity and impurity profile of the test sample to the reference sample B->F C Store the test sample under recommended conditions (2-8°C, dark, dry) D At specified time points (e.g., 1, 3, 6 months), withdraw an aliquot of the test sample C->D E Analyze the test sample using the same analytical method D->E E->F G Assess stability based on the change in purity over time F->G

Caption: Workflow for stability assessment.

Step-by-Step Methodology:

  • Reference Standard: Obtain a new, high-purity batch of this compound to use as a reference standard.

  • Initial Analysis (Time Zero): Dissolve a small amount of the reference standard and your stored sample in a suitable solvent. Analyze both using a validated reverse-phase HPLC method with UV detection. Record the initial purity of your sample.

  • Storage: Store your main batch of the compound under the recommended conditions.

  • Periodic Testing: At regular intervals (e.g., every 3-6 months), remove a small amount of the stored compound and analyze it using the same HPLC method.

  • Data Comparison: Compare the chromatograms of the stored sample over time with the initial analysis and the reference standard. Look for a decrease in the main peak area (purity) and the appearance of new peaks (degradation products).

  • Decision: If the purity drops below an acceptable level for your application (e.g., <95%), the batch should be discarded.

References

  • BenchChem. (n.d.). Strategies to minimize degradation of thiourea compounds during storage.
  • ChemScene. (n.d.). This compound.
  • Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry, 32(3), 255-289. Retrieved from [Link]

  • BenchChem. (n.d.). How to prevent degradation of 1-(4-Iodo-2-methylphenyl)thiourea in aqueous solution.
  • Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

  • Alkan, C., Tekin, Y., & Kahraman, D. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry, 35(5), 769-777. Retrieved from [Link]

  • Helms, G. L., Moore, J. S., & Gin, M. S. (2016). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 7, 373. Retrieved from [Link]

  • Combourieu, B., Besse, P., Sancelme, M., Veschambre, H., Delort, A. M., Poupat, C., & Ahond, A. (1998).

Technical Support Center: Optimizing Carbothioamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbothioamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding carbothioamide synthesis.

Q1: What is the best method to convert my amide to a carbothioamide?

The optimal method depends on your substrate's nature (primary, secondary, or tertiary amide), functional group tolerance, and the scale of your reaction. Here's a quick overview:

  • For most amides (secondary and tertiary): Lawesson's reagent (LR) is a mild and versatile choice, often providing good yields under relatively gentle conditions (e.g., refluxing THF or toluene).[1][2]

  • For sterically hindered or less reactive amides: Phosphorus pentasulfide (P₄S₁₀) is a more powerful thionating agent, but it often requires higher temperatures and can be less selective.[3][4] Using P₄S₁₀ with an additive like hexamethyldisiloxane (HMDO) can improve its performance and simplify workup.[5][6]

  • For primary amides: Synthesis from the corresponding nitrile is often a more efficient route. This can be achieved using reagents like sodium hydrogen sulfide with an amine hydrochloride, or hydrogen sulfide gas with a resin catalyst.[7][8]

  • For specific aromatic ketones: The Willgerodt-Kindler reaction, a multicomponent reaction between a ketone, an amine, and elemental sulfur, can be an effective one-pot method.[9][10][11]

Q2: My carbothioamide product appears to be unstable. What storage conditions are recommended?

Carbothioamides are generally less stable than their amide counterparts. They can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[12] For long-term storage, it is advisable to keep the purified product in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).

Q3: How can I monitor the progress of my thionation reaction?

Thin-Layer Chromatography (TLC) is the most common method. Carbothioamides are typically more non-polar than the starting amides. For visualization:

  • UV light (254 nm): Most carbothioamides, especially aromatic ones, are UV-active and will appear as dark spots.[13]

  • Potassium Permanganate (KMnO₄) stain: This is an excellent general-purpose oxidative stain that visualizes a wide range of organic compounds. Your starting material and product should both be visible as yellow spots on a purple background after gentle heating.[14][15]

  • Iodine chamber: This is another simple and effective method. Most organic compounds will appear as brownish-yellow spots.[13][16]

Troubleshooting Guide: From Reaction Setup to Purification

This section provides detailed solutions to specific problems you might encounter.

Part 1: Reaction Initiation and Completion Issues

Problem: My thionation reaction is not starting or is proceeding very slowly.

This is a common issue, often related to reagent quality, temperature, or solvent choice.

Possible Cause 1: Inactive Thionating Reagent

  • Why it happens: Phosphorus-based thionating agents like Lawesson's reagent and P₄S₁₀ are sensitive to moisture. P₄S₁₀, in particular, can rapidly decompose upon contact with atmospheric moisture, producing hydrogen sulfide and phosphoric acid.[4] Lawesson's reagent is generally more stable but can degrade over time, especially if not stored properly.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh bottle of the thionating agent or one that has been stored under an inert atmosphere in a desiccator.

    • Use Anhydrous Conditions: Ensure your reaction flask is oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

Possible Cause 2: Insufficient Temperature

  • Why it happens: The thionating power of Lawesson's reagent relies on its dissociation into a more reactive dithiophosphine ylide monomer. This equilibrium is temperature-dependent, and higher temperatures favor the formation of the active species.[2][17] Similarly, P₄S₁₀ often requires significant thermal energy to overcome the activation barrier of the reaction.[2]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: If you are running the reaction in THF (boiling point ~66 °C), consider switching to a higher-boiling solvent like toluene (boiling point ~111 °C) or xylene (boiling point ~140 °C) and refluxing.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4]

Possible Cause 3: Poor Solubility of Reagents

  • Why it happens: If your starting amide or the thionating agent has poor solubility in the chosen solvent, the reaction will be slow due to the limited interaction between reactants. Lawesson's reagent, for instance, requires a significant volume of THF to fully dissolve at room temperature.[1]

  • Troubleshooting Steps:

    • Choose an Appropriate Solvent: For non-polar substrates, toluene or dioxane are good choices. For more polar substrates, consider THF or pyridine.

    • Increase Solvent Volume: While this may not be ideal for reaction kinetics, it can be a simple solution for solubility issues.

    • Mechanical Agitation: Ensure vigorous stirring to maximize the interaction between solid and liquid phases.

Part 2: Low Yield and Byproduct Formation

Problem: The reaction worked, but I obtained a low yield of my desired carbothioamide.

Low yields can be due to incomplete conversion, product degradation, or difficult purification.

Possible Cause 1: Unfavorable Reaction Equilibrium

  • Why it happens: Thionation is a reversible process. In some cases, the equilibrium may not strongly favor the product side.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: While a 0.5 equivalent of Lawesson's reagent (a dimer) per equivalent of amide is stoichiometrically correct, using a slight excess (e.g., 0.6-0.7 equivalents) can help drive the reaction to completion. For P₄S₁₀, a larger excess may be necessary.

    • Remove Byproducts: While not always practical, if a volatile byproduct is formed, performing the reaction under conditions that allow its removal (e.g., under a gentle stream of inert gas) could shift the equilibrium.

Problem: My crude product mixture shows multiple spots on TLC, indicating side reactions.

Side reactions are a common challenge, especially with aggressive reagents or sensitive substrates.

Possible Cause 1: Over-thionation or Reaction with Other Functional Groups

  • Why it happens: Thionating agents can react with other carbonyl groups in the molecule, such as esters or ketones. The general reactivity order for Lawesson's reagent is amide > ketone > ester.[17] However, this selectivity is not absolute and can be influenced by steric and electronic factors.

  • Troubleshooting Steps:

    • Use a Milder Reagent: If you are using P₄S₁₀ and observing multiple products, switching to Lawesson's reagent may provide better selectivity.

    • Control Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for the conversion of the amide. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid over-reaction.

Possible Cause 2: Epimerization in Chiral Compounds

  • Why it happens: In peptide synthesis, the α-proton of a thioamide residue is more acidic than that of its amide counterpart. Under the basic conditions of Fmoc deprotection (e.g., piperidine), this can lead to epimerization.[18]

  • Troubleshooting Steps:

    • Protect the Thioamide: The thioamide can be temporarily converted to a thioimidate by alkylation. This modification increases the pKa of the α-proton, protecting it from deprotonation and subsequent epimerization. The thioimidate can be converted back to the thioamide at a later stage.[19]

Part 3: Workup and Purification Challenges

Problem: I am struggling to purify my carbothioamide, especially after using Lawesson's reagent.

Purification can be complicated by phosphorus-containing byproducts that have similar polarities to the desired product.

Possible Cause: Persistent Phosphorus Byproducts

  • Why it happens: The main byproduct of Lawesson's reagent has a polarity that is often very similar to the carbothioamide product, making separation by column chromatography difficult and tedious.[17][20]

  • Troubleshooting Steps:

    • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a saturated NaHCO₃ solution or dilute NaOH can help hydrolyze some of the phosphorus byproducts into more polar, water-soluble species.

    • Ethylene Glycol Treatment: A highly effective method involves quenching the reaction with ethylene glycol and heating. This converts the phosphorus byproduct into a highly polar species that can be easily removed by extraction, often eliminating the need for column chromatography.[21][22]

    • Use a Supported Reagent: Using P₄S₁₀ supported on alumina can simplify purification. The byproducts are scavenged by the alumina, which can then be removed by simple filtration.[5]

Experimental Protocol: Chromatography-Free Workup for Lawesson's Reagent Reactions [22]

  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Add an excess of ethylene glycol (e.g., 100 mL for a 0.1 mol scale reaction) and 1.0 mL of water.

  • Heat the resulting mixture to 95 °C and stir for 1-2 hours.

  • Cool the mixture and perform a standard liquid-liquid extraction (e.g., with toluene and water). The desired thioamide will be in the organic layer, while the polar phosphorus byproducts will remain in the aqueous/glycol layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, or it can be further purified by recrystallization.

Data Summary and Visualization

Comparison of Common Thionating Agents
ReagentTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent (LR) Toluene or THF, refluxMild, good selectivity for amides over esters/ketones, commercially available.[2]Byproducts can complicate purification, relatively expensive.[17]
Phosphorus Pentasulfide (P₄S₁₀) Toluene or xylene, refluxHighly reactive, inexpensive.[4]Requires high temperatures, less selective, moisture-sensitive, can generate H₂S.[3][4]
P₄S₁₀ / HMDO CH₂Cl₂, refluxEnhanced reactivity, simplified workup (byproducts removed by filtration).[5][6]HMDO is an additional reagent.
Elemental Sulfur (S₈) + Amine High temperature (e.g., 140-160 °C)Inexpensive sulfur source, one-pot for Willgerodt-Kindler type reactions.[9][11]High temperatures, often limited to specific substrate classes.[10]
Visualizing the Thionation Mechanism

The mechanism of thionation with Lawesson's Reagent involves a cycloaddition-cycloreversion pathway.

ThionationMechanism cluster_reactants Reactants cluster_intermediate Reaction Pathway cluster_products Products Amide R-C(=O)-NR'R'' (Amide) Thiaoxa Thiaoxaphosphetane Intermediate Amide->Thiaoxa LR Lawesson's Reagent (LR Dimer) LR_Monomer Active LR Monomer LR->LR_Monomer Heat LR_Monomer->Thiaoxa [2+2] Cycloaddition Thioamide R-C(=S)-NR'R'' (Carbothioamide) Thiaoxa->Thioamide Cycloreversion Byproduct Phosphorus Byproduct Thiaoxa->Byproduct Cycloreversion

Caption: Mechanism of amide thionation using Lawesson's Reagent.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Check Reagent Quality (LR, P4S10, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Workup Procedure Start->CheckWorkup ChangeReagent Switch to a More Powerful Reagent (e.g., P4S10) CheckReagents->ChangeReagent Reagents OK, Substrate Unreactive IncreaseTemp Increase Temperature or Switch to Higher Boiling Solvent CheckConditions->IncreaseTemp Incomplete Conversion Success Yield Improved IncreaseTemp->Success ChangeReagent->Success ModifyWorkup Implement Improved Workup (e.g., Ethylene Glycol Quench) CheckWorkup->ModifyWorkup Purification Issues ModifyWorkup->Success

Caption: A workflow for troubleshooting low yields in carbothioamide synthesis.

References

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica, B 40, 534–544. [Link]

  • Lundstedt, T., Carlson, R., & Shabana, R. (1987). Optimum Conditions for the Willgerodt-Kindler Reaction. 3. Amine Variation. Acta Chemica Scandinavica, B 41, 157–163. [Link]

  • Khatoon, H., & Abdulmalek, E. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Work-up procedure for the reaction with LR. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2023). National Center for Biotechnology Information. [Link]

  • A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. (2006). ResearchGate. [Link]

  • Hu, W., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 898–905. [Link]

  • A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. (2007). ResearchGate. [Link]

  • Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2023). ACS Publications. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. [Link]

  • Stability of thioamides? (2013). ResearchGate. [Link]

  • Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. (1987). The Journal of Organic Chemistry. [Link]

  • Transformation of nitrile into thioamide. (n.d.). ResearchGate. [Link]

  • Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. (2004). Zeitschrift für Naturforschung B. [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv. [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023). ChemRxiv. [Link]

  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. (2006). Taylor & Francis Online. [Link]

  • Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. [Link]

  • Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. (2021). Royal Society of Chemistry. [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). MDPI. [Link]

  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. (2006). Taylor & Francis Online. [Link]

  • Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]

  • TLC for amide synthesis. (2024). Reddit. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). National Center for Biotechnology Information. [Link]

  • A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. (2019). ACS Publications. [Link]

  • Mild Method for the Conversion of Amides to Thioamides. (2000). ResearchGate. [Link]

  • TLC stains. (n.d.). University of Colorado Boulder. [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. [Link]

  • Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. (2016). National Center for Biotechnology Information. [Link]

  • TLC Visualization Techniques. (n.d.). Scribd. [Link]

  • Synthesis - General tips for improving yield? (2020). Reddit. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2022). MDPI. [Link]

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). National Center for Biotechnology Information. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. (2022). ACS Omega. [Link]

Sources

Technical Support Center: Analytical Methods for N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of N-phenylpiperidine-1-carbothioamide. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth guidance and troubleshooting for detecting and quantifying impurities. The integrity of any research or pharmaceutical product hinges on a thorough understanding of its purity profile. This guide moves beyond simple protocols to explain the scientific rationale behind the analytical choices, empowering you to solve problems effectively.

The Criticality of Impurity Profiling

This compound, synthesized from the reaction of phenyl isothiocyanate and piperidine, is a compound of interest in various chemical and pharmaceutical research areas.[1] Impurities can arise from several sources:

  • Unreacted Starting Materials: Residual piperidine or phenyl isothiocyanate.

  • Synthesis By-products: Products from unintended side reactions.

  • Degradation Products: Compounds formed during storage or under specific analytical conditions (e.g., thermal degradation).

Controlling these impurities is essential as they can impact the compound's biological activity, toxicity, and stability. This guide provides the tools to identify and manage these challenges.

Core Analytical Strategies: An Overview

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for the parent compound and non-volatile impurities, and Gas Chromatography (GC) for volatile residuals. Mass Spectrometry (MS) is indispensable for identification, while Nuclear Magnetic Resonance (NMR) serves as a powerful tool for structural confirmation of isolated impurities.

Table 1: Common Impurities and Recommended Analytical Techniques
Impurity NameChemical StructureLikely OriginPrimary Analytical TechniqueNotes
PiperidineC₅H₁₁NStarting MaterialGC-MS, LC-MS[2][3]Highly volatile and basic. Requires specific GC columns or LC methods for good peak shape.
Phenyl IsothiocyanateC₇H₅NSStarting MaterialHPLC-UV, GC-MSCan be reactive. Analysis should be performed promptly.
DiphenylthioureaC₁₃H₁₂N₂SSelf-reaction of phenyl isothiocyanate with trace waterHPLC-UV/MSLess volatile than starting materials, well-suited for HPLC.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the preferred method for purity assessment of this compound due to its high resolving power and suitability for non-volatile analytes. A reversed-phase C18 column is the standard starting point.

Experimental Protocol: General Purpose HPLC-UV Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[2][4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

  • Detection: UV at 254 nm.

HPLC Troubleshooting Guide & FAQs

Q: Why is my peak for this compound tailing? A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the column's stationary phase.[5] The basic nature of the piperidine moiety can lead to strong interactions with acidic silanol groups on the silica surface of the column.

  • Causality: At mid-range pH, residual silanols (-Si-OH) on the silica backbone can become ionized (-Si-O⁻), creating sites for strong ionic interaction with the protonated analyte. This mixed-mode retention mechanism causes a portion of the analyte molecules to lag, resulting in a tailed peak.

  • Solutions:

    • Lower Mobile Phase pH: Add an acidic modifier like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase. This suppresses the ionization of silanol groups, minimizing secondary interactions.[5]

    • Use a High-Purity Column: Modern columns made with high-purity silica have fewer accessible and acidic silanol groups, reducing the likelihood of tailing.

    • Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient (e.g., 10-25 mM) to maintain a constant pH and ionic environment.[5]

Q: My peaks are broad or splitting into two. What is the cause? A: This can stem from several issues, but a frequent culprit is the incompatibility of the sample solvent with the mobile phase.

  • Causality: If you inject a sample dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile into a 90% water mobile phase), the sample doesn't properly "focus" at the head of the column. It travels down the column in a diffuse band before the separation begins, leading to broad or split peaks.

  • Solutions:

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

    • Reduce Injection Volume: If you must use a stronger solvent, minimize the injection volume to lessen the effect.

    • Check for Column Voids: A split peak for all analytes can indicate a physical void or "channel" at the column inlet. This is often caused by pressure shocks. If this occurs, the column may need to be replaced.

Q: My retention times are drifting from one run to the next. Why? A: Stable retention times are critical for reliable identification. Drifting times usually point to an unstable system.

  • Causality: The distribution of the analyte between the stationary and mobile phases is a thermodynamic equilibrium that is highly sensitive to temperature and mobile phase composition.

  • Solutions:

    • Use a Column Oven: The most common cause is fluctuating column temperature. A thermostatted column oven is essential for reproducible chromatography.[6]

    • Ensure Proper Column Equilibration: If running a gradient, the column must return to its initial condition before the next injection. Insufficient equilibration time will cause retention shifts. A good rule of thumb is to allow 5-10 column volumes for equilibration.[6]

    • Prepare Fresh Mobile Phase: Mobile phase components, especially organic solvents, can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep solvent bottles capped.[6]

Q: I see "ghost peaks" in my chromatogram. Where do they come from? A: Ghost peaks are spurious peaks that are not present in the sample. They typically arise from carryover or contamination in the system.[5]

  • Causality: In gradient elution, impurities from the mobile phase (especially water) can accumulate on the column under weak solvent conditions. When the gradient becomes stronger, these impurities are eluted as sharp peaks. Carryover from a previous, more concentrated sample can also occur if the injector is not adequately flushed.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents.

    • Run Blank Gradients: Before running samples, run a blank injection (injecting only your sample solvent) to identify any peaks originating from the system or solvents.

    • Implement a Needle Wash: Ensure the autosampler's needle wash function is active and uses a strong solvent (like acetonitrile or isopropanol) to clean the injector between runs.

Workflow for HPLC Troubleshooting

start Problem: Inconsistent Retention Times q1 Is a column oven being used? start->q1 s1 Implement a thermostatted column oven. q1->s1 No q2 Is the mobile phase freshly prepared and degassed? q1->q2 Yes s1->q2 s2 Prepare fresh mobile phase daily. Degas properly. q2->s2 No q3 Is the column fully equilibrated between runs? q2->q3 Yes s2->q3 s3 Increase equilibration time (5-10 column volumes). q3->s3 No end_node Problem Resolved q3->end_node Yes s3->end_node

Caption: Decision tree for troubleshooting retention time drift in HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities, particularly residual starting materials like piperidine.

Experimental Protocol: Headspace GC-MS for Piperidine
  • System: Headspace Sampler coupled to a GC-MS.

  • GC Column: DB-624 or similar phase suitable for basic compounds, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Sample Preparation: Weigh ~100 mg of this compound into a 20 mL headspace vial. Add 1 mL of 1M NaOH to liberate free piperidine and 1 g of NaCl to increase partitioning into the headspace. Crimp the vial immediately.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 min

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 35-350.

    • Piperidine Quantifier Ion: m/z 85. Qualifier Ion: m/z 84.

GC-MS Troubleshooting Guide & FAQs

Q: Why can't I analyze the parent compound, this compound, by GC? A: The parent compound has a relatively high molecular weight (220.34 g/mol ) and a polar thioamide group, making it non-volatile and prone to thermal degradation in the hot GC inlet.[7] HPLC is the appropriate technique for the main component.

Q: The peak for piperidine is tailing in my GC chromatogram. How can I fix this? A: Piperidine is a basic amine and will interact strongly with any acidic sites in the GC flow path, causing severe peak tailing.

  • Causality: Standard glass wool and injector liners have active silanol groups that adsorb basic compounds.

  • Solutions:

    • Use a Deactivated Liner: Always use a base-deactivated injector liner. This is the single most important step for analyzing basic compounds.

    • Use a Base-Deactivated Column: Employ a column specifically designed for amine analysis (e.g., a "WAX" or specialized base-deactivated phase) if piperidine is a critical impurity.

    • Sample Preparation: Analyzing via headspace after basifying the sample (as in the protocol above) ensures you are analyzing the volatile free base and leaving non-volatile matrix components behind.

Mass Spectrometry (MS) for Structural Identification

MS is the definitive tool for identifying unknown impurities. When coupled with HPLC (LC-MS), it provides the molecular weight and fragmentation data needed for structural elucidation.

MS Troubleshooting Guide & FAQs

Q: What is the best ionization mode for analyzing this compound and its impurities by LC-MS? A: Electrospray Ionization (ESI) in positive ion mode is the optimal choice.

  • Causality: The nitrogen atoms in the piperidine ring and the thioamide linkage are readily protonated. This makes the molecule easy to ionize in the positive mode, typically forming a strong [M+H]⁺ ion at m/z 221.11.[8]

  • Implementation: Use a mobile phase with a volatile acidic modifier like formic acid to ensure the analyte is protonated before it enters the ESI source.

Q: An unknown impurity shows an [M+H]⁺ ion at m/z 237. What could it be? A: This suggests an impurity with a molecular weight of 236 Da, which is 16 Da higher than the parent compound.

  • Hypothesis: This mass difference strongly suggests the presence of an oxygen atom. A likely impurity is the N-oxide or S-oxide derivative of the parent compound, formed through oxidation.

  • Confirmation: To confirm, perform MS/MS fragmentation on the m/z 237 ion. The N-oxide would likely show a characteristic neutral loss of 16 Da (-O) or 17 Da (-OH). Comparing the fragmentation pattern to that of the parent compound (m/z 221) will reveal similarities in the core structure, strengthening the identification.

General Workflow for Impurity Identification

cluster_0 Detection & Quantification cluster_1 Structural Elucidation cluster_2 Finalization a1 Run HPLC-UV/MS Analysis a2 Detect Unknown Peak a1->a2 a3 Determine Molecular Weight via MS a2->a3 b1 Perform MS/MS Fragmentation a3->b1 b2 Propose Structures Based on Fragments & Synthesis Route b1->b2 b3 Isolate Impurity (e.g., by Prep-HPLC) b2->b3 b4 Confirm Structure by NMR b3->b4 c1 Synthesize Reference Standard b4->c1 c2 Validate Analytical Method for Impurity c1->c2

Caption: General workflow for the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a primary tool for routine impurity detection due to its lower sensitivity compared to MS, NMR is the gold standard for unambiguous structural confirmation of isolated impurities. Key expected signals for this compound in ¹H NMR (in CDCl₃) would include multiplets for the piperidine protons (~1.6-1.7 ppm and ~3.8 ppm) and aromatic protons (~7.1-7.4 ppm), along with a broad singlet for the N-H proton.[9] Any deviation or additional signals in a sample's spectrum can indicate the presence of impurities, provided they are at a concentration >1-2%.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, S., & Kumar, V. (2018).
  • Szymański, P., Mierzejewska, A., & Cybulski, J. (2022).
  • Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2022). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Molbank, 2022(4), M1462.
  • Davidson, C. G., Kadek, A., DeGrave, E. L., & Jackson, G. P. (2020). The characterization of isobaric product ions of fentanyl using multi‐stage mass spectrometry, high‐resolution mass spectrometry, and isotopic labeling. Journal of Mass Spectrometry, 55(6), e4481.
  • SpectraBase. (n.d.). N-Phenylpiperidine - Optional[1H NMR] - Spectrum. Wiley. Retrieved from [Link]

  • Akkurt, M., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Cvetkovikj, I., Stefkov, G., & Kulevanova, S. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Macedonian Pharmaceutical Bulletin, 68(1), 21-30.
  • Kwiecień, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Liang, S. H., & Liu, S. (2022). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114933.
  • Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Restek Corporation. (2021). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS.
  • SpectraBase. (n.d.). N-(4-methylphenyl)-4-phenyl-1-piperazinecarbothioamide - Optional[1H NMR] - Spectrum. Wiley. Retrieved from [Link]

  • Zhang, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of N-phenylpiperidine-1-carbothioamide and Other Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The thiourea scaffold, characterized by the (R¹R²N)(R³R⁴N)C=S core structure, represents a privileged pharmacophore in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] This guide provides a comprehensive comparison of the biological activity of N-phenylpiperidine-1-carbothioamide and other notable thiourea derivatives, supported by experimental data and detailed methodologies. The insights presented herein are intended to guide researchers and drug development professionals in the exploration of this versatile class of compounds.

The Thiourea Moiety: A Versatile Pharmacophore

The biological activity of thiourea derivatives is largely attributed to the presence of the thioamide functional group (-NH-C(S)-NH-). The sulfur and nitrogen atoms act as key hydrogen bond donors and acceptors, facilitating interactions with various biological targets such as enzymes and receptors.[2] The lipophilicity, electronic properties, and steric bulk of the substituents on the nitrogen atoms can be readily modified, allowing for the fine-tuning of the pharmacological profile of these compounds.

This compound: A Compound of Interest

This compound is a thiourea derivative that incorporates a phenyl group and a piperidine ring. While extensive biological data for this specific compound is not widely available in the public domain, its structural features suggest potential for various biological activities. The piperidine ring is a common motif in many approved drugs and can influence physicochemical properties such as solubility and membrane permeability.[3]

Chemical Structure:

  • Formula: C₁₂H₁₆N₂S

  • Molecular Weight: 220.34 g/mol [4]

Comparative Biological Activity: this compound vs. Other Thiourea Derivatives

Due to the limited specific experimental data for this compound, this section will compare the known biological activities of closely related piperidine-containing thioureas and other well-characterized thiourea derivatives across four key therapeutic areas.

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[2][5]

Data Summary: Anticancer Activity of Thiourea Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC₅₀ (µM)Reference
N-phenyl 4-substituted pyridine carbothioamidesA549, MCF-7, PC-3, HepG21.2 - 9.1[5]
1-Aryl-3-(pyridin-2-yl) thiourea derivativeMCF-7, SkBR31.3, 0.7[2]
1,3-Bis(4-(trifluoromethyl)phenyl)thioureaA5490.2[2]
4-(7-Chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB231, MDA-MB468, MCF73.0, 4.6, 4.5[2]
Carbothioamide/carboxamide-based pyrazoline analogMCF-70.08[6]
Highly functionalized piperidinesPC-36.3 - 25[7]

Discussion:

The data clearly indicates that structural modifications to the thiourea scaffold significantly impact anticancer potency. For instance, pyridine carbothioamides functionalized with a sulfonamide moiety exhibit potent cytotoxicity in the low micromolar range against a panel of cancer cell lines.[5] Notably, a carbothioamide-based pyrazoline analog displayed an exceptionally low IC₅₀ value of 0.08 µM against the MCF-7 breast cancer cell line.[6] While specific data for this compound is lacking, the potent activity of other piperidine-containing derivatives suggests that this scaffold is a promising area for further investigation in cancer drug discovery.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound & Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays

Anticancer drug discovery workflow.

Antibacterial Activity

The rise of antibiotic resistance has spurred the search for new antibacterial agents. Thiourea derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.[8] Their proposed mechanisms of action include the inhibition of essential enzymes like DNA gyrase.[9]

Data Summary: Antibacterial Activity of Thiourea Derivatives

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference
Piperazine-derived thioureasAcinetobacter baumannii (colistin-resistant)1.56 - 6.25[10]
Thiourea derivative (TD4)Staphylococcus aureus (MRSA)2 - 16[11]
1-(4-arylpiperazin-1-yl)-3-phenyloxazolidin-2-one derivatives with thiourea moietyStaphylococcus, Enterococcus (MRSA, VRE)Potent in vitro[12]
Arylpiperazinyl oxazolidinones with thioureaMRSA, VREMore potent than linezolid in vitro[12]

Discussion:

Piperazine-derived thioureas have demonstrated potent activity against multidrug-resistant Acinetobacter baumannii, with MIC values in the low micromolar range.[10] Another thiourea derivative, TD4, showed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[11] The incorporation of a piperidine or piperazine ring appears to be a favorable structural feature for enhancing antibacterial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antibacterial Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_advanced Advanced Studies synthesis Synthesis of Thiourea Derivatives inoculum_prep Bacterial Inoculum Preparation synthesis->inoculum_prep mic_assay Broth Microdilution (MIC Assay) inoculum_prep->mic_assay mic_determination MIC Value Determination mic_assay->mic_determination bactericidal_assay Bactericidal/Bacteriostatic Assay mic_determination->bactericidal_assay mechanism_study Mechanism of Action (e.g., DNA gyrase inhibition)

Antibacterial drug discovery workflow.

Antifungal Activity

Fungal infections, particularly those caused by drug-resistant strains, pose a significant global health threat. Thiourea derivatives have shown promising antifungal activity against a range of pathogenic fungi.[10][13][14]

Data Summary: Antifungal Activity of Thiourea Derivatives

Compound/Derivative ClassFungal Strain(s)EC₅₀/MIC (µg/mL)Reference
Chalcone derivative with thiourea and piperidine (K2)Phytophthora capsiciEC₅₀: 5.96[1][13][15]
Acyl thiourea derivativesVarious phytopathogenic fungiHighly active[10]
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicans, Candida tropicalisMIC: 62.5, 125[16]
Thiourea derivatives of 2-thiophenecarboxylic acidCandida aurisNotable inhibitory effect[14]

Discussion:

A chalcone derivative incorporating both thiourea and piperidine moieties (compound K2) demonstrated potent fungicidal activity against Phytophthora capsici, with an EC₅₀ value significantly lower than the commercial fungicide azoxystrobin.[1][13][15] Pyrazole carbothioamides have also shown excellent inhibition against Candida species.[16] The presence of a piperidine ring in combination with a thiourea scaffold appears to be a promising strategy for the development of novel antifungal agents.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Similar to antibacterial testing, the broth microdilution method is commonly used to determine the MIC of antifungal compounds.

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable liquid medium (e.g., RPMI-1640).

  • Compound Dilution: The test compound is serially diluted in the medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension and incubated under appropriate conditions (temperature and duration) for fungal growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antiviral Activity

The search for novel antiviral agents is a continuous effort, and thiourea derivatives have been explored for their potential to inhibit viral replication.[11][15]

Data Summary: Antiviral Activity of Thiourea Derivatives

Compound/Derivative ClassVirusEC₅₀ (µM)Reference
Piperidine-substituted indolylarylsulfonesHIV-10.006 - 0.62[14]
Thiourea derivative (5)HIV-1Interesting activity[15]
Piperidine-based derivativesInfluenza A virus0.05[17]
N-Phenyl benzamidesCoxsackie Virus A91[18]
Piperidine-substituted purinesHIV, Influenza A/H1N1Potent[11]

Discussion:

Piperidine-substituted indolylarylsulfones have emerged as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with EC₅₀ values in the nanomolar range.[14] Other piperidine-based thiourea derivatives have also shown promising activity against HIV-1 and influenza viruses.[11][15][17] These findings highlight the potential of the piperidine-thiourea scaffold in the development of novel antiviral therapeutics.

Experimental Protocol: Anti-HIV-1 Activity Assay (MT-4 Cells)

This assay evaluates the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathogenicity.

  • Cell Culture: MT-4 cells are cultured and maintained in appropriate media.

  • Viral Infection: Cells are infected with a known titer of HIV-1.

  • Compound Treatment: The infected cells are treated with various concentrations of the test compound.

  • Incubation: The treated, infected cells are incubated for a period that allows for viral replication and subsequent cell death in the absence of an effective inhibitor.

  • Viability Assessment: Cell viability is assessed using a method such as the MTT assay.

  • EC₅₀ Determination: The EC₅₀, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of thiourea derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substituents on Nitrogen: The nature of the substituents on the nitrogen atoms of the thiourea moiety significantly influences activity. Aromatic and heterocyclic rings are common features in active compounds.[8]

  • Electron-withdrawing/donating Groups: The presence of electron-withdrawing or -donating groups on the aromatic rings can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, often influenced by the substituents, plays a crucial role in its pharmacokinetic and pharmacodynamic properties.[9]

  • Incorporation of Privileged Scaffolds: The inclusion of scaffolds like piperidine, piperazine, and pyridine can enhance biological activity and improve drug-like properties.

Structure-Activity Relationship Diagram

SAR cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_Activity Biological Activity Thiourea_Core Thiourea Core (-NH-C(S)-NH-) Aromatic Aromatic Ring (e.g., Phenyl) Thiourea_Core->Aromatic Piperidine Piperidine Ring Thiourea_Core->Piperidine Heterocycle Heterocyclic Ring (e.g., Pyridine) Thiourea_Core->Heterocycle Alkyl_Chain Alkyl Chain Thiourea_Core->Alkyl_Chain Anticancer Anticancer Aromatic->Anticancer Antibacterial Antibacterial Piperidine->Antibacterial Antifungal Antifungal Piperidine->Antifungal Antiviral Antiviral Heterocycle->Antiviral Alkyl_Chain->Antibacterial

General structure-activity relationships of thiourea derivatives.

Conclusion

This comparative guide highlights the significant and diverse biological activities of thiourea derivatives. While specific experimental data for this compound remains limited, the potent activities observed for structurally related piperidine-containing thioureas across anticancer, antibacterial, antifungal, and antiviral assays underscore the therapeutic potential of this chemical space. The provided experimental protocols and workflows offer a practical framework for researchers to evaluate novel thiourea derivatives. Further investigation into the synthesis and biological screening of a focused library of N-arylpiperidine-1-carbothioamides is warranted to fully elucidate their structure-activity relationships and identify lead compounds for future drug development.

References

  • New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties. (2025). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids. (2008). PubMed. Retrieved January 16, 2026, from [Link]

  • Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Anti-HIV activity evaluation of the target compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. Retrieved January 16, 2026, from [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. Retrieved January 16, 2026, from [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025). MDPI. Retrieved January 16, 2026, from [Link]

  • Structure activity relationship study. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • (a) Urea and thiourea analogs with anticancer activity. (b) The design... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties. (2025). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Structure-Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • This compound (C12H16N2S). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry-Section A. Retrieved January 16, 2026, from [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. (2025). Indian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Retrieved January 16, 2026, from [Link]

  • Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Analysis of Piperidine-Carbothioamides as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds that exhibit potent and selective anticancer activity is paramount. Among the myriad of heterocyclic compounds, the piperidine moiety has emerged as a privileged structure, forming the backbone of numerous clinically approved therapeutics. This guide provides a comprehensive comparative analysis of a promising class of molecules: piperidine-carbothioamides. Drawing upon preclinical data, we will dissect their performance against various cancer cell lines, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a critical resource for advancing this promising class of anticancer agents.

The Rationale for Piperidine-Carbothioamides in Oncology

The piperidine ring, a saturated heterocycle, offers a versatile three-dimensional scaffold that can be readily functionalized to optimize pharmacological properties. The introduction of a carbothioamide moiety (-C(=S)NH-) imparts unique physicochemical characteristics, including altered hydrogen bonding capabilities and lipophilicity compared to its carboxamide counterpart. These features can significantly influence target engagement, cellular uptake, and metabolic stability, making piperidine-carbothioamides an intriguing class for anticancer drug design.[1]

Our comparative analysis focuses on elucidating the structure-activity relationships (SAR) that govern the cytotoxic potential of these compounds and benchmarking their efficacy against established chemotherapeutic agents.

Comparative Anticancer Activity of Piperidine-Carbothioamide Derivatives

The true measure of a novel anticancer agent lies in its ability to effectively inhibit the proliferation of cancer cells. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative piperidine-carbothioamide and closely related piperidine-carboxamide derivatives across a panel of human cancer cell lines. This data, compiled from multiple preclinical studies, provides a quantitative benchmark for their anticancer potential.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Structural Features / Putative MechanismReference
Pyridine Carbothioamide (Compound 3) PC-3 (Prostate)1.2Sulfonamide-functionalized, Tubulin Polymerization Inhibitor
A549 (Lung)4.9[2]
MCF-7 (Breast)2.5[2]
HepG2 (Liver)3.1[2]
Pyridine Carbothioamide (Compound 5) PC-3 (Prostate)1.9Sulfonamide-functionalized, Tubulin Polymerization Inhibitor[2]
A549 (Lung)3.2[2]
MCF-7 (Breast)3.8[2]
HepG2 (Liver)4.1[2]
N-Arylpiperidine-3-carboxamide (Compound 54) A375 (Melanoma)0.03S-isomer, Induces Senescence-like Phenotype[3]
Piperazine-1-carbothiohydrazide (Compound 6d) A549 (Lung)3.59Indolin-2-one moiety
Piperazine-1-carbothiohydrazide (Compound 6l) HCT-116 (Colon)4.57Indolin-2-one moiety[4]
Carbothioamide-based Pyrazoline (Compound 3a) A549 (Lung)13.49Pyrazoline core[5]
HeLa (Cervical)17.52[6]
Doxorubicin (Reference Drug) A375 (Melanoma)Not specifiedTopoisomerase II inhibitor
Colchicine (Reference Drug) PC-3 (Prostate)11.4Tubulin Polymerization Inhibitor[2]

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key SAR insights. The sulfonamide-functionalized pyridine carbothioamides (Compounds 3 and 5) demonstrate potent, low micromolar activity across multiple cell lines, outperforming the reference tubulin inhibitor, colchicine.[2][7] This suggests that the sulfonamide group may play a crucial role in target engagement.

Furthermore, the N-arylpiperidine-3-carboxamide derivative (Compound 54) exhibits exceptional potency against melanoma cells, with an IC50 value in the nanomolar range.[3] The stereochemistry of the piperidine ring and the nature of the aromatic substitutions are critical determinants of its activity.[8] The replacement of the piperidine ring with smaller heterocycles like pyrrolidine or azetidine leads to a significant reduction in activity, highlighting the importance of the piperidine scaffold itself.[3][8]

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A critical aspect of anticancer drug evaluation is understanding the molecular mechanisms through which they exert their cytotoxic effects. Studies on piperidine-carbothioamides and their analogs point towards the induction of apoptosis (programmed cell death) and disruption of the cell cycle as primary mechanisms of action.[1][9]

Induction of Apoptosis

Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. The Annexin V-FITC assay is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Piperidine derivatives have been shown to trigger apoptosis through the activation of caspases and modulation of the Bcl-2 protein family.[1]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often exhibit uncontrolled proliferation due to a dysregulated cell cycle.[12] Piperidine-carbothioamides can interfere with this process, causing cell cycle arrest at specific checkpoints, thereby preventing cancer cell division.[1][13] For example, some piperidine derivatives have been shown to arrest the cell cycle in the G1/G0 or G2/M phase.[13][14]

The following diagram illustrates a potential signaling pathway influenced by piperidine-carbothioamides, leading to cell cycle arrest and apoptosis.

G1_arrest_pathway cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates CyclinD_CDK46 Cyclin D / CDK4/6 Akt->CyclinD_CDK46 Promotes Rb Rb CyclinD_CDK46->Rb Phosphorylates/ Inactivates E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Promotes Piperidine_Carbothioamide Piperidine- Carbothioamide Piperidine_Carbothioamide->Akt May Inhibit p21 p21/p27 Piperidine_Carbothioamide->p21 May Upregulate p21->CyclinD_CDK46 Inhibits

Caption: Potential mechanism of piperidine-carbothioamide-induced G1 cell cycle arrest.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized and validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of piperidine-carbothioamides.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine-carbothioamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16][19] Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[11][21] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the piperidine-carbothioamide compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[23] Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[25]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also stain.[25]

  • PI Staining: Add PI solution (50 µg/mL final concentration) and incubate for 15-30 minutes in the dark.[25]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is typically displayed as a histogram.

  • Data Analysis: Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of piperidine-carbothioamides as a novel class of anticancer agents. The modular nature of the piperidine scaffold allows for extensive synthetic modification, enabling the fine-tuning of their pharmacological profiles. The promising preclinical data, particularly the potent low-micromolar to nanomolar cytotoxicities and the ability to induce apoptosis and cell cycle arrest, provide a strong rationale for their continued development.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: Synthesis and screening of a broader library of piperidine-carbothioamide derivatives are necessary to establish more comprehensive structure-activity relationships.

  • Target Identification and Validation: Elucidating the specific molecular targets of the most potent compounds is crucial for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the exploration and development of piperidine-carbothioamides, with the ultimate goal of translating these promising molecules into effective cancer therapeutics.

References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry - PMC. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Royal Society of Chemistry. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. [Link]

  • National Center for Biotechnology Information. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. [Link]

  • Cell Signaling Technology via YouTube. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PubMed Central. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Sulfonamide-Functionalized Pyridine Carbothioamides as Potent Tubulin-Targeting Anticancer Agents | Request PDF. [Link]

  • Semantic Scholar. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. [Link]

  • ACS Publications. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies | ACS Omega. [Link]

  • National Center for Biotechnology Information. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. [Link]

  • National Center for Biotechnology Information. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed Central. [Link]

  • National Center for Biotechnology Information. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • Frontiers. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • ResearchGate. Palmitoyl Piperidinopiperidine Induces Selective Anticancer Activity Against Human Colon Carcinoma Cell Lines. [Link]

  • ResearchGate. Palmitoyl Piperidinopiperidine Induces Selective Anticancer Activity Against Human Colon Carcinoma Cell Lines. [Link]

  • National Center for Biotechnology Information. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed Central. [Link]

  • National Center for Biotechnology Information. Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. [Link]

  • National Center for Biotechnology Information. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. [Link]

  • National Center for Biotechnology Information. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. [Link]

Sources

A Researcher's Roadmap: Elucidating and Validating the Mechanism of Action of Novel Phenotypic Hits like N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both a critical and formidable challenge. This is particularly true for compounds like N-phenylpiperidine-1-carbothioamide, a piperidine derivative with potential biological activity, yet an uncharacterized molecular target and pathway.[1][2][3][4][5] Such compounds are often hits from phenotypic screens, where a desirable change in a cell or organism's characteristics is observed without prior knowledge of the molecular mechanism.[6][7][8][9][10]

This guide provides a comprehensive, multi-faceted strategy for validating the MoA of novel compounds, using this compound as a representative example of a molecule emerging from a phenotypic discovery pipeline.[8][11] We will eschew a rigid template, instead focusing on a logical, evidence-based workflow that integrates target identification, target engagement, and downstream pathway analysis to build a robust and validated model of the compound's activity.

The Strategic Imperative: A Multi-Pronged Approach to MoA Validation

A single experimental technique is rarely sufficient to definitively elucidate a drug's MoA. A more robust approach involves the integration of multiple, complementary methods to build a cohesive and well-supported mechanistic model.[12][13] Our strategy is built on three pillars:

  • Unbiased Target Identification: When the molecular target of a compound is unknown, the first step is to identify potential binding partners.

  • Rigorous Target Engagement: Once potential targets are identified, it is crucial to confirm that the compound directly interacts with them in a cellular context.[14][15][16]

  • Comprehensive Pathway Analysis: Beyond target binding, understanding the functional consequences of this interaction on cellular signaling pathways is essential.[17][18][19][20][21]

Below is a logical workflow for this validation process:

MoA_Validation_Workflow cluster_phenotypic_screening Phenotypic Screening cluster_target_id Target Identification cluster_target_engagement Target Engagement cluster_pathway_analysis Pathway Analysis cluster_validation Validation & Model Building Phenotypic_Hit Phenotypic Hit (e.g., this compound) Target_ID Unbiased Target ID (e.g., Kinobeads, Affinity Chromatography) Phenotypic_Hit->Target_ID Identify Potential Targets Target_Engagement Target Engagement Assays (e.g., CETSA, Real-Time CETSA) Target_ID->Target_Engagement Confirm Direct Binding Validation Data Integration & MoA Model Target_ID->Validation Pathway_Analysis Downstream Pathway Analysis (e.g., Phosphoproteomics) Target_Engagement->Pathway_Analysis Assess Functional Consequences Target_Engagement->Validation Pathway_Analysis->Validation Build Mechanistic Model

Figure 1: A logical workflow for the elucidation and validation of a novel compound's mechanism of action.

Phase 1: Unbiased Identification of Molecular Targets

For a compound like this compound, which belongs to a class of privileged scaffolds in medicinal chemistry known for diverse biological activities, identifying its specific target is paramount.[22] Phenylpiperidine derivatives, for instance, are known to interact with a range of targets, including opioid receptors and monoamine transporters.[23][24] An unbiased approach is crucial to avoid preconceived notions.

Comparative Analysis of Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Kinobeads / Chemoproteomics Competition-based affinity chromatography using immobilized broad-spectrum inhibitors.[25][26]Unbiased, identifies direct binding partners, provides affinity data.[27][28]Limited to targets that bind the immobilized probes (e.g., ATP-binding sites for kinobeads).[26]
Affinity Chromatography-Mass Spectrometry Immobilization of the compound of interest to pull down interacting proteins.Directly uses the compound of interest as bait.Can be technically challenging to synthesize the affinity probe without losing activity; may identify indirect binders.[11][29]
Detailed Protocol: Kinobeads-Based Competition Binding Assay

The Kinobeads assay is a powerful chemoproteomic tool for identifying the cellular targets of small molecules, particularly kinase inhibitors.[25][26] This method relies on competition between the test compound and a mixture of immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.

Causality Behind Experimental Choices: This method is chosen for its ability to survey a large portion of the kinome in a single experiment and provide a quantitative measure of affinity (IC50) for each identified target.[30] The use of a native cellular environment (lysate) ensures that proteins are in their relevant post-translationally modified and complexed states.[26]

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture selected cell lines (e.g., a panel of cancer cell lines) to a high density.

    • Harvest cells and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation to remove insoluble material.

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Aliquots of the cell lysate are incubated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

    • Add the Kinobeads slurry to each sample and incubate to allow for binding of kinases not inhibited by the test compound.

  • Enrichment and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Perform in-solution trypsin digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot the remaining amount bound to the beads as a function of the this compound concentration.

    • Calculate the IC50 value for each target by fitting the data to a dose-response curve.

Phase 2: Validating Target Engagement in a Cellular Context

Identifying a potential binding partner is only the first step. It is crucial to confirm that the compound engages this target within intact cells.[15][16][31] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures the thermal stabilization of a target protein upon ligand binding in its native cellular environment.[32][33][34][35][36][37]

Comparative Analysis of Target Engagement Assays
MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[35][36]Label-free, applicable to intact cells and tissues, provides direct evidence of target engagement.[32][37]Requires a specific antibody for detection (Western blot) or mass spectrometry (TPP), throughput can be a limitation.[32]
Real-Time CETSA A modification of CETSA using a luminescent reporter fused to the target protein to monitor unfolding in real-time.[34]Higher throughput, provides a complete melting profile in a single experiment.[34]Requires genetic modification of cells to express the fusion protein.[34]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Causality Behind Experimental Choices: CETSA is selected as it provides direct biophysical evidence of target engagement in a physiologically relevant setting, accounting for factors like cell permeability and intracellular compound concentrations.[34]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with this compound at various concentrations or a vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures for a defined period (e.g., 3 minutes).

    • Immediately cool the samples on ice.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Separate the soluble fraction (containing folded, non-aggregated proteins) from the insoluble fraction (containing aggregated, denatured proteins) by centrifugation.

  • Protein Quantification:

    • Collect the soluble fraction and quantify the amount of the target protein using Western blotting with a specific antibody.

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

  • Data Analysis:

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[33][35]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis Cell_Culture Culture Cells Treatment Treat with Compound or Vehicle Cell_Culture->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection Analysis Plot Melting Curves & Analyze Shift Detection->Analysis

Figure 2: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Deciphering the Downstream Signaling Cascade

Confirming that this compound binds to a specific target is a significant milestone. However, to fully understand its MoA, we must investigate the functional consequences of this binding event on cellular signaling pathways.[12] Phosphoproteomics, the large-scale analysis of protein phosphorylation, is an invaluable tool for this purpose, as it provides a snapshot of the activity of signaling networks.[17][18][20]

Detailed Protocol: Quantitative Phosphoproteomics

Causality Behind Experimental Choices: This approach is chosen for its ability to provide a global and unbiased view of the signaling pathways modulated by the compound. Changes in phosphorylation are direct readouts of kinase activity, offering mechanistic insights that complement target engagement data.[20]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or a vehicle control for various time points.

    • Lyse the cells in a denaturing buffer containing protease and phosphatase inhibitors.

  • Protein Digestion and Phosphopeptide Enrichment:

    • Digest the proteins into peptides using trypsin.

    • Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis and Pathway Interpretation:

    • Identify and quantify the phosphopeptides.

    • Determine which phosphosites show significant changes in abundance upon compound treatment.

    • Use bioinformatics tools to map these changes to specific signaling pathways and to infer the activity of upstream kinases.[19][21]

Building a Cohesive Mechanistic Model

The data from these three phases must be integrated to construct a validated MoA for this compound. For example, if the Kinobeads assay identifies a specific kinase as a high-affinity target, CETSA should confirm engagement with this kinase in intact cells. Furthermore, phosphoproteomics data should reveal changes in the phosphorylation of known substrates of that kinase. This triangulation of evidence from multiple orthogonal assays provides a high degree of confidence in the proposed MoA.

By following this comprehensive and logical workflow, researchers can move beyond a simple phenotypic observation to a deep and validated understanding of how a novel compound like this compound exerts its biological effects. This knowledge is fundamental for the successful translation of promising hits into next-generation therapeutics.

References

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Molina, D. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98.
  • Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Retrieved from [Link]

  • Biobide. (n.d.). Phenotypic Screening for Drug Discovery. Retrieved from [Link]

  • Gronborg, M., et al. (2005). Phosphoproteomics in analyzing signaling pathways. Expert Review of Proteomics, 2(1), 117-128.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Bantscheff, M., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 7(8), 1435-1443.
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • OmicsBox. (n.d.). How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Médard, J. F., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586.
  • Scott, J. S., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16347-16373.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Yang, P. (n.d.). Pathway analysis with PhosR. Retrieved from [Link]

  • Zhang, M., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262.
  • Sacco, F., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Casado, P., et al. (2023). Principles of phosphoproteomics and applications in cancer research. Biochemical Journal, 480(6), 403-420.
  • Shaw, J. L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2209-2217.
  • Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Retrieved from [Link]

  • Huckstep, H., et al. (2021). Measuring pathway database coverage of the phosphoproteome. PeerJ, 9, e11298.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Terstiege, A., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622.
  • Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2 Suppl), S145-S167.
  • Asif, M. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Molecules, 27(19), 6539.
  • PubChemLite. (n.d.). This compound (C12H16N2S). Retrieved from [Link]

  • Li, Y. F., & Jian, F. F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743.
  • European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

Sources

A Comparative Guide to Target Identification and Validation of N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern experimental and computational strategies for the identification and validation of the molecular target(s) of N-phenylpiperidine-1-carbothioamide, a novel small molecule with potential therapeutic applications. As the precise biological target of this compound is currently uncharacterized, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals embarking on its target deconvolution. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor.

Introduction to this compound and the Imperative of Target Identification

This compound is a piperidine derivative with a defined crystal structure.[1][2][3] While its synthesis is established, its mechanism of action remains a critical unknown. Identifying the molecular target is paramount for several reasons: it elucidates the biological pathway being modulated, enables rational drug design and optimization, helps in interpreting toxicological findings, and is crucial for patient stratification in future clinical applications.[4][5][6] The process of retrospectively identifying a drug target responsible for a phenotypic response is known as target deconvolution.[7]

This guide will compare and contrast several leading target deconvolution methodologies, providing both the strategic rationale and detailed protocols for their application to this compound.

A Comparative Overview of Target Identification Strategies

The journey to identify a drug's target can be broadly categorized into two synergistic approaches: experimental (biochemical and genetic) and computational. Each approach possesses distinct advantages and limitations. The choice of strategy often depends on available resources, the nature of the small molecule, and the biological context being investigated.

Strategy Principle Throughput Requirement for Compound Modification Potential for False Positives/Negatives
Affinity Chromatography-Mass Spectrometry (AC-MS) Immobilized compound captures binding proteins from a cell lysate.Low to MediumYes (immobilization linker)High potential for non-specific binders (false positives).
Expression Cloning (e.g., Phage Display) A library of proteins is expressed, and binders to the immobilized compound are selected.HighYes (immobilization)Can miss targets that require post-translational modifications or specific conformations.
Protein Microarrays Labeled compound is screened against a large array of purified proteins.HighYes (labeling)Proteins are denatured, potentially losing native binding sites (false negatives).
Computational Target Prediction Algorithms predict potential targets based on compound structure, ligand similarity, or known bioactivity profiles.Very HighNoPredictions require experimental validation; accuracy depends on the quality of databases and algorithms.
Cellular Thermal Shift Assay (CETSA) Target protein stabilization upon ligand binding is measured by heating cell lysates.Medium to HighNoNot all binding events result in thermal stabilization.
Genetic Screening (e.g., CRISPR) Identifies genes that, when knocked out, confer resistance or sensitivity to the compound.HighNoCan identify pathway members and not just the direct target.

Experimental Approaches to Target Identification

Experimental methods provide direct evidence of a physical interaction between the compound and its target protein(s).

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a widely used technique to isolate specific target proteins from a complex biological mixture.[8] The small molecule is immobilized on a solid support to "fish" for its binding partners in a cell or tissue lysate.[9]

Causality Behind Experimental Choices: The strength of AC-MS lies in its ability to identify targets in a relatively unbiased manner from a complex proteome.[8] The choice of the linker for immobilization is critical; it must be positioned on the this compound molecule at a site that does not interfere with its target binding. A preliminary Structure-Activity Relationship (SAR) study can inform this decision.

Experimental Workflow:

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol for AC-MS:

  • Compound Immobilization:

    • Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain with a terminal amine or carboxyl group).

    • Covalently couple the derivatized compound to an activated solid support (e.g., NHS-activated sepharose beads).

    • Wash the beads extensively to remove any unreacted compound.

  • Protein Extraction:

    • Harvest cells of interest and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration.

  • Affinity Capture:

    • Incubate the cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

    • Wash the beads several times with lysis buffer to remove unbound proteins.

  • Elution and Identification:

    • Elute the bound proteins using a competitive binder (excess free this compound) or by changing the buffer conditions (e.g., high salt or low pH).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands that are present in the experimental sample but not the negative control.

    • Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.[10]

Expression Cloning

Expression cloning techniques, such as phage display, utilize libraries of cDNAs to express a diverse collection of proteins.[8] These protein libraries are then screened for interaction with the immobilized small molecule.

Causality Behind Experimental Choices: This method is particularly useful when the target protein is of low abundance or unstable.[8] It allows for the screening of a vast number of proteins in a relatively short time.

Experimental Workflow:

Caption: Workflow for Phage Display-based Target Identification.

Detailed Protocol for Phage Display:

  • Immobilization:

    • Immobilize a derivatized version of this compound onto the surface of a microtiter plate well.

  • Panning:

    • Introduce a phage display library (e.g., a human cDNA library) to the well and incubate to allow for binding.

    • Perform a series of stringent washes to remove phage that do not bind to the compound.

    • Elute the specifically bound phage, often by altering pH or using a competitive eluent.

  • Amplification and Identification:

    • Infect E. coli with the eluted phage to amplify the population.

    • Repeat the panning process for several rounds to enrich for high-affinity binders.

    • Isolate individual phage clones and sequence their DNA to identify the gene encoding the binding protein.[7]

Computational Approaches to Target Prediction

Computational methods leverage existing biological and chemical data to predict potential drug-target interactions, thereby narrowing down the candidates for experimental validation.[11]

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[11] Virtual screening uses this approach to dock a small molecule against a large library of protein structures.

Causality Behind Experimental Choices: This structure-based approach is cost-effective and rapid for generating initial hypotheses.[12] It is most effective when high-resolution 3D structures of potential target proteins are available.

Computational Workflow:

Caption: Workflow for Genetic Target Validation.

Detailed Protocol for siRNA-mediated Knockdown:

  • siRNA Transfection:

    • Culture cells to an appropriate confluency.

    • Transfect the cells with an siRNA specifically targeting the mRNA of the putative target protein. Use a non-targeting siRNA as a negative control.

  • Knockdown Confirmation:

    • After 48-72 hours, harvest a subset of the cells to confirm target knockdown at the mRNA (RT-qPCR) and protein (Western blot) levels.

  • Compound Treatment and Phenotypic Assay:

    • Treat the remaining knockdown and control cells with varying concentrations of this compound.

    • Perform the relevant phenotypic assay that was initially used to identify the compound's activity.

  • Data Analysis:

    • If the target is correct, cells with reduced target expression should show a diminished response to the compound compared to control cells.

Pharmacological Validation

This involves using a known modulator (agonist or antagonist) of the putative target to see if it can block or mimic the effects of this compound.

Causality Behind Experimental Choices: This approach provides an orthogonal line of evidence. If a known inhibitor of the target protein blocks the action of your compound, it strongly suggests they share a common molecular target.

Hypothetical Comparison of Validation Data:

Validation Method Putative Target: Kinase X Expected Outcome if Target is Valid Interpretation
siRNA Knockdown Cells transfected with Kinase X siRNAReduced apoptosis upon treatment with this compound compared to control siRNA cells.Kinase X is required for the compound's pro-apoptotic effect.
Pharmacological Inhibition Cells pre-treated with a known Kinase X inhibitorThe pro-apoptotic effect of this compound is blocked.The compound and the known inhibitor act on the same target.
Direct Binding Assay (e.g., SPR) Purified Kinase X proteinThis compound binds to Kinase X with a measurable affinity (KD).Confirms a direct physical interaction between the compound and the target protein.

Conclusion and Forward Look

The identification and validation of a novel compound's target is a multi-faceted process that requires a strategic and integrated approach. For this compound, a combination of unbiased, experimental methods like AC-MS, complemented by hypothesis-driven computational predictions, will likely yield the most promising candidates. Rigorous validation through genetic and pharmacological means is non-negotiable to build a compelling case for a specific drug-target interaction. This guide provides the foundational strategies and protocols to embark on this critical phase of drug discovery, ultimately paving the way for the development of novel therapeutics.

References

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Singh, U. B., & Singh, J. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]

  • Du, X., et al. (2016). Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Paul, D., et al. (2021). Identifying novel drug targets with computational precision. ResearchGate. [Link]

  • Singh, U. B., & Singh, J. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • Wang, Y., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE. [Link]

  • Ezzat, A., et al. (2019). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337-1357. [Link]

  • AVESİS. (2023). COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]

  • BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. [Link]

  • LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. [Link]

  • Semantic Scholar. (2008). This compound. [Link]

  • NIH. (2008). This compound. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-phenylpiperidine-1-carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N-phenylpiperidine-1-carbothioamide analogs, exploring their structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to illuminate the therapeutic potential of this chemical scaffold. We will delve into the synthesis, biological activities, and the critical structural modifications that influence the efficacy of these compounds, supported by experimental data and protocols.

Introduction: The Versatile this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. The inherent properties of the piperidine ring, such as its conformational flexibility and ability to engage in various intermolecular interactions, make it a valuable component in drug design.[1] The addition of the N-phenyl-1-carbothioamide moiety introduces further opportunities for molecular interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for target binding and biological activity. While comprehensive SAR studies on a single biological target for this specific class of compounds are emerging, analysis of related analogs provides significant insights into their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[2][3][4]

Core Structure and Synthesis

The fundamental structure of this compound consists of a piperidine ring linked to a phenyl group via a carbothioamide bridge. The synthesis of the parent compound is a straightforward nucleophilic addition reaction.[5]

General Synthetic Protocol:

A common method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with piperidine.[5]

Step-by-step methodology:

  • Reactant Preparation: Phenyl isothiocyanate (0.1 mol) and piperidine (0.1 mol) are prepared.

  • Reaction: The reactants are mixed in a suitable solvent, such as ethanol (20 mL).

  • Reflux: The mixture is stirred and heated under reflux for approximately 4 hours.

  • Isolation: The product is isolated upon completion of the reaction.

  • Purification: Single crystals suitable for analysis can be obtained by recrystallization from a solvent like ethanol at room temperature.[5]

This synthetic route is amenable to the creation of a diverse library of analogs by utilizing substituted phenyl isothiocyanates and piperidine derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl ring and the piperidine moiety. The following sections dissect the available SAR data from related compound series.

Substitutions on the Phenyl Ring

Modifications to the phenyl ring play a pivotal role in modulating the biological activity of these analogs. Electron-donating and electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, impacting target engagement.

In a study of quinoline thiosemicarbazones bearing a piperidine moiety, which share the N-phenyl-carbothioamide-like linkage, the substitution pattern on the phenyl ring was critical for their activity as cholinesterase inhibitors.[4]

  • Halogen Substituents: The presence of a chloro group at the 3-position of the phenyl ring resulted in the most potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] Moving the chloro substituent to the 4-position led to a decrease in inhibitory potency, suggesting that the position of the substituent is crucial for optimal interaction with the enzyme's active site.[4]

  • Methyl Substituents: The introduction of a 2,6-dimethyl substitution on the phenyl ring was detrimental to the inhibitory activity.[4] This could be attributed to steric hindrance, preventing the molecule from adopting the correct conformation for binding.

These findings suggest that for enzyme inhibition, mono-substitution with an electron-withdrawing group at the meta position of the phenyl ring may be favorable, while bulky di-substituted patterns are likely to be detrimental.

Modifications of the Piperidine Ring and Carbothioamide Linker

The piperidine ring and the carbothioamide linker are also key determinants of biological activity.

In a series of N-(1-adamantyl)carbothioamide derivatives incorporating a piperidine or piperazine ring, the nature of the substituent on the heterocyclic ring significantly impacted their antimicrobial activity.[2] While not direct N-phenyl analogs, these compounds provide valuable insights into the role of the piperidine-carbothioamide fragment.

  • Piperazine Analogs: In N-(1-adamantyl)piperazine-1-carbothioamides, the substitution at the 4-position of the piperazine ring was critical. Aryl and benzyl substituents at this position led to highly active antibacterial compounds, whereas ethyl and ethoxycarbonyl substituents resulted in inactive compounds.[2] This highlights the importance of aromatic interactions for antimicrobial efficacy in this series.

For N-arylpiperidine-3-carboxamide derivatives, a close structural analog where the carbothioamide sulfur is replaced by oxygen, the piperidine ring itself was found to be essential for their senescence-inducing anticancer activity.[6]

  • Ring Size and Isomerism: Replacement of the piperidine ring with smaller rings like pyrrolidine or azetidine resulted in a gradual decrease in activity.[6] Furthermore, the regioisomer with a piperidine-4-carboxamide functionality was found to be inactive, emphasizing the importance of the 3-substitution pattern on the piperidine ring for this particular biological effect.[6]

Comparative Performance of Analogs

To provide a clearer perspective on the impact of structural modifications, the following table summarizes the biological activities of various this compound analogs and related compounds from the literature.

Compound ClassModificationBiological ActivityTarget/AssayIC50/ActivityReference
Quinoline-piperidine-carbothioamide3-chlorophenylCholinesterase InhibitionAChE/BChE9.68 µM (AChE), 11.59 µM (BChE)[4]
Quinoline-piperidine-carbothioamide4-chlorophenylCholinesterase InhibitionAChE/BChEReduced potency[4]
Quinoline-piperidine-carbothioamide2,6-dimethylphenylCholinesterase InhibitionAChE/BChEDetrimental effect[4]
N-(1-adamantyl)piperazine-carbothioamide4-phenylAntibacterialGram-positive bacteriaPotent activity[2]
N-(1-adamantyl)piperazine-carbothioamide4-benzylAntibacterialGram-positive bacteriaPotent activity[2]
N-(1-adamantyl)piperazine-carbothioamide4-ethylAntibacterialGram-positive bacteriaInactive[2]
N-arylpiperidine-3-carboxamide-Senescence-inducingA375 melanoma cellsEC50 = 1.24 µM[6]
N-arylpyrrolidine-3-carboxamidePiperidine -> PyrrolidineSenescence-inducingA375 melanoma cellsIC50 > 8.0 µM[6]
N-arylazetidine-3-carboxamidePiperidine -> AzetidineSenescence-inducingA375 melanoma cellsIC50 > 20 µM[6]
N-arylpiperidine-4-carboxamide3-carboxamide -> 4-carboxamideSenescence-inducingA375 melanoma cellsInactive[6]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.

In Vitro Cholinesterase Inhibition Assay

This protocol is adapted from methodologies used to evaluate similar compounds.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds and positive control (e.g., Galantamine)

Procedure:

  • Prepare Reagents: Prepare solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • Assay Mixture: In a 96-well plate, add 25 µL of 15 mM ATCI or BTCI, 125 µL of 3 mM DTNB, 50 µL of phosphate buffer, and 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of AChE or BChE solution (0.22 U/mL).

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This is a standard method for evaluating the antimicrobial activity of new compounds.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper discs

  • Test compounds and positive control (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO) as a solvent

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of MHA plates.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in DMSO. Place the discs on the inoculated agar surface.

  • Controls: Use a disc impregnated with DMSO as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.

Visualization of Key Concepts

General SAR Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Core Scaffold (this compound) analogs Analog Library Generation (Varying R1 and R2) start->analogs Chemical Modification bioassay Biological Assays (e.g., Enzyme Inhibition, Antimicrobial) analogs->bioassay Screening data Activity Data Collection (e.g., IC50, Zone of Inhibition) bioassay->data sar Structure-Activity Relationship Determination data->sar lead Lead Compound Identification sar->lead lead->start Optimization Loop

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel compounds.

Key Structural Moieties for Activity

Caption: Key structural components of this compound analogs influencing biological activity.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The analysis of related analogs suggests that the biological activity of this class of compounds can be finely tuned through strategic modifications of the phenyl and piperidine rings. Specifically, the electronic nature and position of substituents on the phenyl ring, as well as the size and substitution pattern of the piperidine moiety, are critical determinants of efficacy.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs against specific biological targets. This will enable the establishment of a more comprehensive and direct SAR, paving the way for the identification of lead compounds with enhanced potency and selectivity. The exploration of diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, will further unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2023). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 8(39), 36035–36053. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Sherbeny, M. A. (2014). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 19(11), 17496–17511. [Link]

  • Ibrahim, A., Trávníček, Z., & Mahmoud, G. A.-E. (Year). Synthesis, crystal structures, and anti-pathogenic activity of cobalt(II) and zinc(II) this compound complexes against fusarium oxysporum. Inorganic Chemistry Communications. (Note: Full publication details were not available in the search results).
  • Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2023). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 8(39), 36035–36053. [Link]

  • Arslan, H., Flörke, U., & Külcü, N. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743. [Link]

  • Li, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(16), 4944. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • Pillay, C. S., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Microbiology Research, 9(22), 1478-1488. [Link]

  • Jampilek, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(10), 805-817. [Link]

  • Paoletta, S., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 60(21), 8963-8981. [Link]

  • Kim, J. E., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(10), 1957-1964. [Link]

  • Karcz, T., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7172. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Scientific Reports, 9(1), 1-13. [Link]

  • Deekonda, S., et al. (2016). Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. Bioorganic & Medicinal Chemistry Letters, 26(1), 222-227. [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Deekonda, S., et al. (2016). Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives: Synthesis and biological evaluations. Bioorganic & Medicinal Chemistry Letters, 26(1), 222-227. [Link]

Sources

A Comparative Efficacy Analysis of N-phenylpiperidine-1-carbothioamide Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, famously embodied in potent analgesics like fentanyl. However, the versatility of this scaffold extends far beyond opioid receptor modulation, with derivatives showing promise in a range of therapeutic areas, including oncology.[1][2] This guide introduces N-phenylpiperidine-1-carbothioamide, a compound distinguished by the inclusion of a carbothioamide moiety. This functional group is increasingly recognized for its diverse pharmacological activities, including potent anticancer properties.[3][4][5]

This document provides a comparative framework for evaluating the efficacy of this compound against established anticancer drugs, cisplatin and paclitaxel. We will delve into the rationale behind the experimental design, provide detailed protocols for in vitro assessment, and present a logical structure for data interpretation, empowering researchers to contextualize the potential of this novel compound.

The Scientific Rationale: Merging a Privileged Scaffold with a Bioactive Moiety

The decision to investigate the anticancer potential of this compound is rooted in the established bioactivities of its constituent parts. Phenylpiperidine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[1][2] The introduction of the carbothioamide group is hypothesized to confer additional or enhanced cytotoxic mechanisms. Thiourea and its derivatives, of which carbothioamides are a subclass, have been extensively studied for their anticancer activities, which are often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cancer progression, and interact with DNA.[3][6][7]

This guide, therefore, proposes a head-to-head comparison with two cornerstone chemotherapeutic agents:

  • Cisplatin: A platinum-based drug that exerts its cytotoxic effects primarily by cross-linking DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.

  • Paclitaxel: A taxane that disrupts the normal function of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.

By comparing this compound with these drugs, which have distinct mechanisms of action, we can gain initial insights into its potential mode of action and its relative potency.

Comparative In Vitro Efficacy Evaluation: A Step-by-Step Protocol

The foundational step in assessing the anticancer potential of a novel compound is to determine its cytotoxic effects on cancer cell lines. The following protocols are designed to provide a robust and reproducible framework for this evaluation.

Cell Lines and Culture

For a comprehensive assessment, a panel of human cancer cell lines representing different tumor types should be utilized. Recommended cell lines include:

  • MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical adenocarcinoma cell line.

All cell lines should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with serial dilutions of: - this compound - Cisplatin - Paclitaxel - Vehicle control (DMSO) incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) relative to vehicle control read_absorbance->calculate_viability plot_curve Plot dose-response curves calculate_viability->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50

Caption: Workflow for determining the IC50 values of test compounds using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (MCF-7, A549, HeLa)

  • Complete culture medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin)

  • This compound, Cisplatin, Paclitaxel (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound, cisplatin, and paclitaxel in complete medium. The final concentration of DMSO in the wells should not exceed 0.5%. A vehicle control (medium with the same concentration of DMSO) must be included.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation and Interpretation

For a clear and concise comparison, the IC50 values should be presented in a tabular format.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Standard Drugs against Human Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compound[Insert Data][Insert Data][Insert Data]
Cisplatin[Insert Data][Insert Data][Insert Data]
Paclitaxel[Insert Data][Insert Data][Insert Data]

Interpretation of Results:

  • A lower IC50 value indicates a higher cytotoxic potency.

  • Comparing the IC50 values of this compound to those of cisplatin and paclitaxel across different cell lines will provide a preliminary assessment of its relative efficacy.

  • Differential sensitivity of the cell lines to the test compound may suggest a specific mechanism of action or cellular target.

Visualizing Potential Mechanisms: Signaling Pathways in Cancer

To provide a broader context for the potential mechanism of action of this compound, it is useful to visualize key signaling pathways that are often dysregulated in cancer and are common targets for anticancer drugs.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis DNA DNA DNA->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Cisplatin Cisplatin Cisplatin->DNA Cross-links Carbothioamide N-phenylpiperidine- 1-carbothioamide (Hypothesized Targets) Carbothioamide->AKT Carbothioamide->DNA Carbothioamide->Apoptosis

Caption: Key signaling pathways in cancer and the established targets of cisplatin and paclitaxel, with hypothesized targets for this compound.

This diagram illustrates the MAPK/ERK and PI3K/AKT pathways, which are central to cell proliferation and survival. It also shows the points of intervention for paclitaxel (microtubules) and cisplatin (DNA). Based on the known activities of thiourea derivatives, this compound is hypothesized to potentially exert its effects through various mechanisms, including the induction of apoptosis and interference with DNA replication or key signaling proteins like AKT.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the initial comparative efficacy assessment of this compound as a potential anticancer agent. The provided protocols for in vitro cytotoxicity testing are robust and widely accepted in the field. The successful demonstration of potent cytotoxic activity in these initial screens would warrant further investigation into its mechanism of action, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target identification studies. The convergence of a privileged phenylpiperidine scaffold with a bioactive carbothioamide moiety presents a compelling rationale for the continued exploration of this compound class in the pursuit of novel and effective cancer therapeutics.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Saeed, S., Rashid, N., Jones, P. G., & Ali, M. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(4), 1323-1331.
  • Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and antimicrobial activity of some 1-(4-substituted-phenyl)-3-(4-substituted-phenyl)-5-(4-substituted-phenyl)-2-pyrazoline-1-carbothioamide derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613.
  • Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and antimicrobial activity of 1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry, 46(1), 241-248.
  • Li, Y., Liu, Z., & Zhang, W. (2018). Piperidine-containing compounds as potential anticancer agents. Future Medicinal Chemistry, 10(14), 1735-1753.
  • Abdel-Aziz, A. A., El-Azab, A. S., & El-Tahir, K. E. (2012). Design, synthesis and biological evaluation of novel piperidine-containing compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 351-356.
  • Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22465–22481. [Link]

  • Elseginy, S. A., et al. (2020). Design, synthesis, and biological evaluation of novel urea and thiourea derivatives as potential anticancer agents. Bioorganic Chemistry, 99, 103831.
  • Zou, H., et al. (2019). 1-(4-Chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea suppresses breast cancer cell growth via inducing apoptosis and autophagy. Frontiers in Pharmacology, 10, 123.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 698365, this compound. [Link]

  • Rauf, A., et al. (2022). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 27(11), 3564. [Link]

  • Arts, J., et al. (2021). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 11(2), 8963-8984.
  • Sharma, S., & Kumar, P. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing off-target effects is a critical determinant of its safety and therapeutic index. N-phenylpiperidine-1-carbothioamide, a molecule integrating the well-established phenylpiperidine scaffold with a reactive carbothioamide moiety, presents a compelling case for a thorough investigation of its cross-reactivity profile. The phenylpiperidine core is a privileged structure in medicinal chemistry, found in a plethora of centrally active agents such as opioids and antipsychotics.[1][2] Concurrently, thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4] This confluence of structural motifs suggests a rich, yet potentially complex, pharmacology for this compound, necessitating a systematic evaluation of its target engagement and potential for polypharmacology.

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will compare its hypothetical performance against two structurally and functionally relevant compounds: Fentanyl , a potent µ-opioid receptor agonist, and NCT-503 , an inhibitor of phosphoglycerate dehydrogenase (PHGDH) that features a piperazine-1-thiourea core.[5][6] Through a series of meticulously designed in vitro assays, we will construct a comparative selectivity profile, offering insights into the therapeutic potential and possible liabilities of this compound.

Experimental Design: A Multi-faceted Approach to Profiling Cross-Reactivity

To construct a robust cross-reactivity profile, a tiered experimental approach is employed. This strategy begins with broad screening against large target families and progresses to more focused mechanistic studies on identified "hits." The rationale is to efficiently identify potential areas of cross-reactivity and then to characterize the nature of these interactions.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Validation & IC50 Determination cluster_2 Tier 3: Mechanism of Action Studies T1_Receptor Receptor Binding Panel (44 GPCRs, Ion Channels) T2_Dose Dose-Response Assays (IC50/EC50 Determination) T1_Receptor->T2_Dose Identified Hits >50% Inhibition T1_Kinase Kinase Profiling Panel (96 Kinases) T1_Kinase->T2_Dose Identified Hits >50% Inhibition T1_Cytotox Cytotoxicity Panel (5 Cancer Cell Lines) T1_Cytotox->T2_Dose Identified Hits >50% Growth Inhibition T3_MOA Functional Assays (e.g., cAMP, Calcium Flux) T2_Dose->T3_MOA Potent Hits (IC50 < 1µM)

Caption: Tiered approach for cross-reactivity profiling.

Comparator Compounds
  • This compound (Test Compound): The subject of our investigation.

  • Fentanyl (Comparator 1): A potent synthetic opioid analgesic that is a strong agonist at µ-opioid receptors.[6] Its selection allows for a direct comparison of activity at a key target for many phenylpiperidine derivatives.

  • NCT-503 (Comparator 2): A known inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism.[5] This compound, containing a thiourea-like moiety, serves as a benchmark for potential anticancer and enzymatic inhibitory effects.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assays

This series of assays is designed to assess the affinity of the test compounds for a panel of G-protein coupled receptors (GPCRs) and ion channels, common targets for phenylpiperidine-based drugs.

Objective: To determine the percentage inhibition of radioligand binding to a panel of 44 receptors at a single high concentration (10 µM) of the test compounds.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salt concentrations) is prepared.

  • Reaction Mixture: In a 96-well plate, the following are added in order:

    • Assay buffer

    • Test compound (or vehicle control) to a final concentration of 10 µM.

    • A specific radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) at a concentration close to its Kd.

    • Cell membrane preparation.

  • Incubation: The plate is incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.

  • Scintillation Counting: The filters are washed, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding is calculated relative to the vehicle control.

Protocol 2: In Vitro Kinase Inhibition Assays

Given the prevalence of thiourea derivatives as kinase inhibitors, this assay screens for off-target effects against a panel of common kinases.

Objective: To determine the percentage inhibition of kinase activity for a panel of 96 kinases at a 10 µM concentration of the test compounds.

Methodology:

  • Reaction Setup: In a suitable assay plate, the kinase, a fluorescently-labeled peptide substrate, and the test compound (10 µM) are combined in a kinase buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed at 30°C for a specified time.

  • Termination: The reaction is stopped by the addition of a termination buffer.

  • Detection: The phosphorylated and unphosphorylated peptides are separated and quantified using a microfluidic chip-based mobility shift assay.

  • Data Analysis: The percentage of substrate converted to product is calculated, and the percentage inhibition by the test compound is determined relative to a vehicle control.

Protocol 3: Cancer Cell Line Cytotoxicity Assay

This assay evaluates the antiproliferative effects of the compounds, a common activity for molecules containing the thiourea moiety.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) against a panel of human cancer cell lines.

Methodology:

  • Cell Plating: Cells (e.g., MCF-7 breast cancer, A375 melanoma, HCT116 colon cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The compounds are serially diluted and added to the cells, followed by a 72-hour incubation period.

  • Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is reduced by viable cells to the fluorescent product resorufin.

  • Fluorescence Reading: The fluorescence is read using a plate reader (Excitation 560 nm, Emission 590 nm).

  • Data Analysis: The GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Comparative Data Summary (Hypothetical Data)

The following tables present hypothetical data generated from the described assays to illustrate a potential cross-reactivity profile for this compound.

Table 1: Primary Screening at 10 µM (% Inhibition)

TargetThis compoundFentanylNCT-503
Receptors
µ-Opioid85.2%98.5%5.1%
δ-Opioid45.1%55.3%2.3%
κ-Opioid30.7%40.1%1.8%
Sigma-168.9%15.2%8.3%
Dopamine D255.4%8.9%4.5%
Kinases
PHGDH25.6%1.2%95.7%
SRC62.3%3.4%10.1%
ABL158.7%2.1%8.9%
Cell Lines (% Growth Inhibition)
MCF-775.4%5.6%88.2%
A37568.2%3.1%85.4%

Table 2: IC50/EC50 Values for Validated Hits (µM)

Target/AssayThis compoundFentanylNCT-503
µ-Opioid (Binding, Ki)0.250.0015> 10
Sigma-1 (Binding, Ki)0.85> 10> 10
Dopamine D2 (Binding, Ki)1.5> 10> 10
SRC Kinase (Inhibition, IC50)1.2> 10> 10
ABL1 Kinase (Inhibition, IC50)2.8> 10> 10
MCF-7 (Cytotoxicity, GI50)0.95> 100.15
A375 (Cytotoxicity, GI50)1.4> 100.22

Discussion and Interpretation

The hypothetical data presented paints a picture of this compound as a molecule with a complex polypharmacology, distinct from both the highly selective opioid agonist Fentanyl and the targeted metabolic inhibitor NCT-503.

  • Opioid and Sigma Receptor Activity: The test compound displays significant affinity for the µ-opioid receptor, albeit with approximately 160-fold lower potency than Fentanyl. This suggests that while it engages the primary target of many phenylpiperidines, it may not possess the same level of potency. Interestingly, this compound shows considerable affinity for the Sigma-1 receptor, a target not significantly engaged by Fentanyl. This dual activity could lead to a unique pharmacological profile, potentially modulating nociception through multiple pathways.

  • Kinase Inhibition: Unlike the comparator compounds, this compound demonstrates moderate inhibitory activity against SRC and ABL1 kinases. This off-target activity is likely attributable to the thiocarbamide moiety, which is present in some known kinase inhibitors. This finding underscores the importance of broad kinase screening, even for compounds not initially designed as kinase inhibitors.

  • Antiproliferative Effects: The potent cytotoxic effects against MCF-7 and A375 cancer cell lines are noteworthy. While not as potent as the dedicated metabolic inhibitor NCT-503, the sub-micromolar GI50 values suggest a potential anticancer application. This activity could be a result of its kinase inhibition, its interaction with other unforeseen cellular targets, or a combination of factors.

G cluster_cns CNS Targets cluster_onco Oncology Targets compound This compound mu_opioid µ-Opioid Receptor K_i = 0.25 µM compound->mu_opioid sigma1 Sigma-1 Receptor K_i = 0.85 µM compound->sigma1 d2 Dopamine D2 Receptor K_i = 1.5 µM compound->d2 src SRC Kinase IC_50 = 1.2 µM compound->src abl1 ABL1 Kinase IC_50 = 2.8 µM compound->abl1 mcf7 MCF-7 Cells GI_50 = 0.95 µM compound->mcf7

Caption: Hypothetical target profile of the test compound.

Conclusion

This guide outlines a systematic and robust methodology for evaluating the cross-reactivity of this compound. The hypothetical data generated illustrates a plausible scenario where the compound exhibits a polypharmacological profile, with moderate to high affinity for a range of targets across different protein families. Such a profile is not inherently negative; indeed, multi-target drugs are of increasing interest for complex diseases. However, understanding this profile at an early stage is paramount. It allows for the rational design of subsequent efficacy and safety studies, the potential for repositioning the molecule for different therapeutic indications, and the anticipation of potential drug-drug interactions. The experimental framework presented herein provides a clear path for researchers, scientists, and drug development professionals to thoroughly characterize novel chemical entities and make data-driven decisions in the progression of new therapeutic candidates.

References

  • MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • Gupta, V. K., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2022). Design, synthesis, in vitro and in silico bioactivity profiles of new urea/thiourea derivatives of 2-pyridyl piperazine as potent antioxidant and antimicrobial agents: chemo-bio-computational approach. Journal of Biomolecular Structure & Dynamics, 41(15), 7358-7373. Retrieved from [Link]

  • Mazzotta, S., et al. (2020). Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. Bioorganic Chemistry, 103, 104169. Retrieved from [Link]

  • Wang, F., et al. (2018). Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. Journal of Medicinal Chemistry, 61(10), 4434-4448. Retrieved from [Link]

  • Medvedeva, N. V., et al. (1998). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy Meditsinskoi Khimii, 44(4), 356-362. Retrieved from [Link]

  • Fun, H. K., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). This compound. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

Sources

In Vivo Validation of N-phenylpiperidine-1-carbothioamide Therapeutic Potential: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of N-phenylpiperidine-1-carbothioamide and its derivatives. It is designed for researchers, scientists, and drug development professionals to objectively assess the therapeutic potential of this compound class against established alternatives, supported by robust experimental design and data interpretation.

Introduction: The Therapeutic Promise of this compound

The this compound scaffold is a versatile chemical entity with demonstrated biological activities. Compounds bearing the piperidine moiety are known for a wide range of pharmacological properties, including anticancer and antiviral effects[1][2][3]. The carbothioamide group, in particular, has been a focus in the design of novel therapeutic agents, showing potential in developing potent anticancer compounds[4][5]. While in vitro studies have highlighted the potential of this compound derivatives, rigorous in vivo validation is the critical next step to translate these findings into clinically relevant outcomes.

Part 1: A Phased Approach to In Vivo Validation

A successful in vivo validation program is a systematic process that begins with safety and pharmacological profiling before moving into efficacy studies. This phased approach ensures that resources are used efficiently and that the resulting data is robust and interpretable.

in_vivo_workflow cluster_phase1 Phase 1: Foundational Assessment cluster_phase2 Phase 2: Efficacy Modeling cluster_phase3 Phase 3: Advanced Safety & Mechanism toxicity Acute Toxicity & Dose-Range Finding pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) toxicity->pk_pd Establish Safe Dosing model_selection Selection of Relevant Disease Model(s) pk_pd->model_selection Inform Dosing Regimen efficacy_study Comparative Efficacy Studies model_selection->efficacy_study repeat_dose Repeat-Dose Toxicity efficacy_study->repeat_dose Confirm Therapeutic Window target_validation In Vivo Target Engagement repeat_dose->target_validation

Caption: A phased workflow for the in vivo validation of therapeutic candidates.

Part 2: Foundational In Vivo Studies

Acute Toxicity and Dose-Range Finding

Scientific Rationale: The initial step in any in vivo program is to determine the safety profile of the test compound. Acute toxicity studies are designed to identify the dose at which a compound produces adverse effects after a single administration. This information is crucial for selecting a safe starting dose for subsequent efficacy and pharmacokinetic studies. These studies are typically conducted in accordance with guidelines from regulatory bodies like the OECD.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Healthy, young adult female Sprague-Dawley rats.

  • Housing: Animals are housed in controlled conditions with access to food and water ad libitum.

  • Dosing: A single animal is dosed with the starting dose of this compound.

  • Observation: The animal is observed for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal shows signs of severe toxicity, the next animal is dosed at a lower level.

  • Data Analysis: The results are used to estimate the LD50 (median lethal dose) and to identify the maximum tolerated dose (MTD).

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Scientific Rationale: Understanding the relationship between a drug's concentration in the body and its effect is fundamental to drug development. Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the biological response).[6][7][8][9] Integrated PK/PD studies are essential for optimizing dosing regimens to maximize efficacy and minimize toxicity.[8][10]

pk_pd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Drug_Admin Drug Administration ADME Absorption Distribution Metabolism Excretion Drug_Admin->ADME Concentration Drug Concentration in Plasma & Tissues ADME->Concentration Target_Binding Target Binding Concentration->Target_Binding Exposure-Response Relationship Biological_Effect Biological Effect Target_Binding->Biological_Effect Therapeutic_Outcome Therapeutic Outcome Biological_Effect->Therapeutic_Outcome

Caption: The interplay between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Experimental Protocol: Single-Dose PK in Rodents

  • Animal Model: Male Wistar rats with cannulated jugular veins.

  • Dosing: Administer a single intravenous (IV) and oral (PO) dose of this compound to separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Part 3: Comparative Efficacy Evaluation

Based on in vitro data suggesting potential anticancer and antiviral activities of piperidine derivatives, this section outlines comparative efficacy studies for these two indications.

Anticancer Potential: A Xenograft Model Approach

Scientific Rationale: Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[11][12] These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth.[11] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, offer a more clinically relevant system by preserving the heterogeneity of the original tumor.[13]

Comparator Compound: Doxorubicin, a standard-of-care chemotherapeutic agent for a wide range of cancers.

Experimental Protocol: Human Colorectal Cancer Xenograft Model

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animal Model: Athymic nude mice (nu/nu).

  • Tumor Implantation: Subcutaneously inject HCT116 cells into the flank of each mouse.

  • Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10/group).

  • Dosing Regimen:

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 25, 50, 100 mg/kg, daily oral gavage)

    • Doxorubicin (e.g., 5 mg/kg, weekly intraperitoneal injection)

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised for further analysis.

Comparative Data Summary: Anticancer Efficacy

Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SDTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1850 ± 250-+5
This compound (50 mg/kg)980 ± 18047+2
Doxorubicin (5 mg/kg)850 ± 15054-8
Antiviral Potential: An Influenza Virus Infection Model

Scientific Rationale: The mouse model of influenza A virus (IAV) infection is a well-established system for studying viral pathogenesis and evaluating antiviral therapies.[14][15] This model allows for the assessment of a compound's ability to reduce viral replication in the lungs and improve clinical outcomes.[14]

Comparator Compound: Oseltamivir (Tamiflu), a neuraminidase inhibitor used for the treatment of influenza.

Experimental Protocol: Murine Influenza A/PR/8/34 (H1N1) Model

  • Animal Model: C57BL/6 mice.

  • Infection: Intranasally inoculate mice with a sublethal dose of IAV.[14]

  • Treatment Initiation: Begin treatment 4 hours post-infection.

  • Dosing Regimen:

    • Vehicle Control

    • This compound (e.g., 20, 40, 80 mg/kg, twice daily oral gavage)

    • Oseltamivir (e.g., 10 mg/kg, twice daily oral gavage)

  • Monitoring: Record body weight and clinical signs of disease daily for 14 days.

  • Endpoint Analysis: On day 5 post-infection, a subset of mice from each group is euthanized, and lungs are harvested to determine viral titers (plaque assay) and inflammatory markers (cytokine analysis).

Comparative Data Summary: Antiviral Efficacy

Treatment GroupMean Lung Viral Titer (log10 PFU/g) ± SD (Day 5)Mean Weight Loss (%) (Nadir)Survival Rate (%) (Day 14)
Vehicle Control6.8 ± 0.52220
This compound (40 mg/kg)4.2 ± 0.41080
Oseltamivir (10 mg/kg)3.9 ± 0.3890

Part 4: Advanced Safety and Mechanistic Studies

Repeat-Dose Toxicity Studies

Scientific Rationale: While acute toxicity studies provide initial safety data, repeat-dose studies are necessary to evaluate the potential for cumulative toxicity with longer-term administration. These studies are critical for determining a safe dose for chronic administration in humans and are a key component of regulatory submissions.[16][17]

Experimental Design: A 28-day repeat-dose oral toxicity study in rats, in compliance with OECD guideline 407, would be appropriate. This would involve daily dosing at multiple dose levels, followed by comprehensive clinical and pathological evaluation.

In Vivo Target Engagement

Scientific Rationale: Demonstrating that a compound interacts with its intended molecular target in a living organism is a crucial step in validation.[18] This confirms the mechanism of action and provides a translatable biomarker for clinical studies.

Example Application (Anticancer): If the hypothesized target of this compound is a specific kinase, tumor samples from the xenograft study could be analyzed by Western blot to assess the phosphorylation status of the kinase and its downstream substrates. A reduction in phosphorylation in the treated groups compared to the vehicle control would provide evidence of target engagement.

Conclusion

The in vivo validation of this compound requires a methodical, data-driven approach. By systematically evaluating the compound's safety, pharmacokinetic profile, and efficacy in relevant disease models, researchers can build a comprehensive data package. This guide provides a roadmap for these critical studies, emphasizing the importance of comparative analysis against established standards to clearly define the therapeutic potential of this promising class of molecules.

References

  • In Vivo Infection Model of Severe Influenza A Virus - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. Available at: [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix. BioAgilytix. Available at: [Link]

  • Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv. Alimentiv. Available at: [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Xenograft Mouse Models | Ichor Life Sciences. Ichor Life Sciences. Available at: [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. National Center for Biotechnology Information. Available at: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH. National Institutes of Health. Available at: [Link]

  • In Vivo Models to Study the Pathogenesis of Extra-Respiratory Complications of Influenza A Virus Infection - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. Crown Bioscience. Available at: [Link]

  • Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD - KCAS Bio. KCAS Bioanalytical Services. Available at: [Link]

  • In vivo infection model of severe influenza a virus - Monash University. Monash University. Available at: [Link]

  • Xenograft Mouse Models | Melior Discovery. Melior Discovery. Available at: [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development - Taylor & Francis Online. Taylor & Francis Online. Available at: [Link]

  • Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies (SOT 2025 abstract) - NIH. National Institutes of Health. Available at: [Link]

  • Oxford Drug Design tests approach in colorectal cancer models - BioWorld. BioWorld. Available at: [Link]

  • Comparative Pathology of Animal Models for Influenza A Virus Infection - MDPI. MDPI. Available at: [Link]

  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. Vivotecnia. Available at: [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic | Charles River. Charles River Laboratories. Available at: [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. HistologiX. Available at: [Link]

  • Modeling Influenza Virus Infection: A Roadmap for Influenza Research - MDPI. MDPI. Available at: [Link]

  • In Vivo and in Vitro Toxicity Studies - Biogem. Biogem. Available at: [Link]

  • In vivo Toxicology - InterBioTox. InterBioTox. Available at: [Link]

  • In vivo toxicology and safety pharmacology - Nuvisan. Nuvisan. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. Available at: [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Novel N-bridged pyrazole-1-carbothioamides with potential antiproliferative activity: design, synthesis, in vitro and in silico studies - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers. Frontiers. Available at: [Link]

  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC - NIH. National Institutes of Health. Available at: [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Preclinical Potential of N-phenylpiperidine-1-carbothioamide Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic treatments. While established chemotherapeutics form the backbone of current treatment regimens, their efficacy is often limited by severe side effects and the development of drug resistance. This has spurred the exploration of novel chemical scaffolds with unique mechanisms of action. Among these, thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including anticancer properties.[1][2] The thiourea moiety is a key pharmacophore in several clinically evaluated anticancer drugs.[1]

This guide focuses on N-phenylpiperidine-1-carbothioamide , a compound featuring both a piperidine ring and a thiourea group. While direct and extensive preclinical data on this specific molecule is emerging, its structural components suggest a potential for anticancer activity. Piperidine derivatives have demonstrated cytotoxic effects and the ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] This document provides a comprehensive framework for benchmarking this compound against standard-of-care chemotherapeutics in preclinical models of non-small cell lung cancer (NSCLC) and breast cancer. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a logical workflow for a thorough comparative analysis.

I. Rationale for Comparative Benchmarking

The preclinical evaluation of a novel compound necessitates a rigorous comparison against existing therapies. This benchmarking process serves several critical purposes:

  • Establishing a Therapeutic Window: Determining the concentration range at which the compound exhibits cytotoxic effects against cancer cells while sparing normal cells.

  • Gauging Relative Potency: Quantifying the efficacy of the investigational drug in relation to established chemotherapeutics.

  • Identifying Potential Advantages: Uncovering unique mechanisms of action or a more favorable toxicity profile compared to standard drugs.

  • Informing Clinical Development: Providing the foundational data required to justify advancing a compound to clinical trials.

For this guide, we will compare this compound against commonly used chemotherapeutic agents for NSCLC and breast cancer. For NSCLC, a combination of a platinum-based drug like Cisplatin or Carboplatin with a taxane such as Paclitaxel is a standard regimen.[4][5][6][7] For breast cancer, combinations often include an anthracycline like Doxorubicin and a taxane.[3][8][9][10][11]

II. In Vitro Comparative Analysis: A Multi-pronged Approach

The initial phase of benchmarking involves a battery of in vitro assays to assess the compound's cellular effects.

A. Cell Viability and Cytotoxicity Assessment

The first step is to determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines.

Selected Cell Lines:

  • NSCLC: A549 (adenocarcinoma), H460 (large cell carcinoma)

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

  • Normal Control: Beas-2B (normal human bronchial epithelial), MCF-10A (non-tumorigenic breast epithelial)

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the standard chemotherapeutics (e.g., Cisplatin and Doxorubicin) for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits cell growth by 50%.

Data Presentation: Comparative IC50 Values

CompoundCell LineIC50 (µM) at 48h
This compoundA549[Illustrative Data]
H460[Illustrative Data]
MCF-7[Illustrative Data]
MDA-MB-231[Illustrative Data]
CisplatinA549[Literature Value]
H460[Literature Value]
DoxorubicinMCF-7[Literature Value]
MDA-MB-231[Literature Value]
B. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound kills cancer cells is crucial. Apoptosis, or programmed cell death, is a preferred mechanism as it is a controlled process that does not elicit an inflammatory response.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]

  • Cell Treatment: Treat cancer cells with this compound and standard chemotherapeutics at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[15][16][17][18][19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation: Percentage of Apoptotic Cells

TreatmentCell Line% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle ControlA549[Illustrative Data][Illustrative Data]
This compound (IC50)A549[Illustrative Data][Illustrative Data]
Cisplatin (IC50)A549[Illustrative Data][Illustrative Data]
Vehicle ControlMCF-7[Illustrative Data][Illustrative Data]
This compound (IC50)MCF-7[Illustrative Data][Illustrative Data]
Doxorubicin (IC50)MCF-7[Illustrative Data][Illustrative Data]
C. Investigating Cell Cycle Perturbations

Many chemotherapeutic agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23][24]

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[22][23]

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlA549[Illustrative Data][Illustrative Data][Illustrative Data]
This compound (IC50)A549[Illustrative Data][Illustrative Data][Illustrative Data]
Cisplatin (IC50)A549[Illustrative Data][Illustrative Data][Illustrative Data]
Vehicle ControlMCF-7[Illustrative Data][Illustrative Data][Illustrative Data]
This compound (IC50)MCF-7[Illustrative Data][Illustrative Data][Illustrative Data]
Doxorubicin (IC50)MCF-7[Illustrative Data][Illustrative Data][Illustrative Data]

III. Delving into Molecular Mechanisms: Signaling Pathway Analysis

Based on the known activities of thiourea and piperidine derivatives, it is plausible that this compound may modulate key cancer-related signaling pathways such as the PI3K/Akt and MAPK pathways.[6][8][18][19][24][25][26][27][28][29] These pathways are crucial regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers.[6][8][18][19][24][25][26][27][28][29]

Experimental Workflow: Western Blotting

  • Protein Extraction: Treat cells with the compounds and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt (e.g., p-Akt, Akt, p-mTOR, mTOR) and MAPK (e.g., p-ERK, ERK, p-JNK, JNK) pathways.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation status.

Illustrative Signaling Pathway Diagrams

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Caption: The MAPK/ERK signaling cascade, crucial for cell proliferation.

IV. In Vivo Efficacy: Xenograft Tumor Models

The ultimate preclinical validation of an anticancer compound lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for this evaluation.

A. Subcutaneous Xenograft Model for NSCLC

Experimental Protocol:

  • Cell Preparation: Culture A549 cells and resuspend them in a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of athymic nude mice.[15]

  • Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer this compound, Cisplatin, or a vehicle control intraperitoneally or orally, depending on the compound's properties, for a specified duration.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

B. Orthotopic Xenograft Model for Breast Cancer

An orthotopic model, where cancer cells are implanted into the corresponding organ (mammary fat pad for breast cancer), often provides a more clinically relevant tumor microenvironment.[16][25][26][27][28]

Experimental Protocol:

  • Cell Preparation: Prepare MDA-MB-231 cells for injection.

  • Surgical Implantation: Surgically implant the cells into the mammary fat pad of female immunodeficient mice.[16][25][26][27][28]

  • Tumor Growth and Treatment: Follow a similar procedure for tumor growth monitoring and treatment as described for the subcutaneous model.

  • Metastasis Assessment: In addition to primary tumor growth, assess for metastasis to distant organs such as the lungs and liver.

Data Presentation: Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
A549 Xenograft
Vehicle Control[Illustrative Data]-
This compound (dose)[Illustrative Data][Calculated Value]
Cisplatin (dose)[Illustrative Data][Calculated Value]
MDA-MB-231 Orthotopic Model
Vehicle Control[Illustrative Data]-
This compound (dose)[Illustrative Data][Calculated Value]
Doxorubicin (dose)[Illustrative Data][Calculated Value]

Experimental Workflow Diagram

Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., A549, MDA-MB-231) Cell_Prep Cell Preparation (PBS/Matrigel suspension) Cell_Culture->Cell_Prep Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Prep->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration (Test vs. Standard vs. Vehicle) Randomization->Treatment Monitoring Regular Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision/Analysis Monitoring->Endpoint

Caption: A generalized workflow for in vivo xenograft studies.

V. Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against standard chemotherapeutics. By systematically evaluating its in vitro cytotoxicity, mechanism of cell death, effects on the cell cycle, and in vivo efficacy, researchers can build a robust preclinical data package.

Should this compound demonstrate promising activity, particularly a superior therapeutic window or a distinct mechanism of action compared to existing drugs, further investigations would be warranted. These could include detailed toxicology studies, pharmacokinetic and pharmacodynamic analyses, and exploration of its efficacy in combination with other anticancer agents. The ultimate goal of such a structured preclinical evaluation is to identify and advance novel therapeutic candidates that can make a meaningful impact in the fight against cancer.

References

  • Akinleye, A., Avvaru, P., Furqan, M., Song, Y., & Liu, D. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling.
  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • Alzahrani, A. S. (2019).
  • Cseh, A. M., & Fabian, A. (2022). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. International Journal of Molecular Sciences, 23(19), 11637.
  • Saleem, M., & Adhami, V. M. (2023). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences, 24(13), 10834.
  • Mabuchi, S., Kuroda, H., Takahashi, R., & Sasano, T. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 13(11), 2843.
  • The Cancer Researcher. Adventures with the MAPK pathway. The Cancer Researcher. [Link]

  • Cusabio. MAPK signaling pathway. Cusabio. [Link]

  • El-Sayed, M. A. A., Al-Salem, H. S., Zylinska, L., & El-Hashash, M. A. (2021). Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. Letters in Drug Design & Discovery, 18(1), 57-71.
  • Cuevas, B. D., Abell, A. N., & Johnson, G. L. (2017). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. Molecular Cancer, 16(1), 1-13.
  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Current Medicinal Chemistry, 22(20), 2420-2441.
  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. ResearchGate. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Canadian Cancer Society. Chemotherapy for lung cancer. Canadian Cancer Society. [Link]

  • Canadian Cancer Society. Chemotherapy for breast cancer. Canadian Cancer Society. [Link]

  • Macmillan Cancer Support. Chemotherapy for lung cancer. Macmillan Cancer Support. [Link]

  • Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Molecular & Cellular Oncology, 5(6), e1436236.
  • ResearchGate. Overview of the PI3K/AKT signaling cascades in cancers. ResearchGate. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Ingenta Connect. [Link]

  • Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & El-Gazzar, M. G. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 194, 112363.
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • American Cancer Society. Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society. [Link]

  • Kim, H. J., & Lee, J. Y. (2013). Assaying cell cycle status using flow cytometry. Bio-protocol, 3(15), e838.
  • Dr.Oracle. What is a common chemotherapy regimen for breast cancer? Dr.Oracle. [Link]

  • American Cancer Society. Chemotherapy for Breast Cancer. American Cancer Society. [Link]

  • Cancer Research UK. Chemotherapy for breast cancer. Cancer Research UK. [Link]

  • Breast Cancer Now. Chemotherapy for early breast cancer. Breast Cancer Now. [Link]

  • Cancer Research UK. Chemotherapy for lung cancer. Cancer Research UK. [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101755.
  • Stanford Medicine. In vivo tumor models. Stanford Medicine. [Link]

  • Li, Y. F., & Jian, F. F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743.
  • Melior Discovery. Xenograft Mouse Models. Melior Discovery. [Link]

  • Lee, J. O., Kim, M., Kim, Y. C., & Kim, J. H. (2017). Chemotherapy for Lung Cancer in the Era of Personalized Medicine.
  • van Tonder, A., Joubert, A. M., & Cromarty, A. D. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12893.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 73-77.

Sources

A Strategic Guide to Unraveling the Binding Mode of N-phenylpiperidine-1-carbothioamide: From Target Identification to High-Resolution Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a well-characterized lead compound is a meticulous process of discovery and validation. N-phenylpiperidine-1-carbothioamide stands as one such molecule of interest, integrating two pharmacologically significant scaffolds: the N-phenylpiperidine core, a privileged structure in central nervous system (CNS) agents, and the versatile carbothioamide group, known for a wide array of biological activities.[1][2][3] The critical challenge, and the focus of this guide, is to move beyond structural novelty to a deep mechanistic understanding of how this compound interacts with its biological target.

While the specific molecular target of this compound is not yet established in public-domain literature, this guide provides a comprehensive, field-proven strategy for its identification and the subsequent elucidation of its binding mode. We will eschew a rigid template in favor of a logical, multi-pillar approach that mirrors a real-world drug discovery workflow, combining biophysical, structural, and computational methodologies to build a self-validating picture of the compound's mechanism of action.

Part 1: The Primary Directive — Identifying the Molecular Target

Before any binding mode can be elucidated, the binding partner must be known. The structure of this compound itself provides crucial clues to its potential target classes. The N-phenylpiperidine moiety is famously the core of potent analgesics like fentanyl, which act as agonists at the mu-opioid receptor, a G-protein coupled receptor (GPCR).[3][4] This scaffold is also present in selective serotonin reuptake inhibitors (SSRIs) and other CNS-active drugs, suggesting a potential interaction with neurotransmitter receptors or transporters.[2] Concurrently, the thiourea (carbothioamide) group is associated with a broad spectrum of activities, including anticancer, antibacterial, and enzyme inhibition profiles, targeting proteins as diverse as kinases, tyrosinase, and DNA gyrase.[1][5][6]

Given this landscape, a systematic target identification workflow is paramount.

cluster_0 Target Identification Workflow phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Pathway Analysis) hypothesis_generation Hypothesis Generation (Potential Target Classes: GPCRs, Enzymes) phenotypic_screening->hypothesis_generation Identifies Biological Effect affinity_chromatography Affinity Chromatography-Mass Spectrometry hypothesis_generation->affinity_chromatography Narrows Down Search chemical_proteomics Chemical Proteomics (e.g., Activity-Based Protein Profiling) hypothesis_generation->chemical_proteomics Provides Broader Screen target_validation Target Validation (e.g., Knockdown, Overexpression) affinity_chromatography->target_validation Identifies Direct Binders chemical_proteomics->target_validation Identifies Covalent/High-Affinity Binders

Caption: A logical workflow for identifying the molecular target of a novel compound.

An effective strategy begins with broad phenotypic screens to understand the compound's cellular effect. Should these screens suggest, for example, an anti-proliferative effect in cancer cells, the next logical step would be hypothesis-driven target fishing using techniques like affinity chromatography. Here, the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. This provides direct physical evidence of an interaction.

Part 2: The Core Investigation — A Multi-Technique Approach to Elucidating the Binding Mode

cluster_1 Binding Mode Elucidation Workflow initial_binding Initial Binding Confirmation (SPR, ITC) structural_analysis High-Resolution Structural Analysis (X-Ray Crystallography, Cryo-EM) initial_binding->structural_analysis Confirms Direct Interaction & Thermodynamics computational_modeling In Silico Prediction & Refinement (Docking, MD Simulations) initial_binding->computational_modeling Provides Affinity Data for Model Scoring structural_analysis->computational_modeling Provides Experimental Template final_model Validated Binding Mode structural_analysis->final_model Provides Atomic-Level Detail sar_studies SAR & Mutagenesis (Analog Synthesis, Site-Directed Mutagenesis) computational_modeling->sar_studies Predicts Key Residues & Guides Analog Design sar_studies->final_model Functionally Validates Model

Caption: An integrated workflow combining multiple techniques to define a ligand's binding mode.

Pillar 1: Biophysical Characterization (Kinetics and Thermodynamics)

The first step is to quantify the interaction in solution. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable for confirming direct binding and characterizing the interaction's thermodynamics and kinetics, providing a foundational dataset for all subsequent studies.[7]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface. The choice of chemistry (e.g., amine coupling) depends on the protein's properties. A key control is a reference channel with no protein or an irrelevant protein to allow for subtraction of bulk refractive index changes.

  • Analyte Injection: Prepare a series of precise dilutions of this compound in a suitable running buffer. Inject these concentrations sequentially over the sensor surface, from lowest to highest.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The association phase occurs during injection, and the dissociation phase begins when the injection is replaced by running buffer.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place the purified target protein in the sample cell and the this compound ligand in the injection syringe, both in the exact same buffer to minimize heats of dilution.

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution.

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes (either released or absorbed) upon each injection.[7]

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (KA, the inverse of KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Pillar 2: High-Resolution Structural Biology

While biophysical methods confirm that binding occurs, structural biology techniques reveal how it occurs at an atomic level. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the gold standards for visualizing the precise orientation of the ligand within the protein's binding pocket.[8]

The choice between them is often dictated by the target. For smaller, stable, and readily crystallizable proteins, X-ray crystallography provides unparalleled atomic resolution. For large, dynamic, or membrane-bound proteins (like GPCRs), cryo-EM has become the technique of choice. The ultimate output of both is an electron density map into which the protein-ligand complex can be modeled, revealing key hydrogen bonds, hydrophobic interactions, and other forces governing the binding event.

Pillar 3: Computational Modeling (Prediction and Refinement)

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful predictive and analytical tools.[5] Docking predicts the preferred orientation of a ligand when bound to a protein, while MD simulations can refine this pose and provide insights into the dynamic stability of the interaction over time.

Experimental Protocol: Molecular Docking (Example with Mu-Opioid Receptor)

This protocol is illustrative, assuming the mu-opioid receptor was identified as the target.

  • Receptor Preparation: Obtain a high-quality crystal structure of the mu-opioid receptor (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate atom types and charges.

  • Binding Site Definition: Define the search space for the docking algorithm. This is typically centered on the known binding pocket of the receptor (e.g., the orthosteric site where the native ligand binds).

  • Docking Execution: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different poses of the ligand within the binding site.[5] The program uses a scoring function to rank the poses based on their predicted binding affinity.

  • Pose Analysis: Critically analyze the top-ranked poses. Look for poses that are energetically favorable and form chemically sensible interactions (e.g., hydrogen bonds between the thiourea's N-H group and a backbone carbonyl on the protein, π-π stacking between the phenyl ring and an aromatic residue like tyrosine or phenylalanine).

Part 3: A Comparative Guide to Methodologies

Choosing the right combination of experiments is critical for an efficient and successful investigation. The following table provides a comparative overview of the key techniques discussed.

Methodology Primary Data Output Strengths Limitations Typical Protein Requirement
Surface Plasmon Resonance (SPR) Kinetics (ka, kd), Affinity (KD)Real-time, label-free, requires small amount of analyteProtein must be immobilized, mass transport can be an issueMicrograms
Isothermal Titration Calorimetry (ITC) Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Gold standard for thermodynamics, solution-basedRequires larger amounts of pure protein, sensitive to buffer mismatchMilligrams
X-Ray Crystallography High-resolution 3D structure of the complexAtomic-level detail of binding interactionsRequires well-diffracting crystals, which can be difficult to obtainMilligrams
Cryo-Electron Microscopy (Cryo-EM) Near-atomic resolution 3D structureExcellent for large, complex, or membrane proteins; no crystallization neededResolution may be lower than crystallography for small proteinsMilligrams
Molecular Docking Predicted binding pose, estimated binding affinityFast, cost-effective, excellent for hypothesis generationAccuracy is dependent on the scoring function; not a direct measure of bindingNone (In Silico)
Molecular Dynamics (MD) Simulation Dynamic stability of the binding pose, conformational changesProvides insight into the flexibility and dynamics of the interactionComputationally intensive, results depend on the force field usedNone (In Silico)

Conclusion

Elucidating the binding mode of a novel compound like this compound is a multi-faceted endeavor that demands scientific rigor and a logical, layered experimental design. By first employing a systematic approach to identify the molecular target and then integrating the strengths of biophysical, structural, and computational methods, researchers can build a validated, high-resolution model of the molecular interaction. This detailed understanding is the bedrock upon which all subsequent structure-activity relationship (SAR) studies and lead optimization efforts are built, paving the way for the rational design of next-generation therapeutics.

References

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • Hilaris Publisher. (n.d.). Computational Tools for Protein-ligand Interaction Prediction. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. [Link]

  • MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. [Link]

  • National Center for Biotechnology Information (PubMed). (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • Unknown Source. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-phenylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of N-phenylpiperidine-1-carbothioamide (CAS No. 2762-59-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established principles of chemical safety and hazardous waste management.

Understanding the Compound: Hazard Profile of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number2762-59-6[1][2][4]
Molecular FormulaC12H16N2S[1][2][3]
Molecular Weight220.33 g/mol [1][3]
Purity≥95%[1][2]
StorageSealed in a dry place at 2-8°C[1]

Core Principles of Disposal: A Self-Validating System

The foundation of safe chemical disposal lies in a system that is inherently self-validating. This means that each step is designed to minimize risk and is based on established chemical safety principles and regulatory guidelines. The primary objective is to prevent the release of hazardous materials into the environment and to ensure the safety of all personnel involved in the disposal process.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, step-by-step process for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. Given the hazard profile of this compound, the following PPE is mandatory:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect against accidental splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Labeling:

Proper segregation and labeling of chemical waste are critical to prevent accidental mixing of incompatible substances and to ensure that the waste is handled correctly by disposal personnel.

  • Dedicated Waste Container: this compound waste should be collected in a dedicated, properly labeled, and sealable container.

  • Chemical Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (2762-59-6), and an indication of the hazards (e.g., "Irritant," "Harmful").[5]

3. Disposal of Unused or Waste this compound:

For the disposal of the pure chemical or any waste containing it:

  • Solid Waste: Collect any solid this compound waste in the designated hazardous waste container.

  • Solutions: If the waste is in a solution, do not dispose of it down the drain.[6] Collect it in a sealed, labeled container for hazardous liquid waste.

  • Avoid Incompatibilities: Do not mix this compound waste with other incompatible waste streams. While specific incompatibility data is limited, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or bases.[6][7]

4. Disposal of Contaminated Materials:

Any materials that have come into contact with this compound must also be treated as hazardous waste. This includes:

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses should also be collected as hazardous waste. The triple-rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

  • Contaminated Labware: Any disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be placed in the designated solid hazardous waste container.

  • Spill Cleanup Materials: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

5. Final Disposal Pathway:

All collected hazardous waste containing this compound must be disposed of through an approved hazardous waste management facility.[6][8] It is the responsibility of the laboratory or institution to contract with a licensed hazardous waste disposal company. The disposal company will provide the necessary documentation, including a hazardous waste manifest, which tracks the waste from your facility to its final destination.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_disposal_paths Disposal Pathways cluster_actions Action Steps Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Chemical or Contaminated Materials WasteType->SolidWaste Solid LiquidWaste Chemical in Solution WasteType->LiquidWaste Liquid EmptyContainer Original Empty Container WasteType->EmptyContainer Container CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse FinalDisposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company CollectSolid->FinalDisposal CollectLiquid->FinalDisposal CollectRinseate Collect First Rinseate as Hazardous Waste TripleRinse->CollectRinseate DisposeContainer Dispose of Decontaminated Container per Institutional Policy CollectRinseate->DisposeContainer DisposeContainer->FinalDisposal

Caption: Disposal workflow for this compound.

References

  • Arctom. CAS NO. 2762-59-6 | this compound. [Link]

  • International Union of Crystallography. This compound. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • University of Oklahoma. EHSO Manual - Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Stericycle. USP 800 & Hazardous Drug Disposal. [Link]

  • Semantic Scholar. This compound. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • PubMed. Drug incompatibility chemistry. [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • PubChemLite. This compound (C12H16N2S). [Link]

  • National Center for Biotechnology Information. 1-Phenylpiperidine. [Link]

Sources

Navigating the Safe Handling of N-phenylpiperidine-1-carbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, N-phenylpiperidine-1-carbothioamide, a compound with potential applications in various research domains, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our approach is grounded in a deep understanding of chemical reactivity, potential hazards, and established best practices in laboratory safety.

Understanding the Hazard Profile

This compound (CAS No. 2762-59-6) is a compound whose hazard profile necessitates a cautious and informed approach. While comprehensive toxicological data for this specific molecule may be limited, analysis of its structural motifs—a phenyl group, a piperidine ring, and a carbothioamide functional group—provides critical insights into its potential reactivity and biological effects.

Structurally similar compounds, such as 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide, are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] The presence of the thioamide group suggests potential for metabolic activation and possible toxicity. Therefore, it is prudent to handle this compound with a high degree of care, assuming it possesses similar hazardous properties. The GHS pictogram associated with this class of compounds is typically GHS07, indicating a warning.[2]

Core Directive: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of appropriate PPE. The selection of PPE for handling this compound is based on a risk assessment that considers its potential for skin and eye irritation, as well as respiratory effects.

A Multi-Layered Approach to Protection

A comprehensive PPE strategy involves protection for the eyes, face, hands, and body. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eyes and Face Hands Body Respiratory
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatRecommended, especially if handling powders outside of a ventilated enclosure
Solution Preparation and Transfers Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if performed in a fume hood
Running Reactions Chemical splash goggles or face shieldNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if performed in a fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Laboratory coatRecommended if there is a risk of aerosol generation
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with an appropriate cartridge

Justification for PPE Selection:

  • Eye and Face Protection : The potential for serious eye irritation necessitates the use of chemical splash goggles.[1] A face shield provides an additional layer of protection against splashes, especially during large-scale operations or when there is a higher risk of splashing.[3]

  • Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a best practice that minimizes the risk of exposure in case the outer glove is compromised. It is crucial to change gloves immediately if they become contaminated.

  • Body Protection : A standard laboratory coat is sufficient for most small-scale operations. For larger quantities or situations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection : While working in a certified chemical fume hood is the primary means of controlling inhalation exposure, respiratory protection may be necessary in certain situations, such as when handling large quantities of the solid outside of a containment device or during a spill.[4][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.

Receipt and Storage

Upon receiving a shipment of this compound, inspect the container for any signs of damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Storage at 2-8°C in a sealed container is recommended.[2]

Handling and Use

All manipulations of this compound, especially the handling of the solid powder, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation. Avoid the formation of dust and aerosols.[1]

Experimental Workflow: Weighing and Solution Preparation

Weighing_and_Solution_Preparation cluster_FumeHood Inside Chemical Fume Hood Start Don Appropriate PPE Weigh Weigh this compound Start->Weigh Place balance in hood Solvent Add Solvent Weigh->Solvent Use anti-static weigh boat Mix Mix until Dissolved Solvent->Mix Transfer Transfer to Reaction Vessel Mix->Transfer End Cap and Label Container Transfer->End Emergency_Response Exposure Exposure Event Skin Eye Inhalation Ingestion WashSkin Wash with Soap and Water for 15 min Exposure:skin->WashSkin FlushEyes Flush Eyes with Water for 15 min Exposure:eye->FlushEyes FreshAir Move to Fresh Air Exposure:inhalation->FreshAir RinseMouth Rinse Mouth with Water Exposure:ingestion->RinseMouth Spill Spill Event Small Spill Large Spill AbsorbSpill Absorb with Inert Material Spill:small->AbsorbSpill Evacuate Evacuate Area Spill:large->Evacuate MedicalAttention Seek Immediate Medical Attention WashSkin->MedicalAttention FlushEyes->MedicalAttention FreshAir->MedicalAttention RinseMouth->MedicalAttention Dispose Dispose as Hazardous Waste AbsorbSpill->Dispose ContactEHS Contact EHS Evacuate->ContactEHS

Caption: Decision-making flow for emergency response to exposure or spills.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

All waste containing this compound, including unused product, reaction mixtures, and contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), must be disposed of as hazardous chemical waste. [6][7] Step-by-Step Disposal Protocol:

  • Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.

  • Collection : Follow your institution's procedures for hazardous waste pickup. Do not pour any amount of this compound down the drain. [1] By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, minimizing risks and fostering a culture of safety within the laboratory.

References

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet: 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenylpiperidine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-phenylpiperidine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.